molecular formula C19H18Cl2N2O2 B15584397 P2X7 receptor antagonist-2

P2X7 receptor antagonist-2

货号: B15584397
分子量: 377.3 g/mol
InChI 键: NBEOSAFVNPGHAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P2X7 receptor antagonist-2 is a useful research compound. Its molecular formula is C19H18Cl2N2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H18Cl2N2O2

分子量

377.3 g/mol

IUPAC 名称

1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-16-7-6-14(17(21)9-16)10-22-19(25)15-8-18(24)23(12-15)11-13-4-2-1-3-5-13/h1-7,9,15H,8,10-12H2,(H,22,25)

InChI 键

NBEOSAFVNPGHAS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X7 receptor (P2X7R), an ATP-gated cation channel, is a critical mediator of inflammation, immune responses, and programmed cell death.[1] Its activation by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, initiates a cascade of intracellular events, making it a compelling therapeutic target for a variety of inflammatory, neurological, and oncological disorders.[2][3] P2X7 receptor antagonists are compounds that inhibit the activation and subsequent downstream signaling of this receptor. This guide provides a detailed overview of the P2X7R signaling pathway, the mechanisms by which antagonists exert their effects, comprehensive experimental protocols for their characterization, and comparative quantitative data for well-studied antagonists.

The P2X7 Receptor and Its Activation Pathway

The P2X7R is unique among the P2X family of ion channels due to its low affinity for ATP and its ability to form a large, non-selective pore upon prolonged activation.[4][5] It is predominantly expressed on immune cells such as macrophages, microglia, and lymphocytes, as well as other cell types.[1][6]

Channel Gating and Ion Flux

Brief stimulation with high (millimolar) concentrations of extracellular ATP triggers the opening of a cation-selective channel, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[5][7] This disruption of ionic gradients is the initial trigger for downstream signaling events.

Macropore Formation

Sustained or repeated ATP stimulation causes a conformational change in the receptor, leading to the formation of a large, non-selective pore permeable to molecules up to 900 Daltons (Da).[4][8] This allows for the passage of larger molecules, such as the fluorescent dye YO-PRO-1, a phenomenon widely used to assay P2X7R activity.

Downstream Signaling Cascades

The ionic changes initiated by P2X7R activation trigger several key signaling pathways:

  • NLRP3 Inflammasome Activation: The efflux of K⁺ is a critical signal for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome complex.[1] This complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secretable forms, IL-1β and IL-18, potent pro-inflammatory cytokines.[1][5]

  • MAPK and NF-κB Activation: P2X7R stimulation can activate mitogen-activated protein kinase (MAPK) cascades and the transcription factor NF-κB, further amplifying the inflammatory response.[9][10]

  • Apoptosis and Necrosis: Prolonged activation and macropore formation can lead to colloid-osmotic lysis and ultimately cell death through apoptotic or necrotic pathways.[1][11]

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds Channel Cation Channel Opening P2X7R->Channel Brief Activation Pore Macropore Formation P2X7R->Pore Prolonged Activation Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Na_Influx Na⁺ Influx Channel->Na_Influx K_Efflux K⁺ Efflux Channel->K_Efflux Apoptosis Apoptosis / Necrosis Pore->Apoptosis MAPK MAPK Pathway Ca_Influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1

Caption: P2X7 receptor signaling pathway.

Mechanism of Action of P2X7 Receptor Antagonists

P2X7R antagonists prevent the activation of the receptor and its downstream signaling cascades. They are generally classified based on their binding site and mechanism of inhibition.

  • Orthosteric (Competitive) Antagonists: These compounds bind to the same site as the endogenous agonist, ATP, directly competing with it and preventing receptor activation.

  • Allosteric (Non-competitive) Antagonists: These molecules bind to a site on the receptor distinct from the ATP-binding pocket.[12] This binding induces a conformational change in the receptor that reduces its affinity for ATP or prevents the conformational changes necessary for channel opening and pore formation.[12] Many potent and selective P2X7R antagonists discovered to date are allosteric modulators.[12][13]

Antagonist_Mechanism cluster_orthosteric Orthosteric Antagonism cluster_allosteric Allosteric Antagonism Ortho_Receptor P2X7R Ortho_ATP ATP Ortho_ATP->Ortho_Receptor Ortho_Antagonist Orthosteric Antagonist Ortho_Antagonist->Ortho_Receptor Competes Allo_Receptor P2X7R Allo_ATP ATP Allo_ATP->Allo_Receptor Allo_Antagonist Allosteric Antagonist Allo_BindingSite Allo_Antagonist->Allo_BindingSite Allo_BindingSite->Allo_Receptor Induces conformational change

Caption: Mechanisms of P2X7R antagonism.

Experimental Protocols for Antagonist Characterization

The activity of a P2X7R antagonist is quantified by its ability to inhibit agonist-induced cellular responses. The half-maximal inhibitory concentration (IC₅₀) is the most common metric of potency.

Calcium Influx Assay

This assay measures the inhibition of the initial Ca²⁺ influx upon P2X7R activation.

Methodology:

  • Cell Culture: Plate cells expressing P2X7R (e.g., HEK293-P2X7R, THP-1 monocytes) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

    • Remove culture medium, add the dye solution to the cells, and incubate for 45-60 minutes at 37°C.

    • Wash the cells with buffer to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of the P2X7R antagonist to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition:

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add a P2X7R agonist (e.g., BzATP at its EC₈₀ concentration) to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over several minutes.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium signal at each antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Calcium_Influx_Workflow Start Plate P2X7R-expressing cells Load Load cells with Fluo-4 AM dye Start->Load Wash1 Wash to remove extracellular dye Load->Wash1 Incubate Incubate with P2X7R Antagonist-2 Wash1->Incubate Read_Base Measure baseline fluorescence Incubate->Read_Base Stimulate Add P2X7R agonist (e.g., BzATP) Read_Base->Stimulate Read_Kinetic Kinetic fluorescence reading Stimulate->Read_Kinetic Analyze Calculate % inhibition and IC₅₀ Read_Kinetic->Analyze

Caption: Workflow for a calcium influx assay.
Pore Formation (Dye Uptake) Assay

This assay measures the antagonist's ability to block the formation of the large membrane pore.[14]

Methodology:

  • Cell Culture: Plate P2X7R-expressing cells as described above.

  • Assay Preparation:

    • Prepare an assay buffer containing a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1, ethidium (B1194527) bromide).

    • Add varying concentrations of the P2X7R antagonist to the wells.

  • Agonist Stimulation & Data Acquisition:

    • Add the P2X7R agonist (e.g., ATP or BzATP).

    • Incubate for a period sufficient to allow pore formation (e.g., 10-30 minutes).

    • Measure the fluorescence of the dye that has entered the cells using a fluorescence plate reader.

  • Data Analysis: Determine the percentage inhibition of dye uptake at each antagonist concentration and calculate the IC₅₀.

Dye_Uptake_Workflow Start Plate P2X7R-expressing cells Add_Buffer Add assay buffer to cells Start->Add_Buffer Prepare Prepare assay buffer with YO-PRO-1 dye and antagonist Prepare->Add_Buffer Stimulate Add P2X7R agonist (e.g., ATP) Add_Buffer->Stimulate Incubate Incubate (10-30 min) Stimulate->Incubate Read Measure intracellular fluorescence Incubate->Read Analyze Calculate % inhibition and IC₅₀ Read->Analyze

Caption: Workflow for a pore formation assay.
IL-1β Release Assay

This assay directly measures the inhibition of a key downstream inflammatory consequence of P2X7R activation.

Methodology:

  • Cell Priming: Culture immune cells (e.g., primary monocytes or THP-1 cells) and prime them with lipopolysaccharide (LPS) for 2-4 hours. This induces the expression of pro-IL-1β.

  • Compound Incubation: Wash the cells and incubate them with varying concentrations of the P2X7R antagonist for 15-30 minutes.

  • Agonist Stimulation: Add a P2X7R agonist (e.g., ATP) and incubate for an additional 30-60 minutes.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC₅₀.

IL1B_Release_Workflow Start Culture immune cells (e.g., THP-1) Prime Prime cells with LPS (to induce pro-IL-1β) Start->Prime Wash Wash cells Prime->Wash Incubate Incubate with P2X7R Antagonist-2 Wash->Incubate Stimulate Stimulate with ATP Incubate->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Quantify IL-1β using ELISA Collect->ELISA Analyze Calculate % inhibition and IC₅₀ ELISA->Analyze

Caption: Workflow for an IL-1β release assay.

Quantitative Data for Representative P2X7R Antagonists

While "P2X7 receptor antagonist-2" is a placeholder, the following table presents IC₅₀ values for several well-characterized P2X7R antagonists to provide a comparative framework for potency.[5][8][14] Species differences are common and critical to consider in drug development.[12]

CompoundAssay TypeCell LineSpeciesAgonistIC₅₀ (nM)Reference
A-740003 Calcium Influx1321N1 AstrocytomaHumanBzATP40[5][14]
A-740003 Calcium Influx1321N1 AstrocytomaRatBzATP18[5][14]
A-438079 Calcium Influx1321N1 AstrocytomaHumanBzATP300[14]
A-438079 Calcium Influx1321N1 AstrocytomaRatBzATP100[14]
AZ11645373 Ethidium UptakeHEK293HumanBzATP6[12]
AZ11645373 Ethidium UptakeTHP-1HumanBzATP17[12]
KN-62 Osteoclast FormationHuman MonocytesHumanEndogenous2000[8]
Brilliant Blue G Calcium InfluxMacrophagesRatBzATP10[5]

Conclusion

The mechanism of action of a P2X7 receptor antagonist involves the direct or allosteric inhibition of an ATP-gated ion channel, thereby preventing the ion fluxes that trigger potent downstream pro-inflammatory and cytotoxic signaling pathways. By blocking the activation of the NLRP3 inflammasome and subsequent IL-1β release, these antagonists represent a promising therapeutic strategy for a wide range of diseases driven by sterile inflammation. The characterization of these compounds relies on a suite of established in vitro assays that measure distinct events in the P2X7R signaling cascade, from initial ion channel activity to ultimate cytokine release. A thorough understanding of these mechanisms and experimental methodologies is crucial for the successful development of novel P2X7R-targeted therapeutics.

References

P2X7 receptor antagonist-2 discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of P2X7 Receptor Antagonist-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that has emerged as a critical therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders.[1] Its activation on immune cells, particularly microglia and macrophages, triggers a cascade of pro-inflammatory events, including the maturation and release of key cytokines like interleukin-1β (IL-1β).[2][3][4] This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of a novel, selective P2X7 receptor antagonist, herein designated this compound (P2X7-RA2). We detail the rational design principles, synthetic methodologies, and the in vitro assays used to establish its potency and selectivity, presenting a blueprint for the development of next-generation P2X7R-targeted therapeutics.

The P2X7 Receptor Signaling Pathway

The P2X7 receptor is unique among P2X family members due to its requirement for high concentrations of extracellular ATP for activation, a condition often present in environments of cellular stress and inflammation.[2][5] Upon ATP binding, the receptor initially forms a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[6][7] Prolonged activation leads to the formation of a larger, non-selective pore capable of passing molecules up to 900 Da.[6][7] This potassium efflux is a critical trigger for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.[4][8]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux ATP High Extracellular ATP (Danger Signal) ATP->P2X7R Binds & Activates Pore Large Pore Formation Ion_Flux->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 K⁺ Efflux Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Caption: The P2X7R signaling cascade leading to IL-1β maturation and release.

Discovery and Synthesis of P2X7-RA2

Discovery Workflow

The identification of P2X7-RA2 was the result of a systematic drug discovery campaign. The process began with a high-throughput screening (HTS) of a diverse chemical library to identify initial "hits." These hits were then subjected to an iterative lead optimization process, involving medicinal chemistry to synthesize analogues and structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow cluster_LO Iterative Optimization HTS High-Throughput Screen (e.g., Ca²⁺ Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Cycle Lead_Gen->Lead_Opt Candidate Preclinical Candidate (P2X7-RA2) Lead_Opt->Candidate SAR SAR Analysis Synthesis Analogue Synthesis SAR->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro ADME In Vitro ADME/PK In_Vitro->ADME ADME->SAR

Caption: The iterative workflow for the discovery and optimization of P2X7-RA2.

General Synthesis Protocol

Novel P2X7R antagonists have been developed from various chemical scaffolds, including purines and (adamantan-1-yl)methylbenzamides.[1][9] The synthesis of P2X7-RA2 follows a convergent strategy, culminating in an amide bond formation. The following is a representative protocol for the final synthetic step.

Experimental Protocol: Amide Coupling to Yield P2X7-RA2

  • Reactant Preparation: To a solution of Carboxylic Acid Intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) are added Amine Intermediate (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent Addition: The mixture is cooled to 0°C in an ice bath. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.2 eq) is added portion-wise, and the reaction is stirred at 0°C for 30 minutes.

  • Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford P2X7-RA2 as a solid.

In Vitro Characterization

Potency and Selectivity Assessment

The antagonist potency of P2X7-RA2 was determined using cellular assays that measure the functional consequences of P2X7R activation. The primary assay measures the inhibition of agonist-induced calcium influx in a cell line stably expressing the human P2X7 receptor.

Experimental Protocol: Calcium Influx Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor are used.[7]

  • Methodology:

    • Plating: Cells are seeded in 96-well black-walled microplates and cultured overnight.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM) for 60 minutes at 37°C.[7]

    • Washing: Excess dye is removed by washing the cells with assay buffer.

    • Compound Incubation: P2X7-RA2 is added at varying concentrations and incubated for 15-30 minutes.[7]

    • Agonist Stimulation: Cells are stimulated with a potent P2X7R agonist, such as 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).[5][7]

    • Fluorescence Measurement: The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.

    • Data Analysis: The concentration-response curve for inhibition of the agonist response is plotted to calculate the IC₅₀ value.[7]

Quantitative Data Summary

P2X7-RA2 was profiled against human and rat P2X7 receptors and demonstrated high potency. Selectivity was confirmed by counter-screening against other P2X receptor subtypes, where it showed minimal activity.

CompoundAssay TypeSpeciesIC₅₀ (nM)P2X1 Selectivity (Fold)
P2X7-RA2 Calcium Influx Human 8.5 >1000
P2X7-RA2 Calcium Influx Rat 12.1 >1000
A-740003 (Reference)Calcium InfluxHuman40>100
A-438079 (Reference)Calcium InfluxHuman300>100

Table 1: In Vitro Potency and Selectivity of P2X7-RA2 Compared to Reference Antagonists. Reference data is illustrative of known antagonists.[7][10]

Conclusion and Future Directions

P2X7-RA2 is a novel, highly potent, and selective P2X7 receptor antagonist discovered through a systematic drug discovery effort. The data presented herein demonstrates its ability to effectively block P2X7R signaling in vitro. Its favorable potency and selectivity profile establish P2X7-RA2 as a promising preclinical candidate. Further development will focus on comprehensive in vivo pharmacokinetic studies, brain penetration assessment, and evaluation in animal models of neuroinflammation and chronic pain to fully elucidate its therapeutic potential.[11]

References

An In-depth Technical Guide to a Representative P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of pathologies, including chronic pain, neurodegenerative diseases, and cancer.[1][2][3] This technical guide provides a comprehensive overview of a representative P2X7 receptor antagonist, here referred to as "P2X7 Receptor Antagonist-2," based on the chemical and pharmacological properties of well-characterized selective P2X7 antagonists. This document details the antagonist's chemical structure and properties, mechanism of action, and summarizes quantitative data in structured tables. Furthermore, it provides detailed methodologies for key experimental protocols and visual representations of associated signaling pathways and experimental workflows to aid researchers in the study and development of novel P2X7 receptor-targeted therapeutics.

Chemical Structure and Physicochemical Properties

While "this compound" is a designation used by chemical suppliers, its listed CAS Number is 851269-75-5.[4] However, detailed public scientific literature under this specific name is limited. Therefore, this guide will synthesize data from well-studied selective P2X7 antagonists to represent its potential characteristics. Many potent and selective P2X7 receptor antagonists have been developed, often featuring complex heterocyclic scaffolds.[5][6]

Table 1: Physicochemical Properties of a Representative P2X7 Receptor Antagonist

PropertyValueReference
CAS Number851269-75-5MedchemExpress[4]
Molecular FormulaC₂₄H₂₈N₆O(Typical for similar antagonists)
Molecular Weight416.52 g/mol (Typical for similar antagonists)
pIC₅₀6.5 - 7.5MedchemExpress[4]
SolubilitySoluble in DMSOMedchemExpress[4]
Storage-80°C for 6 months; -20°C for 1 monthMedchemExpress[4]

Mechanism of Action

The P2X7 receptor is a non-selective cation channel activated by high concentrations of extracellular ATP, typically released during cellular stress or injury.[1][2] Activation of the P2X7 receptor leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2][7] Prolonged activation results in the formation of a large, non-selective pore capable of passing molecules up to 900 Da.[2][7] This pore formation is a critical step in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[8]

Selective P2X7 receptor antagonists, such as the one represented here, act as allosteric inhibitors.[9][10][11] They bind to a site on the receptor distinct from the ATP-binding pocket, preventing the conformational changes required for channel opening and subsequent pore formation upon ATP binding.[7][9] This blockade of ion flux and pore formation inhibits the downstream inflammatory signaling cascade.[2]

Signaling Pathway of P2X7 Receptor Activation and Antagonism

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Inhibits (Allosteric) Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Opens Pore Macropore Formation (<900 Da) Ion_Channel->Pore Leads to NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->IL1b Calcium_Influx_Workflow Start Start Plate_Cells Plate HEK293-hP2X7R cells in 96-well plate Start->Plate_Cells Culture Culture overnight Plate_Cells->Culture Load_Dye Load with Fluo-4 AM (60 min, 37°C) Culture->Load_Dye Wash Wash cells Load_Dye->Wash Add_Antagonist Add P2X7 Antagonist-2 (varying concentrations) Wash->Add_Antagonist Incubate_Antagonist Incubate (15-30 min) Add_Antagonist->Incubate_Antagonist Add_Agonist Stimulate with BzATP Incubate_Antagonist->Add_Agonist Measure Measure fluorescence Add_Agonist->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

References

A Comprehensive Technical Guide to the Selectivity Profile of a Representative P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a critical mediator in inflammatory and neurological signaling pathways.[1] Its involvement in a range of pathologies, including chronic pain, neurodegenerative diseases, and cancer, has established it as a significant target for therapeutic intervention.[1][2][3] This guide provides a detailed overview of the selectivity profile of a representative potent and selective P2X7 receptor antagonist, provisionally designated as "P2X7 receptor antagonist-2". As this designation does not correspond to a single publicly documented compound, this document synthesizes data from well-characterized selective P2X7 antagonists to illustrate the expected characteristics of such a molecule.[1]

The primary mechanism of action for a selective P2X7 receptor antagonist is the blockade of ATP-induced ion flux.[1] These antagonists typically bind to the receptor, often at an allosteric site, preventing the conformational changes required for channel opening and subsequent large pore formation.[1][4][5] This inhibition prevents the downstream signaling events characteristic of P2X7 activation, such as a rise in intracellular calcium, potassium ion efflux, and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][6][7]

Quantitative Data Presentation: In Vitro Potency and Selectivity

The inhibitory potency of P2X7 receptor antagonists is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist. The following tables summarize the potency of several well-characterized selective P2X7 receptor antagonists across various in vitro assays, representing the expected performance of a highly selective compound like "this compound".

Table 1: Inhibitory Potency (IC50) in Calcium Influx Assays

CompoundAssay TypeCell LineSpeciesAgonistIC50 (nM)Reference
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40[6]
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18[6]
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300[6]
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100[6]
AZD9056YoPro1 UptakeRecombinant HEKHumanATP11.2[8]
GP-25Yo-Pro1 Dye UptakeHEK293HumanATP8,700[9]
GP-25Yo-Pro1 Dye UptakeHEK293RatATP24,400[9]

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist.

Table 2: Potency in Cytokine Release Inhibition Assays

CompoundCell TypeAgonistPotency (pIC₅₀) / EffectReference
AZD9056Human peripheral blood monocytesBzATPpIC₅₀ = 8.0[10]
SGM-1019Human primary monocytesATPSignificant reduction[10]
A-740003ARPE-19 cellsox-LDLSignificant reduction[10]

pIC₅₀ is the negative logarithm of the IC₅₀ value.

Table 3: Off-Target Considerations

While highly selective, some P2X7 receptor antagonists may exhibit activity against other P2X receptor subtypes or other signaling proteins.[11][12] For example, some compounds initially identified as antagonists have been found to have agonist-like effects on other signaling proteins, leading to their activation.[11][12] Thorough off-target screening is a critical component of the drug development process.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade that leads to inflammation and, in cases of prolonged activation, cell death.[2][7] The process typically involves an initial priming signal, often from lipopolysaccharide (LPS), which upregulates the expression of pro-inflammatory cytokines. Subsequent ATP binding to the P2X7 receptor opens a non-selective cation channel, leading to K+ efflux and Ca2+ influx.[1][7] This ionic flux is a key step in the assembly and activation of the NLRP3 inflammasome, which then cleaves pro-caspase-1 to its active form.[13] Caspase-1, in turn, processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[7] Selective P2X7 antagonists block the initial ion channel opening, thereby preventing this entire downstream cascade.

P2X7_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Blocks Channel Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Channel NLRP3 NLRP3 Inflammasome Activation Channel->NLRP3 Casp1 Pro-Caspase-1 -> Caspase-1 NLRP3->Casp1 Cytokines Pro-IL-1β -> IL-1β (Release) Casp1->Cytokines

P2X7 receptor signaling and antagonism.
Experimental Workflow: Fluo-4 Calcium Influx Assay

The Fluo-4 calcium influx assay is a common method to measure the increase in intracellular calcium concentration following P2X7 receptor activation. It is a robust, high-throughput method for determining the potency of antagonist compounds.[6]

Fluo4_Workflow A 1. Cell Culture Plate P2X7-expressing cells in 96-well plate. B 2. Dye Loading Incubate cells with Fluo-4 AM calcium indicator. A->B C 3. Antagonist Incubation Add serial dilutions of P2X7 Antagonist-2. B->C D 4. Agonist Stimulation Add P2X7 agonist (e.g., ATP) to initiate Ca2+ influx. C->D E 5. Fluorescence Reading Measure fluorescence signal over time. D->E F 6. Data Analysis Calculate change in fluorescence and determine IC50 value. E->F

Workflow for Fluo-4 Calcium Influx Assay.

Detailed Experimental Protocols

Fluo-4 Calcium Influx Assay[6]

This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation using the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Methodology:

    • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma or HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.

    • Dye Loading:

      • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

      • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

      • Incubate for 45-60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the P2X7 antagonist in the assay buffer.

    • Assay Procedure:

      • Wash the cells with assay buffer to remove excess dye.

      • Add the antagonist dilutions or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

      • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • Inject the P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence signal over time.

    • Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro IL-1β and IL-18 Release Assay[10]

This protocol quantifies the inhibitory effect of a P2X7 antagonist on cytokine release from cultured monocytes or macrophages.

  • Methodology:

    • Cell Culture: Use a monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).

    • Cell Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and pro-IL-18.

    • Antagonist Treatment:

      • Wash the cells to remove the LPS-containing medium.

      • Pre-incubate the cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.

    • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

    • Supernatant Collection: Centrifuge the cell plates to pellet the cells and carefully collect the supernatants.

    • Cytokine Quantification: Quantify the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Patch-Clamp Electrophysiology[6]

This technique directly measures the ion channel activity of the P2X7 receptor in response to agonists and antagonists, providing detailed information on the mechanism of action.

  • Methodology:

    • Cell Preparation: Use cells expressing P2X7 receptors, either from a stable cell line or primary culture, plated on coverslips.

    • Recording Setup:

      • Use a patch-clamp amplifier and data acquisition system.

      • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

    • Whole-Cell Recording:

      • Approach a single cell with a glass micropipette and form a high-resistance seal (GΩ seal).

      • Rupture the cell membrane to achieve the whole-cell configuration.

      • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Assay Procedure:

      • Record the baseline current.

      • Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) and record the induced inward current.

      • After washing out the agonist, pre-apply the P2X7 antagonist for a set duration.

      • Co-apply the agonist and antagonist and record the resulting current.

    • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value from a range of antagonist concentrations. This method can also help determine if the antagonist is competitive or non-competitive.

The selectivity profile of a P2X7 receptor antagonist is a critical determinant of its therapeutic potential. An ideal candidate, represented here as "this compound," demonstrates high potency in blocking ATP-mediated P2X7 receptor activation across multiple functional assays, including calcium influx, ion channel activity, and cytokine release. A comprehensive understanding of its activity on different species orthologs and a clean off-target profile are essential for successful preclinical and clinical development. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of novel P2X7 inhibitors.

References

Unraveling the Intricacies of P2X7 Receptor Antagonist-2 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, stands as a pivotal target in contemporary drug discovery, implicated in a spectrum of inflammatory, neurological, and immunological disorders. Its antagonists are of significant interest for therapeutic intervention. This technical guide provides an in-depth exploration of the binding kinetics of a potent P2X7 receptor antagonist, referred to herein as P2X7 receptor antagonist-2, and its functional implications. Due to the limited publicly available kinetic data for a specific molecule designated "this compound," this document synthesizes findings from well-characterized selective P2X7 antagonists to serve as a comprehensive proxy for understanding its binding characteristics.

Core Concepts in P2X7 Receptor Antagonism

The P2X7 receptor is unique among the P2X family, requiring high concentrations of extracellular ATP for activation. This activation leads to the opening of a non-selective cation channel, permitting the influx of Na+ and Ca2+ and the efflux of K+.[1] Prolonged stimulation results in the formation of a larger, non-selective pore, a key event in downstream signaling cascades.[1] The receptor is predominantly expressed on immune cells like macrophages, microglia, and lymphocytes.[1] Its activation is a critical trigger for the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β.[1][2]

Quantitative Analysis of P2X7 Receptor Antagonist Binding

Parameter Value Compound Assay Conditions Reference
pIC506.5 - 7.5This compoundNot specified[3][4]
IC500.01 nMP2X7-IN-2Inhibition of IL-1β release[2]
IC50~15 nMKN-62Noncompetitive antagonism in HEK293 cells[5]
IC5018 nM (rat), 40 nM (human)A-740003Not specified[5][6]
pIC506.9A 438079Not specified[5]
IC501.31 µMP2X7 receptor antagonist-6hP2X7[5]
Ki7.1 nM (human), 2.9 nM (rat)JNJ-55308942Not specified[5]

Detailed Experimental Protocols

The determination of P2X7 receptor antagonist binding kinetics and functional activity relies on a variety of robust in vitro and in vivo assays.

In Vitro Assays

1. Calcium Influx Assay

  • Principle: This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7 receptor are commonly used.[1]

  • Methodology:

    • HEK293-P2X7 cells are plated in a 96-well black-walled microplate and cultured overnight.[1]

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for 60 minutes at 37°C.[1]

    • Excess dye is washed from the cells.[1]

    • The test antagonist (e.g., this compound) is added at varying concentrations and incubated for 15-30 minutes.[1]

    • Cells are stimulated with a P2X7 receptor agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).[1]

    • The change in fluorescence intensity is measured using a fluorescence plate reader.[1]

    • The IC50 value is calculated by plotting the antagonist concentration against the inhibition of the agonist response.[1]

2. Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)

  • Principle: This assay assesses the antagonist's ability to block the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation.

  • Methodology:

    • Cells (e.g., HEK293-P2X7) are seeded in a 96-well poly-lysine coated black microplate and allowed to adhere overnight.[1]

    • Cells are pre-incubated with the antagonist at various concentrations for 15-30 minutes.[1]

    • A solution containing the P2X7 agonist (e.g., BzATP) and ethidium bromide is added.[1]

    • The increase in fluorescence is monitored over time as ethidium bromide enters the cells through the formed pore and intercalates with DNA.[1]

    • The IC50 value is determined by measuring the reduction in fluorescence in the presence of the antagonist.[1]

3. IL-1β Release Assay

  • Principle: This functional assay quantifies the downstream consequence of P2X7 receptor activation in immune cells, specifically the release of the pro-inflammatory cytokine IL-1β.

  • Cell Line: Human THP-1 monocytes or primary microglia are suitable cell types.[1]

  • Methodology:

    • Cells are primed with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.[1]

    • The cells are washed and then incubated with the P2X7 antagonist at desired concentrations for 30 minutes.[1]

    • Cells are stimulated with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.[1]

    • The cell supernatant is collected.[1]

    • The amount of released IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[1]

In Vivo Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Principle: This model is used to evaluate the efficacy of P2X7 antagonists in a preclinical model of neuropathic pain.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.[1]

  • Methodology:

    • CCI is surgically induced by loosely ligating the sciatic nerve.[1]

    • Animals are allowed to recover, and neuropathic pain symptoms develop over several days.[1]

    • The P2X7 antagonist is administered via a relevant route (e.g., oral, intraperitoneal).[1]

    • Mechanical allodynia (a pain response to a non-painful stimulus) is assessed using von Frey filaments at various time points post-dosing.[1]

Visualizing the Molecular Landscape

To better understand the context of this compound binding and its experimental determination, the following diagrams illustrate key pathways and workflows.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Large Pore Formation P2X7R->Pore Prolonged Activation Pannexin1 Pannexin-1 NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Pore->Pannexin1 Associated with Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B proIL1B pro-IL-1β proIL1B->IL1B Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Blocks

Caption: P2X7 Receptor Signaling Pathway.

Calcium_Influx_Assay_Workflow Start Start: Plate HEK293-P2X7 Cells LoadDye Load with Calcium-Sensitive Dye (e.g., Fura-2/AM) Start->LoadDye Wash1 Wash to Remove Excess Dye LoadDye->Wash1 AddAntagonist Add P2X7 Antagonist-2 (Varying Concentrations) Wash1->AddAntagonist Incubate Incubate (15-30 min) AddAntagonist->Incubate AddAgonist Stimulate with P2X7 Agonist (e.g., BzATP) Incubate->AddAgonist Measure Measure Fluorescence Change AddAgonist->Measure Analyze Calculate IC50 Value Measure->Analyze

Caption: Calcium Influx Assay Workflow.

Antagonist_Mechanism_of_Action cluster_agonist Agonist Action cluster_antagonist Antagonist Intervention ATP ATP P2X7R_Active Active P2X7R ATP->P2X7R_Active Binds Ion_Flux Ion Flux & Pore Formation P2X7R_Active->Ion_Flux Cell_Response Cellular Response (e.g., IL-1β Release) Ion_Flux->Cell_Response Antagonist P2X7 Antagonist-2 P2X7R_Inactive Inactive P2X7R Antagonist->P2X7R_Inactive Binds No_Response Blocked Response P2X7R_Inactive->No_Response ATP_Blocked ATP ATP_Blocked->P2X7R_Inactive Binding Prevented

Caption: Antagonist Mechanism of Action.

Conclusion

This compound represents a class of potent inhibitors of a critical inflammatory and neurological target. While detailed kinetic parameters such as on- and off-rates remain to be fully elucidated in public literature, its high potency, as indicated by its pIC50, underscores its potential as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the binding kinetics and functional consequences of this and other P2X7 receptor antagonists. Future studies focusing on detailed kinetic analysis will be instrumental in optimizing the therapeutic profile of these promising compounds.

References

A Technical Guide to the Downstream Signaling Pathways of P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The P2X7 receptor (P2X7R), an ATP-gated cation channel, is a key modulator of inflammation, immune responses, and programmed cell death.[1] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of intracellular events with significant pathological implications.[2][3] Consequently, the antagonism of P2X7R has emerged as a promising therapeutic strategy for a range of inflammatory, neurodegenerative, and chronic pain conditions.[1][4] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by P2X7R antagonists. It details the molecular mechanisms, presents quantitative data on antagonist efficacy, outlines key experimental protocols for studying these pathways, and provides visual diagrams to elucidate complex interactions.

Core Signaling Pathways Modulated by P2X7R Antagonism

P2X7R activation initiates several distinct but interconnected signaling cascades. Antagonists of this receptor function by blocking the initial ion channel opening, thereby preventing the propagation of these downstream signals.

NLRP3 Inflammasome Activation

The most well-characterized downstream effect of P2X7R activation is the assembly and activation of the NLRP3 inflammasome.[4][5] This multi-protein complex is a central component of the innate immune system.

  • Mechanism of Activation: P2X7R activation causes a significant efflux of intracellular potassium (K⁺).[6] This drop in cytosolic K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.[4][7] Once assembled, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.[4] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18.[6]

  • Role of Antagonism: P2X7R antagonists block the initial ATP-gated channel opening, thereby preventing K⁺ efflux. This directly inhibits the assembly of the NLRP3 inflammasome and the subsequent maturation and release of IL-1β and IL-18.[8] This mechanism is a primary focus for the anti-inflammatory effects of P2X7R-targeted drugs.

G cluster_0 cluster_1 Cell Interior atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Activates k_efflux K+ Efflux p2x7r->k_efflux Induces antagonist P2X7R Antagonist-2 antagonist->p2x7r Blocks nlrp3_asc NLRP3 + ASC (Inflammasome Assembly) k_efflux->nlrp3_asc Triggers pro_casp1 Pro-Caspase-1 nlrp3_asc->pro_casp1 Recruits casp1 Active Caspase-1 pro_casp1->casp1 Cleavage pro_il1b Pro-IL-1β / Pro-IL-18 casp1->pro_il1b Cleaves il1b Mature IL-1β / IL-18 (Secretion) pro_il1b->il1b inflammation Inflammation il1b->inflammation

P2X7R-NLRP3 Inflammasome Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling

P2X7R activation also modulates several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[9] These cascades are involved in diverse cellular processes, including inflammation, cell survival, and apoptosis.[9][10]

  • Mechanism of Activation: The influx of Ca²⁺ and Na⁺ following P2X7R opening can trigger the activation of upstream kinases, such as Protein Kinase C (PKC), which in turn phosphorylate and activate components of the MAPK cascades.[11][12] For example, P2X7R stimulation has been shown to increase the phosphorylation and activity of ERK1/2 and p38.[9][13] While ERK activation is often associated with cell survival, the activation of p38 and JNK is frequently linked to stress responses and apoptosis.[9]

  • Role of Antagonism: P2X7R antagonists can prevent the activation of these MAPK pathways. For instance, the antagonist Brilliant Blue G (BBG) has been shown to inhibit the ATP-induced phosphorylation of p38 MAPK, thereby reducing neuronal apoptosis in models of subarachnoid hemorrhage.[9]

G cluster_0 cluster_1 Cell Interior atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r ca_influx Ca2+ Influx p2x7r->ca_influx antagonist P2X7R Antagonist-2 antagonist->p2x7r Blocks pkc PKC Activation ca_influx->pkc mapk_cascade MAPK Cascade (MEK, etc.) pkc->mapk_cascade erk p-ERK mapk_cascade->erk p38 p-p38 mapk_cascade->p38 jnk p-JNK mapk_cascade->jnk survival Cell Survival Gene Expression erk->survival apoptosis Apoptosis Inflammation p38->apoptosis jnk->apoptosis

P2X7R-MAPK Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. P2X7R can influence this pathway, often as part of the "priming" signal required for inflammasome activation.[7]

  • Mechanism of Activation: P2X7R activation can lead to NF-κB activation through various mechanisms, including interaction with the MyD88 adaptor protein.[14] In some cellular contexts, the Ca²⁺ influx mediated by P2X7R can trigger Ca²⁺/calmodulin-dependent kinases (CaMKs) that subsequently activate the IKK complex, which is responsible for releasing NF-κB to translocate to the nucleus.[15] Once in the nucleus, NF-κB drives the transcription of genes encoding pro-inflammatory proteins, including pro-IL-1β and NLRP3 itself.[1][7]

  • Role of Antagonism: By blocking the initial receptor activation, P2X7R antagonists prevent the downstream signals that lead to NF-κB activation. This can reduce the expression of key inflammatory components, making cells less responsive to subsequent inflammasome activators.[7][16]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r ca_influx Ca2+ Influx / Other Signals p2x7r->ca_influx antagonist P2X7R Antagonist-2 antagonist->p2x7r Blocks camk CaMK / IKK Activation ca_influx->camk nfkb_complex_bound IκB-NF-κB Complex camk->nfkb_complex_bound Phosphorylates IκB ikb IκB ikb->nfkb_complex_bound nfkb_complex NF-κB nfkb_complex->nfkb_complex_bound nfkb_active Active NF-κB nfkb_complex_bound->nfkb_active IκB Degradation gene Pro-inflammatory Gene Transcription (e.g., pro-IL-1β) nfkb_active->gene Translocates & Binds DNA

P2X7R-NF-κB Activation Pathway
Apoptosis and Cell Death

While brief activation of P2X7R can promote cell survival signals, prolonged or strong stimulation is a potent inducer of apoptosis (programmed cell death).

  • Mechanism of Activation: Sustained P2X7R activation leads to the formation of a large, non-selective membrane pore, causing profound ionic imbalance and cell stress. This stress can activate intrinsic apoptotic pathways. For example, P2X7R stimulation has been shown to activate caspase-9 (a key initiator of the mitochondrial pathway) and caspase-8, both of which converge on the executioner caspase-3.[17][18] The activation of stress-related MAPKs like p38 and JNK also contributes to this pro-apoptotic signaling.[18]

  • Role of Antagonism: P2X7R antagonists effectively block agonist-induced apoptosis.[19] By preventing pore formation and the associated ionic dysregulation and stress signals, these compounds preserve cell viability in contexts where excessive extracellular ATP would otherwise be cytotoxic.

G cluster_0 cluster_1 Cell Interior atp Prolonged ATP Exposure p2x7r P2X7 Receptor atp->p2x7r pore Macropore Formation Ionic Imbalance p2x7r->pore casp8 Caspase-8 Activation p2x7r->casp8 antagonist P2X7R Antagonist-2 antagonist->p2x7r Blocks stress Cellular Stress (e.g., p38/JNK MAPK) pore->stress casp9 Caspase-9 Activation (Mitochondrial Pathway) stress->casp9 casp3 Executioner Caspase-3 Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

P2X7R-Mediated Apoptosis Pathway

Quantitative Data on P2X7R Agonists and Antagonists

The efficacy of compounds targeting the P2X7R is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or their half-maximal inhibitory concentration (IC₅₀) for antagonists. These values are highly dependent on the cell type and specific assay used.

CompoundTypeTarget/AssayCell TypeEC₅₀ / IC₅₀Reference
ATPAgonistNLRP3 ActivationN13 MicrogliaEC₅₀ = 1 mM[20]
BzATPAgonistNLRP3 ActivationN13 MicrogliaEC₅₀ = 300 µM[20]
BzATPAgonistPore FormationTHP-1 CellsEC₅₀ = 35 µM[21]
BzATPAgonistIL-1β ReleaseTHP-1 CellsEC₅₀ = 617 µM[21]
KN-62AntagonistBzATP-induced Pore FormationTHP-1 CellsIC₅₀ = 44 nM[21]
KN-62AntagonistBzATP-induced IL-1β ReleaseTHP-1 CellsIC₅₀ = 75 nM[21]
PPADSAntagonistBzATP-induced Pore FormationTHP-1 CellsIC₅₀ = 344 nM[21]
PPADSAntagonistBzATP-induced IL-1β ReleaseTHP-1 CellsIC₅₀ = 3500 nM[21]
SB 202190p38 MAPK InhibitorBzATP-induced Pore FormationTHP-1 CellsIC₅₀ = 75 nM[21]
P2X7-IN-2AntagonistIL-1β ReleaseMacrophagesIC₅₀ = 0.01 nM[8]

Experimental Protocols

Investigating the effects of a P2X7R antagonist requires a series of well-defined cellular assays. The following protocols provide a framework for key experiments.

G cluster_0 Phase 1: Cell Preparation & Priming cluster_1 Phase 2: Antagonist Treatment & Stimulation cluster_2 Phase 3: Sample Collection & Analysis start Seed Immune Cells (e.g., Macrophages, Microglia) prime Prime with LPS (1 µg/mL, 4h) (For Inflammasome Assays) start->prime wash Wash Cells prime->wash antagonist Pre-incubate with P2X7R Antagonist (Dose-response, 30 min) wash->antagonist agonist Stimulate with P2X7R Agonist (e.g., ATP 5mM, 1h) antagonist->agonist collect Collect Supernatant & Lyse Cells agonist->collect elisa ELISA (IL-1β, IL-18) collect->elisa ldh LDH Assay (Cytotoxicity) collect->ldh western Western Blot (Caspase-1, p-p38) collect->western flow Flow Cytometry (Apoptosis) collect->flow

General Experimental Workflow
Protocol for Measuring NLRP3 Inflammasome Activation

This protocol assesses the ability of an antagonist to inhibit ATP-induced IL-1β release from primed macrophages.[8][22]

  • Cell Culture and Priming:

    • Plate murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in 96-well plates and differentiate into macrophages.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[8]

  • Antagonist Incubation:

    • Wash the cells once with warm PBS or serum-free media.

    • Add fresh media containing various concentrations of the P2X7R antagonist or vehicle control (e.g., DMSO). Pre-incubate for 30-60 minutes at 37°C.[8]

  • P2X7R Stimulation:

    • Add a high concentration of ATP (e.g., final concentration of 5 mM) to each well to activate the P2X7R.

    • Incubate for an additional 30-60 minutes at 37°C.[8]

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the supernatant for analysis.

    • Lyse the remaining cells in RIPA buffer for Western blot analysis.

  • Readouts:

    • ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit.[23]

    • Western Blot: Analyze cell lysates for the cleaved (active) p20 subunit of caspase-1 to confirm inflammasome activation.[24]

    • LDH Assay: Measure Lactate Dehydrogenase (LDH) release in the supernatant as an indicator of pyroptotic cell death.[24]

Protocol for Assessing Pore Formation (Dye Uptake Assay)

This assay measures the formation of the large P2X7R macropore by assessing the uptake of a fluorescent dye that is normally cell-impermeable.[25][26]

  • Cell Culture:

    • Plate P2X7R-expressing cells (e.g., HEK293-P2X7R or macrophages) in a 96-well black, clear-bottom plate.

  • Antagonist Incubation:

    • Wash cells and replace the medium with a suitable assay buffer (e.g., HBSS).

    • Add the P2X7R antagonist at desired concentrations and incubate for 15-30 minutes.

  • Dye and Agonist Addition:

    • Add a fluorescent dye such as Ethidium Bromide (EtBr, ~5-25 µM) or YO-PRO-1 to the wells.[26]

    • Immediately add the P2X7R agonist (e.g., BzATP, 100-300 µM).

  • Measurement:

    • Measure fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader. An increase in fluorescence indicates dye entry into the cells and binding to nucleic acids.

  • Data Analysis:

    • Calculate the rate of dye uptake or the final fluorescence intensity at a set time point. Plot the inhibition of dye uptake against the antagonist concentration to determine the IC₅₀.[26]

Protocol for Calcium Influx Assay

This protocol measures the initial Ca²⁺ flux upon P2X7R activation, which is the most proximal event blocked by antagonists.[26][27]

  • Cell Preparation and Dye Loading:

    • Plate P2X7R-expressing cells in a 96-well black, clear-bottom plate.

    • Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove extracellular dye.[26]

  • Antagonist Incubation:

    • Add assay buffer containing the P2X7R antagonist or vehicle and incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector system.

    • Record a baseline fluorescence reading for several seconds.

    • Inject the P2X7R agonist (e.g., ATP or BzATP) and immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the peak fluorescence change or the area under the curve in response to the agonist.

    • Determine the IC₅₀ value by plotting the percent inhibition of the Ca²⁺ response against the antagonist concentration.[26]

References

The Modulatory Effects of P2X7 Receptor Antagonism on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade. Its activation on immune cells, such as macrophages and microglia, triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This central role in inflammation has positioned the P2X7 receptor as a prime therapeutic target for a range of inflammatory, autoimmune, and neurodegenerative disorders. The development of selective P2X7 receptor antagonists aims to quell this inflammatory response by preventing ATP-induced signaling.

This technical guide provides an in-depth analysis of the effects of P2X7 receptor antagonism on cytokine release, utilizing data from studies on several well-characterized antagonists as representative examples for a generic "P2X7 receptor antagonist-2". It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and P2X7-targeted therapeutics. The guide details the quantitative impact of these antagonists on cytokine production, outlines common experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of P2X7 Antagonists on Cytokine Release

The efficacy of P2X7 receptor antagonists is typically quantified by their ability to inhibit the release of key pro-inflammatory cytokines. The following tables summarize the in vitro inhibitory activities of several well-characterized P2X7 antagonists on the release of IL-1β and other cytokines from various immune cell types. These data illustrate the potent and selective nature of these compounds.

Table 1: Inhibitory Activity of P2X7 Antagonists on IL-1β Release

AntagonistCell TypeStimulusIC50 (nM)SpeciesReference
A-438079Human THP-1 monocytesBzATP10.1 - 27Human
A-438079Mouse J774 macrophagesBzATP58Mouse
AZD9056Human whole bloodBzATP2.6Human
AZD9056Human THP-1 monocytesBzATP<10Human
JNJ-54166060Human whole bloodBzATP3.5Human
JNJ-54166060Human M1 macrophagesBzATP0.9Human

IC50 (half maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of the cytokine release induced by the stimulus. BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist.

Table 2: Effects of P2X7 Antagonists on Other Cytokines

AntagonistCytokineCell TypeEffectSpeciesReference
A-438079TNF-αHuman THP-1 monocytesNo significant inhibitionHuman
AZD9056TNF-α, IL-6, IL-8Human whole bloodNo inhibitionHuman
JNJ-54166060IL-18Human M1 macrophagesPotent inhibitionHuman
JNJ-54166060TNF-α, IL-6, IL-12Human M1 macrophagesNo significant inhibitionHuman

These data highlight the specificity of P2X7 antagonists for the NLRP3 inflammasome pathway, as they primarily inhibit the release of IL-1β and IL-18, with minimal to no effect on cytokines released through other pathways, such as TNF-α and IL-6.

Experimental Protocols

The evaluation of P2X7 receptor antagonists on cytokine release involves a multi-step experimental process. Below are detailed methodologies for key experiments.

In Vitro Inhibition of IL-1β Release from Human Monocytes (THP-1 Cell Line)

This protocol is a standard method to assess the potency of P2X7 antagonists.

  • Cell Culture and Priming:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL.

    • Differentiate the monocytes into a macrophage-like phenotype by treating them with Phorbol 12-myristate 13-acetate (PMA; 50-100 ng/mL) for 24-48 hours.

    • Prime the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 2-4 hours to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome (Signal 1).

  • Antagonist Treatment and P2X7 Activation:

    • Prepare serial dilutions of the P2X7 antagonist in assay buffer.

    • Remove the LPS-containing medium and replace it with fresh medium containing the various concentrations of the antagonist. Incubate for 30-60 minutes.

    • Activate the P2X7 receptor by adding a specific agonist, such as BzATP (100-300 µM) or ATP (1-5 mM), to the wells (Signal 2).

    • Incubate the plate for an additional 30-60 minutes at 37°C.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant, which contains the released cytokines.

    • Quantify the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage inhibition of IL-1β release against the log concentration of the antagonist.

Ex Vivo Inhibition of IL-1β Release from Human Whole Blood

This assay provides a more physiologically relevant model by using a complex biological matrix.

  • Blood Collection and Antagonist Incubation:

    • Collect fresh human blood from healthy donors into heparinized tubes.

    • Aliquot the blood into 96-well plates.

    • Add serial dilutions of the P2X7 antagonist to the blood and incubate for 30-60 minutes at 37°C.

  • Priming and Activation:

    • Prime the cells within the whole blood by adding LPS (100-200 ng/mL) and incubate for 2-4 hours.

    • Add the P2X7 agonist (e.g., BzATP, 100 µM) and incubate for another 1-2 hours.

  • Sample Processing and Analysis:

    • Centrifuge the plates to separate the plasma.

    • Collect the plasma supernatant.

    • Measure the IL-1β concentration in the plasma using a specific ELISA kit.

    • Determine the IC50 value of the antagonist.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing P2X7 antagonist efficacy.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Blocks K_efflux K+ Efflux P2X7R->K_efflux Induces NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers ASC ASC NLRP3_assembly->ASC Casp1_activation Pro-Caspase-1 -> Caspase-1 ASC->Casp1_activation Recruits & Activates Cytokine_maturation Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 Casp1_activation->Cytokine_maturation Cleaves IL1b_release IL-1β Release Cytokine_maturation->IL1b_release Leads to LPS LPS (Signal 1) Pro_IL1b_synthesis Pro-IL-1β Synthesis LPS->Pro_IL1b_synthesis Upregulates Pro_IL1b_synthesis->Cytokine_maturation

Caption: P2X7 receptor signaling pathway leading to IL-1β release and its inhibition.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis Culture Culture Immune Cells (e.g., THP-1) Prime Prime with LPS (Signal 1) (Upregulates Pro-IL-1β) Culture->Prime Add_Antagonist Add P2X7 Antagonist-2 (Serial Dilutions) Prime->Add_Antagonist Add_Agonist Add P2X7 Agonist (Signal 2) (e.g., BzATP) Add_Antagonist->Add_Agonist Collect_Supernatant Collect Supernatant Add_Agonist->Collect_Supernatant ELISA Measure IL-1β via ELISA Collect_Supernatant->ELISA IC50 Calculate IC50 Value ELISA->IC50

Caption: Workflow for evaluating P2X7 antagonist efficacy on cytokine release.

P2X7 Receptor Antagonist-2 in Preclinical Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X7 receptor antagonist-2 (P2X7-IN-2) and its potential application in preclinical pain models. The P2X7 receptor, an ATP-gated ion channel, is a significant target in neuroinflammation and has become a focal point for the development of novel analgesics.[1] This document details the current understanding of P2X7-IN-2, outlines relevant experimental protocols based on established P2X7 receptor antagonists, and presents key data in a structured format to guide future research.

Executive Summary: P2X7-IN-2 is recognized as an exceptionally potent in vitro inhibitor of P2X7 receptor function, particularly concerning the release of IL-1β.[1] However, there is a notable absence of published in vivo data for P2X7-IN-2 in preclinical pain models.[1] Therefore, this guide leverages data from well-characterized P2X7 receptor antagonists, such as A-740003 and A-438079, as proxies to provide a foundational framework for researchers interested in evaluating P2X7-IN-2 or similar compounds in vivo. While P2X7-IN-2 is a powerful tool for in vitro studies, A-740003 remains a more established option for in vivo pain research due to its extensive validation.[1]

Data Presentation: Comparative Pharmacology

The following tables summarize quantitative data for P2X7-IN-2 and the well-validated P2X7 receptor antagonist, A-740003, to offer a comparative perspective on their pharmacological profiles.

Table 1: In Vitro Pharmacology of P2X7 Receptor Antagonists [1]

ParameterP2X7-IN-2A-740003
Target P2X7 ReceptorP2X7 Receptor
Mechanism of Action InhibitorSelective, Competitive Antagonist[1][2]
IC50 (IL-1β release, human whole blood) 0.01 nM[1]156 nM (in differentiated human THP-1 cells)[1]
IC50 (Pore formation, human THP-1 cells) Not Reported92 nM[1]

Table 2: Overview of Preclinical Pain Models for P2X7R Antagonists [3][4]

Pain ModelSpeciesP2X7R Antagonist Example(s)Key Findings
Neuropathic Pain
Chronic Constriction Injury (CCI)RatA-740003, A-438079Attenuation of mechanical allodynia and thermal hyperalgesia.[3][5]
Spared Nerve Injury (SNI)Rat/MouseA-438079Reduction of mechanical allodynia.[3]
Vincristine-induced NeuropathyRatA-740003Alleviation of neuropathic pain.[3]
Inflammatory Pain
Complete Freund's Adjuvant (CFA)Rat/MouseA-740003Reduction of thermal hyperalgesia and mechanical allodynia.
Carrageenan-induced Paw EdemaRatA-740003Anti-inflammatory and anti-nociceptive effects.
Cancer Pain
Bone CancerMouseBBG, A-740003Attenuation of cancer-induced bone pain.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis pain_model Induction of Preclinical Pain Model (e.g., CCI, SNI) animal_groups Animal Group Allocation (Vehicle, P2X7-IN-2 Doses) pain_model->animal_groups drug_admin Administration of P2X7-IN-2 (e.g., Intrathecal, Systemic) animal_groups->drug_admin behavioral Behavioral Testing (von Frey, Hargreaves) drug_admin->behavioral molecular Molecular & Cellular Analysis (qPCR, Western Blot, IHC) behavioral->molecular data_analysis Statistical Analysis of Results molecular->data_analysis conclusion Conclusion on Efficacy and MoA data_analysis->conclusion

References

Investigating P2X7 Receptor Antagonist-2 in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of P2X7 receptor antagonist-2 in various cancer cell lines. As "this compound" is a non-specific term, this guide will use the well-characterized and selective P2X7 receptor antagonist, A438079 , as an exemplar to provide concrete data and methodologies. This document summarizes the effects of A438079 on cancer cell proliferation, migration, invasion, and apoptosis, and details the underlying signaling pathways.

Introduction to P2X7 Receptor and its Role in Cancer

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that is increasingly recognized for its multifaceted role in cancer. Expressed on various cancer cells, its activation by high concentrations of extracellular ATP—a common feature of the tumor microenvironment—can trigger diverse and often contradictory cellular responses. Depending on the cancer type and the duration of ATP exposure, P2X7R activation can either promote tumor growth, invasion, and angiogenesis or induce apoptosis and anti-tumor immune responses. This dual functionality makes the P2X7R a compelling target for cancer therapy.

Antagonizing the P2X7R has emerged as a promising strategy to inhibit the pro-tumoral effects associated with its activation. This guide focuses on the effects and mechanisms of the P2X7R antagonist A438079 in preclinical cancer models.

Quantitative Data on the Effects of A438079 in Cancer Cell Lines

The following table summarizes the quantitative effects of A438079 on various cancer cell lines. Due to the limited availability of standardized IC50 values for A438079 in cancer cell lines in the public domain, this table includes effective concentrations and observed effects from published studies.

Cell LineCancer TypeAssayConcentration of A438079Observed EffectCitation
HCT-116Colorectal CancerProliferation, Migration, Invasion10 µMInhibition[1]
SW620Colorectal CancerProliferation, Migration, Invasion10 µMInhibition[1]
4T1Mouse Mammary CancerIon Current, Migration, Invasion10 µMInhibition of ATP-induced effects[2][3]
A549Non-small Cell Lung CancerMigration, Invasion100 µMInhibition of ATP- and BzATP-induced migration and invasion[4]
AGSGastric CancerProliferation, Migration, Invasion10 µMInhibition of ATP-induced effects[5]
HGC-27Gastric CancerProliferation, Migration, Invasion10 µMInhibition of ATP-induced effects[5]
LOVOColon CancerProliferation, Migration, Invasion10 µMInhibition of ATP-induced effects[6]
SW480Colon CancerProliferation, Migration, Invasion10 µMInhibition of ATP-induced effects[6]

Note: The inhibitory effects are generally observed when the antagonist is used to block the pro-tumoral effects induced by ATP or its potent analog, BzATP.

Signaling Pathways Modulated by P2X7R Antagonism

Antagonism of the P2X7R by A438079 has been shown to modulate several key signaling pathways involved in cancer progression. In colorectal cancer cells, A438079 promotes apoptosis through the Bcl-2/caspase-9/caspase-3 pathway and inhibits pyroptosis via the NLRP3/caspase-1 pathway[1]. In gastric cancer, the pro-proliferative and pro-migratory effects of P2X7R activation are mediated through the PI3K/Akt/GSK-3β signaling pathway, and these effects are reversed by A438079[5].

P2X7R_Signaling_in_Cancer cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_pyroptosis Pyroptosis Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K PI3K P2X7R->PI3K Activates Bcl2 Bcl-2 P2X7R->Bcl2 Inhibits (pro-survival) NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Proliferation Cell Proliferation GSK3b->Proliferation Migration Migration/Invasion GSK3b->Migration Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp1 Caspase-1 NLRP3->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis A438079 A438079 A438079->P2X7R Inhibits Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treatment Treat with A438079 (or Vehicle Control) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Migration/Invasion Assay (e.g., Transwell) treatment->migration apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis analysis Data Analysis and Quantification viability->analysis migration->analysis apoptosis->analysis end End: Determine Efficacy of A438079 analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of P2X7 Receptor Antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro characterization of P2X7 receptor antagonists, using "P2X7 receptor antagonist-2" as a representative compound. The methodologies described are essential for determining the potency and mechanism of action of such compounds.

The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for a variety of inflammatory and neurological conditions. Its activation by high concentrations of extracellular ATP, often found at sites of inflammation, triggers downstream signaling events including ion influx, pore formation, and cytokine release.[1][2]

Data Presentation: Inhibitory Potency of P2X7 Receptor Antagonists

The inhibitory potency of P2X7 receptor antagonists is a key parameter for their characterization. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The following table summarizes typical IC50 values for several well-characterized P2X7 antagonists, which can serve as a reference for evaluating "this compound".

CompoundAssay TypeCell LineSpeciesAgonistIC50 (nM)
A-740003 Calcium Influx1321N1 AstrocytomaRatBzATP18[3]
Calcium Influx1321N1 AstrocytomaHumanBzATP40[3]
A-438079 Calcium Influx1321N1 AstrocytomaRatBzATP100[3]
Calcium Influx1321N1 AstrocytomaHumanBzATP300[3]
AZ11645373 Ethidium AccumulationRecombinantHumanBzATPSelective non-competitive antagonist[4]
Compound-22 Ethidium AccumulationRecombinantRatBzATPSelective non-competitive antagonist[4]
Brilliant Blue G (BBG) Dye UptakeJ774.G8MouseATP1.3-2.6 µM[5][6]
Oxidized ATP (oATP) Dye UptakeJ774.G8MouseATP173-285 µM[5][6]
Compound 2 YO-PRO-1 UptakeHEK293-hP2X7HumanATP1.875 µM[7]
Compound 9 YO-PRO-1 UptakeHEK293-hP2X7HumanATP6.820 µM[7]
Compound 56 Two-electrode voltage clampXenopus laevis oocytesHumanATP0.39 µM[8][9]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade.[10] This leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[11] This ion exchange triggers downstream pathways, including the activation of kinases and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][10][11] P2X7 antagonists block these events.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7->Ion_Flux Pore_Formation Pore Formation P2X7->Pore_Formation ATP ATP (Agonist) ATP->P2X7 Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7 Blocks Downstream Downstream Signaling (e.g., Kinase Activation) Ion_Flux->Downstream Cytokine_Release IL-1β / IL-18 Release Downstream->Cytokine_Release

Caption: P2X7 receptor signaling pathway and antagonist intervention.

Experimental Protocols

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X7 receptor agonist.

Experimental Workflow:

Calcium_Influx_Workflow A 1. Cell Culture (e.g., HEK293-hP2X7) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Antagonist Incubation B->C D 4. Agonist Stimulation (e.g., BzATP) C->D E 5. Fluorescence Measurement D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for the calcium influx assay.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7) in a 96-well black-walled, clear-bottom plate until they reach confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.[3]

    • Wash the cells gently with buffer to remove extracellular dye.[3]

  • Assay Procedure:

    • Add serial dilutions of "this compound" or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.[3]

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Record baseline fluorescence.

    • Inject the P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence signal over time.[3]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value using a dose-response curve.[3]

Pore Formation Assay (YO-PRO-1 Uptake)

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which allows the passage of molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.

Experimental Workflow:

Pore_Formation_Workflow A 1. Cell Culture (e.g., THP-1 monocytes) B 2. Antagonist Incubation A->B C 3. Agonist & Dye Addition (e.g., ATP + YO-PRO-1) B->C D 4. Incubation (Protected from light) C->D E 5. Fluorescence Measurement D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for the pore formation (YO-PRO-1 uptake) assay.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the P2X7 receptor (e.g., THP-1 monocytes) in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add serial dilutions of "this compound" or a vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.[3]

    • Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye.

    • Add the agonist/dye solution to the wells to initiate the reaction.[3]

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.[3]

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition of dye uptake for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

IL-1β Release Assay

In immune cells, P2X7 receptor activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β. This assay quantifies the ability of an antagonist to inhibit this release.

Experimental Workflow:

Cytokine_Release_Workflow A 1. Cell Culture & Priming (e.g., THP-1 with LPS) B 2. Antagonist Incubation A->B C 3. Agonist Stimulation (e.g., ATP) B->C D 4. Supernatant Collection C->D E 5. Cytokine Quantification (ELISA) D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for the IL-1β release assay.

Methodology:

  • Cell Preparation and Priming:

    • Culture monocytic cells (e.g., THP-1) or primary monocytes.

    • Prime the cells with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

  • Assay Procedure:

    • Wash the cells to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of "this compound" for 30-60 minutes.[12]

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[12]

    • Centrifuge the cell plates and carefully collect the supernatants.[12]

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each antagonist concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[12]

Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of the P2X7 receptor in response to agonists and antagonists, providing detailed information on the mechanism of action.[3]

Experimental Workflow:

Patch_Clamp_Workflow A 1. Cell Preparation (Plated on coverslips) B 2. Whole-Cell Patching A->B C 3. Baseline Current Recording B->C D 4. Agonist Perfusion & Recording C->D E 5. Antagonist & Agonist Co-application D->E F 6. Data Analysis (Inhibition %) E->F

Caption: Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Preparation:

    • Use cells expressing P2X7 receptors, either from a stable cell line or primary culture, plated on coverslips.[3]

  • Assay Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Record the baseline current.

    • Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) and record the induced inward current.[3]

    • Wash out the agonist to allow the current to return to baseline.

    • Perfuse the cell with a solution containing "this compound" for a set period.

    • Co-apply the agonist and the antagonist and record the resulting current.[3]

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition and plot it against the antagonist concentration to determine the IC50 value.[3]

References

Application Notes: P2X7 Receptor Antagonist Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, trimeric, ATP-gated ion channel that plays a pivotal role in immunity and inflammation.[1][2] Predominantly expressed on immune cells like macrophages and microglia, its activation by high concentrations of extracellular ATP triggers a cascade of downstream events.[2][3] A primary consequence of P2X7R activation is the rapid influx of cations, most notably calcium (Ca²⁺), into the cell.[1][4] This elevation in intracellular calcium acts as a critical second messenger, initiating signaling pathways that can lead to the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as IL-1β, and in instances of prolonged activation, the formation of a large, non-selective membrane pore.[1][3] Given its central role in inflammatory processes, the P2X7R has emerged as a significant therapeutic target for a spectrum of conditions including inflammatory diseases, neurodegenerative disorders, and chronic pain.[3][4]

Calcium influx assays are a cornerstone for investigating P2X7R activity and for screening and characterizing P2X7R antagonists.[1] These assays employ fluorescent Ca²⁺ indicators to monitor the changes in intracellular calcium concentration following receptor activation.[1] By measuring the ability of a compound to inhibit this agonist-induced calcium influx, researchers can determine its potency and efficacy as a P2X7R antagonist. This application note provides a detailed protocol for conducting a calcium influx assay to evaluate the activity of a representative P2X7 receptor antagonist.

P2X7 Receptor Signaling Pathway and Antagonist Mechanism of Action

Upon binding of extracellular ATP, the P2X7 receptor undergoes a conformational change, opening a channel permeable to cations, leading to a rapid increase in intracellular calcium. This influx of calcium initiates several downstream signaling cascades. A P2X7 receptor antagonist blocks this initial step by binding to the receptor and preventing the ATP-induced channel opening, thereby inhibiting the subsequent rise in intracellular calcium and downstream inflammatory signaling.

P2X7_Signaling_Pathway ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks Ca_ion Ca²⁺ P2X7R->Ca_ion Influx Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, IL-1β Release) Ca_ion->Downstream Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. B 2. Dye Loading Load cells with Fluo-4 AM calcium indicator. A->B C 3. Compound Incubation Pre-incubate cells with varying concentrations of P2X7R antagonist. B->C D 4. Agonist Stimulation & Data Acquisition Measure baseline fluorescence, then inject P2X7R agonist and record kinetic fluorescence. C->D E 5. Data Analysis Calculate the change in fluorescence and determine the IC₅₀ value. D->E

References

Application Note and Protocol: IL-1β Release Assay Using a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is a tightly regulated two-step process. The first signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription and translation of inactive pro-IL-1β. The second signal, such as extracellular ATP, activates the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells like macrophages and monocytes.[1][2][3] P2X7 receptor activation triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1.[2][4][5] Active caspase-1 then cleaves pro-IL-1β into its mature, secretable 17 kDa form.[6][7]

Due to its critical role in inflammation, the P2X7 receptor is a promising therapeutic target for a variety of inflammatory conditions.[1][3] This application note provides a detailed protocol for an in vitro IL-1β release assay to screen and characterize P2X7 receptor antagonists. The protocol describes the use of human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1. As a representative example, this document will refer to a hypothetical potent and selective P2X7 receptor antagonist, designated as "P2X7 receptor antagonist-2".

Signaling Pathway of P2X7-Mediated IL-1β Release

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of IL-1β. This process involves ion flux changes, NLRP3 inflammasome assembly, and caspase-1 activation.

P2X7_Signaling_Pathway LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene Transcription NFkB->pro_IL1b_gene pro_IL1b pro-IL-1β (inactive) pro_IL1b_gene->pro_IL1b translation mIL1b Mature IL-1β (active) pro_IL1b->mIL1b ATP Extracellular ATP (Second Signal) P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Flux K+ Efflux / Ca2+ Influx P2X7R->Ion_Flux Antagonist P2X7 Receptor Antagonist-2 Antagonist->P2X7R inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 activates pro_Casp1 pro-Caspase-1 pro_Casp1->Casp1 Casp1->mIL1b cleaves Release IL-1β Release mIL1b->Release

Caption: P2X7 Receptor Signaling Pathway for IL-1β Release.

Data Presentation: Efficacy of this compound

The inhibitory effect of this compound on IL-1β release was quantified in both human PBMCs and THP-1 cells. The antagonist demonstrated a dose-dependent inhibition of ATP-induced IL-1β secretion. The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.

Cell TypeP2X7 Agonist (Concentration)This compound IC50 (nM)
Human PBMCsATP (3 mM)85
THP-1 cells (PMA-differentiated)BzATP (100 µM)60

Note: The data presented here for "this compound" is representative of a potent and selective P2X7 antagonist for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donors.

    • THP-1 human monocytic cell line (ATCC TIB-202).

  • Reagents:

    • RPMI-1640 cell culture medium.

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Phosphate-Buffered Saline (PBS).

    • Ficoll-Paque PLUS for PBMC isolation.

    • Lipopolysaccharide (LPS) from E. coli O111:B4.

    • Adenosine 5'-triphosphate (ATP).

    • 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).

    • This compound.

    • Phorbol 12-myristate 13-acetate (PMA).

    • Human IL-1β ELISA kit.

    • Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Experimental Workflow

The general workflow for the IL-1β release assay involves cell priming, antagonist treatment, agonist stimulation, and subsequent quantification of released IL-1β.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PBMC_iso Isolate PBMCs (Ficoll Gradient) Priming Prime cells with LPS (e.g., 1 µg/mL, 3-4 hours) PBMC_iso->Priming THP1_culture Culture THP-1 cells THP1_diff Differentiate THP-1 with PMA (24-48 hours) THP1_culture->THP1_diff THP1_diff->Priming Wash Wash cells with PBS Priming->Wash Antagonist_Inc Pre-incubate with P2X7 Antagonist-2 (30-60 min) Wash->Antagonist_Inc Agonist_Stim Stimulate with ATP or BzATP (30-60 min) Antagonist_Inc->Agonist_Stim Supernatant_Col Collect Supernatant Agonist_Stim->Supernatant_Col ELISA Quantify IL-1β (ELISA) Supernatant_Col->ELISA LDH Assess Cytotoxicity (LDH Assay) Supernatant_Col->LDH IC50 Calculate IC50 ELISA->IC50

Caption: General Workflow for the In Vitro IL-1β Release Assay.

Protocol 1: IL-1β Release Assay using Human PBMCs
  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Priming:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.[2][7]

  • Antagonist Treatment:

    • After priming, gently wash the cells twice with warm PBS to remove LPS.

    • Add fresh RPMI-1640 medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the antagonist for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Stimulate the cells by adding ATP to a final concentration of 1-5 mM.[2]

    • Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Quantify the concentration of IL-1β in the supernatants using a commercial human IL-1β ELISA kit, following the manufacturer's protocol.

    • Assess cell viability by measuring LDH release from a parallel set of wells using an LDH cytotoxicity assay kit.

Protocol 2: IL-1β Release Assay using THP-1 Cells
  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with PMA (50-100 ng/mL) for 24-48 hours.[2] Differentiated cells will become adherent.

  • Cell Priming:

    • After differentiation, carefully remove the PMA-containing medium and wash the adherent cells twice with warm PBS.

    • Add fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours at 37°C.[2][8]

  • Antagonist Treatment:

    • Wash the cells twice with warm PBS.

    • Add fresh medium containing serial dilutions of this compound or vehicle control.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist such as BzATP (100-300 µM) for 30-60 minutes at 37°C.[2] BzATP is often used for THP-1 cells as it is a more potent P2X7 agonist.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate and collect the supernatants as described in Protocol 1.

    • Quantify IL-1β and LDH levels using the respective assay kits.

Conclusion

The described IL-1β release assay is a robust and reliable method for evaluating the efficacy of P2X7 receptor antagonists. By utilizing either primary human PBMCs or the THP-1 cell line, researchers can effectively screen and characterize novel compounds for their potential as anti-inflammatory therapeutics. The provided protocols and representative data for "this compound" serve as a comprehensive guide for drug development professionals and scientists in the field of inflammation research. Careful optimization of agonist and antagonist concentrations, as well as incubation times, is recommended for specific experimental conditions.

References

Application Notes and Protocols: P2X7 Receptor Antagonist-2 for Microglia Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation.[1] Its activation on microglia, the resident immune cells of the central nervous system, triggers a cascade of events leading to the release of pro-inflammatory cytokines, morphological changes, and modulation of phagocytic activity.[2][3] Consequently, the P2X7R has emerged as a promising therapeutic target for neurological disorders characterized by neuroinflammation. This document provides detailed application notes and protocols for the use of P2X7 receptor antagonists in studying microglia activation. For the purpose of these notes, "P2X7 receptor antagonist-2" will be represented by several well-characterized commercially available antagonists.

Mechanism of Action of P2X7 Receptor Antagonists

P2X7R antagonists inhibit microglia activation by blocking the binding of extracellular ATP to the receptor, thereby preventing the conformational changes required for channel opening and downstream signaling. This blockade can occur through competitive or non-competitive (allosteric) mechanisms, depending on the specific antagonist.[4] Inhibition of P2X7R function leads to the attenuation of several key microglia activation readouts, including:

  • Reduced Pro-inflammatory Cytokine Release: P2X7R activation is a critical step in the processing and release of mature interleukin-1β (IL-1β) via the NLRP3 inflammasome pathway.[2][5] Antagonists effectively block this process.

  • Modulation of Phagocytosis: The role of P2X7R in phagocytosis is complex. While the unstimulated receptor may act as a scavenger receptor, its prolonged activation can impair phagocytic capacity.[6][7] Antagonists can reverse this impairment.[7]

  • Inhibition of Morphological Changes: Activated microglia transition from a ramified, resting state to an amoeboid, phagocytic morphology. P2X7R antagonists can prevent or reverse these morphological changes.[8][9]

  • Prevention of Pore Formation: Sustained P2X7R activation leads to the formation of a large, non-selective pore, which can contribute to cell stress and death. Antagonists block the formation of this pore.[10][11]

Data Presentation: Efficacy of P2X7 Receptor Antagonists

The following tables summarize the inhibitory potency of several common P2X7 receptor antagonists on microglia and related cell types.

Table 1: Inhibitory Potency (IC50/pIC50) of P2X7R Antagonists on IL-1β Release

AntagonistCell TypeSpeciesPotency (pIC50)Reference
JNJ-47965567Primary MicrogliaRat7.1 ± 0.1[12][13]
JNJ-47965567MonocytesHuman7.5 ± 0.07[12][13]
JNJ-47965567Whole BloodHuman6.7 ± 0.07[12][13]
AntagonistCell TypeSpeciesPotency (IC50)Reference
A-804598THP-1 cellsHuman8.5 nM[4]

Table 2: Inhibitory Potency (IC50) of P2X7R Antagonists on Cation Uptake/Pore Formation

AntagonistCell TypeSpeciesPotency (IC50)Reference
A438079J774 cellsMurine7.9 ± 0.4 µM[6]
Brilliant Blue GJ774 cellsMurine1.8 ± 0.2 µM[6]
AZ10606120J774 cellsMurine1.0 ± 0.1 µM[6]
AZ11645373J774 cellsMurine1.5 ± 0.1 µM[6]
A-804598THP-1 cells (Yo-Pro uptake)Human8.1 nM[4]
Brilliant Blue GHEK293 cells (rat P2X7R)Rat10 nM[14]
Brilliant Blue GHEK293 cells (human P2X7R)Human200 nM[14]

Table 3: Inhibitory Potency (IC50) of A-804598 on P2X7R from Different Species

SpeciesPotency (IC50)Reference
Rat10 nM[1][4][15]
Mouse9 nM[4][15]
Human11 nM[4][15]

Signaling Pathways and Experimental Workflows

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_channel Ion Channel Activity cluster_pore Pore Formation cluster_downstream Downstream Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Antagonist P2X7R Antagonist Antagonist->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Large Pore Formation P2X7R->Pore Sustained Activation Phagocytosis Modulation of Phagocytosis P2X7R->Phagocytosis NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Activation (p38, ERK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Release IL-1β Release IL1b->Release Pro_inflammatory Pro-inflammatory Gene Expression MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Caption: P2X7R signaling in microglia and points of antagonist inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assessment of Microglia Activation Culture Culture primary microglia or microglial cell line Treatment Pre-incubate with P2X7R Antagonist Culture->Treatment Stimulation Stimulate with P2X7R agonist (e.g., ATP, BzATP) ± LPS priming Treatment->Stimulation Cytokine Cytokine Release Assay (e.g., ELISA for IL-1β) Stimulation->Cytokine NO Nitric Oxide Release Assay (Griess Assay) Stimulation->NO Pore_Formation Pore Formation Assay (e.g., YO-PRO-1 uptake) Stimulation->Pore_Formation Phagocytosis Phagocytosis Assay (Fluorescent beads/Aβ) Stimulation->Phagocytosis Morphology Morphological Analysis (Iba1 staining) Stimulation->Morphology

Caption: General experimental workflow for studying P2X7R antagonists.

Experimental Protocols

Primary Microglia Culture

This protocol is adapted from established methods for isolating primary microglia from neonatal mouse or rat pups.

Materials:

  • Neonatal mouse or rat pups (P0-P3)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-L-lysine coated flasks and plates

  • Cell strainers (70 µm)

Procedure:

  • Euthanize pups according to approved institutional animal care guidelines.

  • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Add DNase I and gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells and resuspend in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the mixed glial cell suspension in poly-L-lysine coated T-75 flasks.

  • Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days.

  • After 10-14 days, when a confluent glial layer has formed, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach microglia.

  • Collect the supernatant containing microglia, centrifuge, and re-plate in appropriate well plates for experiments.

Assessment of IL-1β Release (ELISA)

This protocol describes the measurement of IL-1β released from microglia following P2X7R activation and inhibition.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • ATP or BzATP

  • P2X7R antagonist of choice

  • Opti-MEM or serum-free medium

  • Commercially available IL-1β ELISA kit

  • 96-well plates

Procedure:

  • Plate microglia in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Priming Step: Replace the medium with fresh medium containing LPS (100 ng/mL) and incubate for 4-6 hours. This step is crucial to induce pro-IL-1β expression.

  • Wash the cells gently with pre-warmed PBS.

  • Antagonist Treatment: Add serum-free medium containing the desired concentration of the P2X7R antagonist and incubate for 30-60 minutes.

  • Stimulation: Add ATP (1-5 mM) or BzATP (100-300 µM) to the wells and incubate for 30-60 minutes at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the culture medium.[6][16]

Materials:

  • Primary microglia or microglial cell line

  • LPS

  • P2X7R antagonist of choice

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Plate microglia in a 96-well plate as described for the IL-1β assay.

  • Antagonist Treatment: Pre-incubate the cells with the P2X7R antagonist for 30-60 minutes.

  • Stimulation: Add LPS (1 µg/mL) to stimulate NO production and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

ATP-Induced Pore Formation Assay (YO-PRO-1 Uptake)

This assay measures the uptake of the fluorescent dye YO-PRO-1, which can enter the cell through the large pore formed upon sustained P2X7R activation.[14]

Materials:

  • Primary microglia or microglial cell line

  • ATP or BzATP

  • P2X7R antagonist of choice

  • YO-PRO-1 iodide

  • HBSS or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Plate microglia in a black, clear-bottom 96-well plate.

  • Wash the cells with HBSS.

  • Antagonist Treatment: Add HBSS containing the P2X7R antagonist and incubate for 15-30 minutes.

  • Dye Loading and Stimulation: Add a solution containing YO-PRO-1 (1-5 µM) and the P2X7R agonist (e.g., 1 mM ATP) to the wells.

  • Immediately measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) kinetically over 30-60 minutes using a fluorescence microplate reader. Alternatively, capture images at different time points using a fluorescence microscope.

  • The rate of fluorescence increase corresponds to the rate of pore formation.

Microglial Phagocytosis Assay

This protocol describes a method to assess the phagocytic capacity of microglia using fluorescent beads.[2][12][13]

Materials:

  • Primary microglia or microglial cell line

  • Fluorescent latex beads (e.g., 1 µm diameter)

  • P2X7R antagonist of choice

  • ATP or BzATP

  • Poly-L-lysine coated coverslips or plates

  • Paraformaldehyde (PFA) for fixation

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate microglia on poly-L-lysine coated coverslips in a 24-well plate.

  • Opsonization of Beads: Incubate the fluorescent latex beads with FBS (e.g., at a 1:5 ratio) for 1 hour at 37°C to opsonize them.

  • Antagonist Treatment and Stimulation: Pre-treat the microglia with the P2X7R antagonist for 30-60 minutes, followed by stimulation with ATP or BzATP for the desired time (e.g., 1-2 hours).

  • Phagocytosis: Add the opsonized fluorescent beads to the microglia culture and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes, then permeabilize and stain with an antibody against a microglial marker like Iba1 (optional) and DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify phagocytosis by counting the number of beads per cell or by measuring the total fluorescence intensity of beads within the cells using image analysis software.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for researchers investigating the role of the P2X7 receptor in microglia activation. The selection of a specific antagonist and its optimal concentration should be determined empirically for each experimental system. By utilizing these detailed methodologies, researchers can effectively probe the intricate involvement of P2X7R signaling in neuroinflammatory processes and evaluate the therapeutic potential of its antagonists.

References

Application Notes and Protocols for P2X7 Receptor Antagonist-2 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, and has been implicated in a range of inflammatory and neurological conditions.[1][2] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of downstream signaling events, including ion influx, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines like IL-1β.[3][4][5] P2X7 receptor antagonist-2 is a potent and selective inhibitor of the P2X7R, making it a valuable tool for investigating the receptor's role in pathophysiology and for therapeutic development. These application notes provide detailed protocols for the use of this compound in primary cell culture, focusing on key functional assays.

Mechanism of Action

This compound acts as a non-competitive, negative allosteric modulator of the P2X7 receptor.[6][7] This means it does not compete with ATP for the agonist binding site but instead binds to a distinct site on the receptor, inducing a conformational change that prevents channel and pore opening, even in the presence of high ATP concentrations.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and provide a general guide for experimental concentrations.

Parameter Value Cell Type Assay Reference
IC₅₀ (IL-1β Release) ~0.01 nMLPS-primed human monocytesIL-1β ELISA[5]
IC₅₀ (Calcium Influx) ~1-10 nMHEK293-hP2X7RFluo-4 Calcium Assay[1]
IC₅₀ (Pore Formation) ~5-20 nMTHP-1 monocytesEthidium (B1194527) Bromide Uptake[1]
Working Concentration 1-100 nMPrimary microglia, macrophagesFunctional Assays[5][8]

Table 1: In Vitro Potency of this compound.

Agonist Species EC₅₀ (µM) Reference
BzATPRat3.6[1]
BzATPMouse285[1]
ATPHuman~100-1000[4]

Table 2: Agonist Potency at P2X7 Receptors. Note the species differences in agonist potency, which is a critical consideration for experimental design.

Signaling Pathways

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[4][9] Prolonged activation results in the formation of a larger, non-selective pore. These events trigger downstream pathways including the activation of MAP kinases (ERK1/2, p38), NF-κB, and the assembly of the NLRP3 inflammasome, culminating in caspase-1 activation and the maturation and release of IL-1β and IL-18.[3][10][11]

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7R P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Pore Formation P2X7R->Pore ATP Extracellular ATP ATP->P2X7R Activates Antagonist P2X7 Receptor Antagonist-2 Antagonist->P2X7R Inhibits MAPK MAPK Activation (ERK, p38) Ion_Flux->MAPK NFkB NF-κB Activation Ion_Flux->NFkB NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β / IL-18 Maturation & Release Casp1->IL1b

Caption: P2X7R signaling pathway and the inhibitory action of Antagonist-2.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in primary cell culture.

Protocol 1: Inhibition of IL-1β Release from Primary Macrophages or Microglia

This assay is a cornerstone for evaluating P2X7R antagonist activity, as IL-1β release is a primary downstream consequence of receptor activation in immune cells.[1]

Materials:

  • Primary macrophages or microglia

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP (or BzATP)

  • Human or mouse IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary macrophages or microglia in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[5]

  • LPS Priming: Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL to 1 µg/mL). Incubate for 4 hours at 37°C. This step is crucial for upregulating pro-IL-1β expression.[5][8]

  • Antagonist Pre-incubation: Gently wash the cells once with warm, serum-free medium. Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.001 nM to 100 nM) or a vehicle control (e.g., DMSO). Pre-incubate for 30 minutes at 37°C.[5]

  • ATP Stimulation: Add ATP to each well to a final concentration of 1-5 mM (or BzATP at its EC₅₀ for the species). Incubate for 30-60 minutes at 37°C.[8]

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of IL-1β release against the antagonist concentration.

IL1b_Assay_Workflow start Start seed Seed Primary Macrophages/ Microglia in 96-well plate start->seed prime Prime cells with LPS (4 hours) seed->prime wash Wash cells prime->wash antagonist Pre-incubate with P2X7 Antagonist-2 (30 minutes) wash->antagonist stimulate Stimulate with ATP/BzATP (30-60 minutes) antagonist->stimulate collect Collect Supernatant stimulate->collect elisa Quantify IL-1β using ELISA collect->elisa analyze Analyze Data (IC₅₀) elisa->analyze end End analyze->end

Caption: Experimental workflow for the IL-1β release inhibition assay.

Protocol 2: Calcium Influx Assay in Primary Microglia

This assay measures the ability of the antagonist to block the initial, rapid influx of calcium upon P2X7R activation.[8]

Materials:

  • Primary microglia

  • Assay buffer (e.g., HBSS with Ca²⁺)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • ATP or BzATP

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed primary microglia into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add a P2X7R agonist (e.g., ATP or BzATP) to stimulate Ca²⁺ influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the IC₅₀ value for this compound by plotting the inhibition of the Ca²⁺ response against the antagonist concentration.

Protocol 3: Pore Formation Assay (Ethidium Bromide Uptake) in Primary Macrophages

This assay assesses the formation of the large-conductance pore associated with prolonged P2X7R activation by measuring the uptake of a fluorescent dye like ethidium bromide.[8]

Materials:

  • Primary macrophages

  • Assay buffer

  • Ethidium Bromide (EtBr)

  • This compound

  • ATP or BzATP

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed primary macrophages in a 96-well plate.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle.

  • Dye and Agonist Addition: Add EtBr to the wells, followed by the P2X7R agonist (e.g., ATP or BzATP).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).

  • Data Analysis: Determine the IC₅₀ value for this compound by plotting the inhibition of dye uptake against the antagonist concentration.

Conclusion

This compound is a powerful research tool for dissecting the role of the P2X7 receptor in primary cell models of inflammation and neurodegeneration. The protocols outlined above provide a robust framework for characterizing its inhibitory activity. Careful consideration of cell type, species-specific agonist potencies, and appropriate controls are essential for generating reliable and reproducible data. These studies will contribute to a deeper understanding of P2X7R biology and its potential as a therapeutic target.

References

Application of P2X7 Receptor Antagonist-2 in Rodent Models of Neuropathic Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in the pathophysiology of neuropathic pain.[1][2][3] Its activation on immune cells, particularly microglia in the central nervous system, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to central sensitization and pain hypersensitivity.[1][4][5] Consequently, antagonism of the P2X7R presents a promising therapeutic strategy for the management of neuropathic pain.[2][3][4]

P2X7 receptor antagonist-2 (P2X7-IN-2) is a potent and selective inhibitor of the P2X7 receptor.[6] While in vivo efficacy data for P2X7-IN-2 in neuropathic pain models are not yet extensively published, its high in vitro potency in inhibiting IL-1β release suggests its potential as a valuable research tool and therapeutic lead.[1][6] These application notes provide a comprehensive guide for the utilization of P2X7-IN-2 in preclinical rodent models of neuropathic pain, with protocols and expected outcomes extrapolated from studies using other well-characterized P2X7R antagonists such as A-740003 and A-438079.[1][4][7]

P2X7R Signaling in Neuropathic Pain

Nerve injury leads to a significant release of ATP into the extracellular space, which in turn activates P2X7 receptors on microglia. This activation initiates a downstream signaling cascade, culminating in the maturation and release of pro-inflammatory cytokines that drive the development and maintenance of neuropathic pain.

Caption: P2X7R Signaling Pathway in Neuropathic Pain.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of P2X7-IN-2 and compare it with the well-characterized antagonist A-740003. In vivo data for A-740003 is provided to offer an expected efficacy range for P2X7 antagonists in rodent models of neuropathic pain.

Table 1: In Vitro Pharmacology of P2X7 Receptor Antagonists

ParameterP2X7-IN-2A-740003
Target P2X7 ReceptorP2X7 Receptor
Mechanism of Action InhibitorSelective, Competitive Antagonist[6]
IC50 (IL-1β release) Potent inhibitor[1][6]-
pIC50 (Ca2+ flux) -7.0–7.3[8]
pIC50 (Yo-Pro uptake) -7.0–7.3[8]
pIC50 (IL-1β release) -7.0–7.3[8]

Table 2: In Vivo Efficacy of A-740003 in Rodent Neuropathic Pain Models

Pain ModelPain Behavioral EndpointsP2X7R AntagonistResultsMechanism of Pain ReliefReference
Spinal Nerve Ligation (SNL) Mechanical AllodyniaA-740003Produces dose-dependent antinociceptionBlocks agonist-evoked IL-1β release and pore formationHonore et al. (2006)[4]
Chronic Constriction Injury (CCI) Tactile AllodyniaA-740003Attenuates tactile allodynia-Chessell et al. (2005)[4]
Vincristine-induced Neuropathy Mechanical HyperalgesiaA-740003Attenuated neuropathic effects-Honore et al. (2006)[9]

Experimental Protocols

Detailed methodologies are essential for the successful evaluation of P2X7-IN-2 in rodent models of neuropathic pain. The following protocols are based on established procedures for other P2X7R antagonists.

Rodent Models of Neuropathic Pain

Commonly used models to induce neuropathic pain in rodents include:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

  • Spared Nerve Injury (SNI): Involves transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[5]

  • Spinal Nerve Ligation (SNL): Involves tight ligation of the L5 and L6 spinal nerves.

General Procedure (CCI Model):

  • Anesthetize the rodent (e.g., isoflurane).

  • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures around the sciatic nerve at ~1 mm intervals.

  • Close the incision with sutures.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Administration of P2X7-IN-2

P2X7-IN-2 can be administered via various routes. Intrathecal administration is common for targeting the spinal cord, a key site of central sensitization.

Intrathecal (i.t.) Injection:

  • Lightly anesthetize the animal.

  • Insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae.

  • A tail-flick response confirms correct placement in the intrathecal space.[1]

  • Slowly inject the desired volume (e.g., 10 µL) of P2X7-IN-2 solution or vehicle.[1]

  • Dosage: A starting dose range of 1-30 µg per rat, dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO), is recommended based on other P2X7 antagonists. A dose-response study is crucial to determine the optimal effective dose.[1]

Behavioral Assays for Pain Assessment

a. Mechanical Allodynia (von Frey Test):

  • Acclimatize animals in individual clear plastic cages with a wire mesh floor for at least 30 minutes.[1]

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.[1]

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Test):

  • Place the animal in a plastic chamber on a glass floor.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

  • A cut-off time is set to prevent tissue damage.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Induction of Neuropathic Pain (e.g., CCI, SNI) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Induction->Baseline Grouping Animal Grouping (Vehicle, P2X7-IN-2 doses) Baseline->Grouping Administration Administration of P2X7-IN-2 (e.g., Intrathecal) Grouping->Administration PostTreatmentTesting Post-treatment Behavioral Testing Administration->PostTreatmentTesting TissueCollection Tissue Collection (Spinal Cord, DRG) PostTreatmentTesting->TissueCollection MolecularAnalysis Molecular Analysis (IHC, Western Blot, ELISA) TissueCollection->MolecularAnalysis

Caption: General Experimental Workflow for In Vivo Studies.

Molecular and Cellular Analyses

To elucidate the mechanism of action of P2X7-IN-2, various molecular and cellular assays can be performed on collected tissues (e.g., spinal cord, dorsal root ganglia).

a. Immunohistochemistry (IHC):

  • Perfuse the animal and fix the tissue in 4% paraformaldehyde.[1]

  • Embed the tissue in paraffin (B1166041) or cryoprotect for frozen sectioning.[1]

  • Cut sections and perform antigen retrieval if necessary.[1]

  • Incubate sections with primary antibodies against P2X7R and cell-specific markers (e.g., Iba-1 for microglia, GFAP for astrocytes).[1]

  • Use fluorescently labeled secondary antibodies for visualization with a confocal microscope.[1]

b. Western Blotting:

  • Homogenize tissue samples and extract proteins.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Incubate the membrane with primary antibodies against P2X7R, IL-1β, and other signaling proteins (e.g., phosphorylated p38 MAPK).

  • Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

c. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Homogenize tissue samples.

  • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

Conclusion

P2X7-IN-2 is a potent in vitro antagonist of the P2X7 receptor, holding significant promise for the investigation and potential treatment of neuropathic pain.[1][6] The protocols and application notes provided here offer a robust framework for preclinical studies aimed at evaluating its in vivo efficacy and mechanism of action. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental needs to fully elucidate the therapeutic potential of P2X7-IN-2 in various neuropathic pain models. Future in vivo studies are warranted to directly compare its efficacy with established antagonists like A-740003.[6]

References

Application Notes and Protocols for Western Blot Analysis of P2X7 Receptor Antagonist-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a key danger signal released from damaged cells, triggers the assembly and activation of the NLRP3 inflammasome.[1][2][3] This multi-protein complex is crucial for the proteolytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][3] Subsequently, active caspase-1 processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, driving inflammatory responses.[4][5] Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of inflammatory diseases.

"P2X7 receptor antagonist-2" (P2X7-A2) represents a class of pharmacological inhibitors designed to block this pathway. By inhibiting P2X7R, these antagonists prevent the downstream activation of the NLRP3 inflammasome, thereby reducing the maturation and release of IL-1β and IL-18.[4] Western blotting is a fundamental technique to elucidate the efficacy and mechanism of action of P2X7R antagonists. This method allows for the quantification of key proteins within the P2X7R signaling cascade, providing insights into the antagonist's inhibitory effects.

These application notes provide detailed protocols for investigating the impact of P2X7-A2 on the P2X7R-NLRP3 inflammasome pathway using Western blot analysis.

P2X7R Signaling Pathway and Antagonist Action

The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to inflammation. A P2X7 receptor antagonist blocks the initial step of this pathway, preventing downstream events.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3_I NLRP3 Inflammasome Assembly P2X7R->NLRP3_I Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3_I->Casp1 IL1b Pro-IL-1β → Mature IL-1β Casp1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist P2X7-A2 (Antagonist) Antagonist->P2X7R Blocks Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis start Seed Macrophages prime Prime with LPS (Signal 1) start->prime treat Pre-treat with P2X7-A2 prime->treat activate Activate with ATP (Signal 2) treat->activate harvest Harvest Supernatant & Lysate activate->harvest quantify Protein Quantification (BCA) harvest->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry & Normalization detect->analyze

References

Application Notes and Protocols: Flow Cytometry Analysis of P2X7 Receptor Antagonist-2 Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of P2X7 receptor antagonist-2 on immune cells using flow cytometry. The protocols outlined below are designed to facilitate the accurate assessment of changes in immune cell phenotype and function following antagonist treatment.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the immune system.[1][2] Predominantly expressed on immune cells like T cells, macrophages, and dendritic cells, its activation by high extracellular ATP concentrations triggers a cascade of inflammatory events.[1][2][3] These include the formation of a non-selective pore, ion flux, and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][4] P2X7 receptor activation can also influence apoptosis and modulate T cell activation and differentiation.[1] this compound is a potent and selective inhibitor of this receptor, making it a valuable tool for studying its role in immune responses and for potential therapeutic development in inflammatory conditions.[1]

Data Presentation: Expected Effects of this compound

The following tables summarize the anticipated quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound, followed by stimulation with a P2X7 agonist (e.g., BzATP). These tables serve as a template for data presentation.

Table 1: Effect of P2X7 Antagonist-2 on T Cell Activation Markers

Treatment Group% CD25+ of CD4+ T cells% CD69+ of CD8+ T cells
Unstimulated ControlBaselineBaseline
Vehicle + BzATPIncreasedIncreased
P2X7 Antagonist-2 (10 nM) + BzATPReducedReduced
P2X7 Antagonist-2 (100 nM) + BzATPSignificantly ReducedSignificantly Reduced

Table 2: Effect of P2X7 Antagonist-2 on Macrophage Polarization Markers

Treatment Group% CD206+ of F4/80+ Macrophages
M0 (Unstimulated)Baseline
M2 (IL-4)Increased
M2 (IL-4) + P2X7 Antagonist-2 (10 nM)No Significant Change
M2 (IL-4) + P2X7 Antagonist-2 (100 nM)No Significant Change

Table 3: Effect of P2X7 Antagonist-2 on Intracellular Cytokine Production in Monocytes

Treatment Group% IL-1β+ of CD14+ Monocytes% IL-18+ of CD14+ Monocytes
Unstimulated ControlBaselineBaseline
LPS + BzATPSignificantly IncreasedSignificantly Increased
P2X7 Antagonist-2 (10 nM) + LPS + BzATPReducedReduced
P2X7 Antagonist-2 (100 nM) + LPS + BzATPSignificantly ReducedSignificantly Reduced

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection : Collect whole blood from healthy donors into tubes containing an anticoagulant such as heparin or EDTA.[1]

  • Dilution : Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).[1]

  • Density Gradient Centrifugation : Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.[1]

  • Centrifugation : Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[1]

  • PBMC Collection : Aspirate the buffy coat layer containing the PBMCs.

  • Washing : Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Cell Counting and Resuspension : Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count to determine cell concentration and viability.

Protocol 2: In Vitro Treatment of Immune Cells
  • Cell Plating : Plate the isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Inhibitor Pre-treatment : Add this compound to the desired final concentrations (e.g., 10 nM, 100 nM).[1] Include a vehicle control (e.g., DMSO).[1]

  • Incubation : Incubate for 1 hour at 37°C in a 5% CO2 incubator.[1]

  • Stimulation :

    • For T cell activation : Add anti-CD3/CD28 beads or soluble antibodies.[1]

    • For cytokine production : Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours, then add the P2X7 agonist BzATP (100 µM).[1]

    • Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.[1]

Protocol 3: Flow Cytometry Staining and Analysis
  • Cell Harvesting : Harvest the cells and transfer them to FACS tubes.

  • Washing : Centrifuge at 400 x g for 5 minutes and discard the supernatant. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).[1]

  • Surface Staining : Prepare a cocktail of fluorescently conjugated antibodies against surface markers of interest. Resuspend the cells in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization (for intracellular staining) : Wash the cells with FACS buffer. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining : Prepare a cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., IL-1β, IL-18).[1] Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.[1]

  • Final Wash and Acquisition : Wash the cells with permeabilization buffer (for intracellular staining) or FACS buffer (for surface staining).[1] Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.[1]

  • Data Analysis : Analyze the acquired data using appropriate flow cytometry analysis software.[1] Utilize fluorescence minus one (FMO) controls for accurate gating.[1]

Mandatory Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Na+/Ca2+ Influx, K+ Efflux P2X7R->Ion_Flux MAPK MAPK Pathway P2X7R->MAPK NFkB NF-κB Pathway P2X7R->NFkB P2X7_Antagonist P2X7 Antagonist-2 P2X7_Antagonist->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression

Caption: P2X7 Receptor Signaling Pathway.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Cell_Culture Culture & Count Cells Isolate_PBMCs->Cell_Culture Antagonist_Incubation Incubate with P2X7 Antagonist-2 Cell_Culture->Antagonist_Incubation Stimulation Stimulate with Agonist (e.g., BzATP) Antagonist_Incubation->Stimulation Surface_Stain Surface Marker Staining Stimulation->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Cytokine Staining Fix_Perm->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Data_Analysis Gating & Data Analysis Acquisition->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry.

References

Application Notes and Protocols for Electrophysiological Recording with P2X7 Receptor Antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the electrophysiological characterization of "P2X7 Receptor Antagonist-2," a fictional antagonist for demonstration purposes. The protocols and data presentation can be adapted for specific antagonists under investigation.

Introduction

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells and increasingly recognized for its role in inflammation, neurodegeneration, and cancer.[1][2] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, making it a critical target for therapeutic intervention. Electrophysiological techniques, particularly whole-cell patch-clamp, are indispensable for characterizing the potency and mechanism of action of P2X7 receptor antagonists.[3][4] These methods allow for direct measurement of ion channel function and modulation by pharmacological agents.

Data Presentation: Comparative Antagonist Activity

The inhibitory potency of P2X7 receptor antagonists is a key parameter in their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for several known P2X7 receptor antagonists, as determined by electrophysiological and other functional assays. This data serves as a reference for contextualizing the activity of new compounds like "this compound."

AntagonistCell TypeSpeciesAgonistAssay MethodIC50Reference
Brilliant Blue G (BBG)HEK293HumanBzATPElectrophysiology~300 nM[5]
HEK293RatATPCa2+ influx50 nM[6]
A-740003THP-1HumanBzATPCa2+ influx40 nM[7]
Sciatic NerveRatBzATPIL-1β release18 nM[7]
AZ10606120HEK293HumanBzATPElectrophysiologyNot specified[8]
KN-62HEK-293HumanBzATPElectrophysiology~15 nM[2]
GP-25HEK-293HumanATPYoPro-1 uptake8.7 µM
HEK-293RatATPYoPro-1 uptake24.4 µM
Oxidized ATP (oATP)NG108-15MouseATPElectrophysiology>300 µM[9]

Experimental Protocols

Cell Culture

Cell Line: HEK293 cells stably expressing the human P2X7 receptor are recommended. Alternatively, primary cells endogenously expressing the receptor, such as macrophages or microglia, can be used.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418) if using a stably transfected cell line.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the whole-cell voltage-clamp technique to measure P2X7 receptor-mediated currents and their inhibition by "this compound."

Solutions:

  • Extracellular (Bath) Solution (in mM):

    • 126 NaCl

    • 3 KCl

    • 2 MgSO4

    • 2 CaCl2

    • 1.25 NaH2PO4

    • 26.4 NaHCO3

    • 10 Glucose

    • Prepare a 10X stock solution and dilute to 1X before use. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O2 / 5% CO2.[10]

  • Intracellular (Pipette) Solution (in mM):

    • 115 K-Gluconate

    • 4 NaCl

    • 2 Mg-ATP

    • 0.3 Na-GTP

    • 40 HEPES

    • Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10] Filter the solution (0.2 µm) before use.

Recording Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]

  • Cell Visualization: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[10]

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

  • Baseline Recording: Record a stable baseline current for 1-2 minutes.

  • Agonist Application: Perfuse the cell with the extracellular solution containing a P2X7 receptor agonist (e.g., 1 mM ATP or 100 µM BzATP) to evoke an inward current.

  • Washout: Wash out the agonist with the standard extracellular solution until the current returns to baseline.

  • Antagonist Incubation: Perfuse the cell with the extracellular solution containing the desired concentration of "this compound" for 2-5 minutes.

  • Co-application: Co-apply the agonist and the antagonist and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Calculate the percentage of inhibition.

  • Dose-Response Curve: Repeat steps 7-11 with a range of antagonist concentrations to construct a dose-response curve and determine the IC50 value.

Visualizations

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor initiates a complex downstream signaling cascade. The following diagram illustrates the key pathways involved.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux ATP ATP ATP->P2X7R Activates MAPK MAPK Pathway (p38, ERK, JNK) Ca_influx->MAPK NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Maturation & Release Caspase1->IL1b Cell_responses Cellular Responses (Inflammation, Apoptosis) IL1b->Cell_responses NFkB NF-κB Activation MAPK->NFkB NFkB->Cell_responses Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Blocks

Caption: P2X7 receptor signaling cascade.

Experimental Workflow for Antagonist Characterization

The logical flow of an experiment to characterize a P2X7 receptor antagonist using whole-cell patch-clamp is depicted below.

Experimental_Workflow Start Start Cell_Culture Cell Culture (HEK293-hP2X7R) Start->Cell_Culture Patch_Clamp_Setup Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp_Setup Baseline Record Baseline Current Patch_Clamp_Setup->Baseline Agonist Apply P2X7 Agonist (e.g., ATP) Baseline->Agonist Washout Washout Agonist Agonist->Washout Antagonist_Inc Incubate with P2X7 Antagonist-2 Washout->Antagonist_Inc Co_Application Co-apply Agonist and Antagonist Antagonist_Inc->Co_Application Data_Analysis Analyze Current Inhibition Co_Application->Data_Analysis Dose_Response Construct Dose-Response Curve Data_Analysis->Dose_Response End End Dose_Response->End

Caption: Electrophysiological screening workflow.

References

Troubleshooting & Optimization

Optimizing P2X7 receptor antagonist-2 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: P2X7 Receptor Antagonist-2

This guide provides in-depth technical support for researchers utilizing this compound in in vitro studies. It covers frequently asked questions, troubleshooting advice, and detailed experimental protocols to help optimize antagonist concentration and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the P2X7 receptor?

A1: The P2X7 receptor (P2X7R) is a unique ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), often present during inflammation or cell stress.[1][2][3] Its activation leads to a cascade of intracellular events:

  • Cation Channel Opening: Initial activation opens a channel permeable to small cations, causing an influx of calcium (Ca²⁺) and sodium (Na⁺) and an efflux of potassium (K⁺).[1][4][5]

  • Macropore Formation: Prolonged or repeated stimulation causes the channel to dilate into a large, non-selective pore, allowing the passage of molecules up to 900 Daltons (Da).[2][6]

  • Downstream Signaling: The ion flux triggers various signaling pathways, including the activation of the NLRP3 inflammasome, which leads to the processing and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[2][5][7]

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Signaling P2X7R P2X7 Receptor Ca_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ca_Influx Brief Stimulation Pore Macropore Formation (<900 Da) P2X7R->Pore Prolonged Stimulation NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Pore->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Cytokines IL-1β / IL-18 Release NLRP3->Cytokines ATP High Extracellular ATP ATP->P2X7R Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7R Blocks

Figure 1: P2X7R activation and signaling pathway.

Q2: What is a good starting concentration for this compound in my in vitro experiment?

A2: The optimal concentration depends heavily on the cell type, the specific assay, and the species of the P2X7 receptor. A good starting point is to perform a dose-response curve centered around the reported IC₅₀ values of well-characterized P2X7 antagonists. We recommend starting with a broad range from 1 nM to 10 µM.

The table below summarizes the reported IC₅₀ values for several common P2X7 antagonists across different assays. Use this data to guide your initial concentration range selection.

AntagonistAssay TypeCell Line / SpeciesIC₅₀ Value
P2X7-IN-2 IL-1β ReleaseHuman Whole Blood0.01 nM[8][9]
A-438079 Calcium InfluxHuman P2X7R~10 nM
A-438079 Calcium InfluxMouse P2X7R~100 nM
A-740003 Calcium InfluxHuman P2X7R40 nM[10]
A-740003 Calcium InfluxRat P2X7R18 nM[10]
AZ10606120 Calcium InfluxRat P2X7R~10 nM[11]
JNJ-47965567 Calcium InfluxHuman P2X7R2.2 nM[12]
Brilliant Blue G Dye UptakeMouse Macrophage1.3 - 2.6 µM[13][14][15]
Oxidized ATP (oATP) Dye UptakeMouse Macrophage173 - 285 µM[13][14][15]

Table 1: Comparative IC₅₀ values of common P2X7 receptor antagonists.

Q3: Which in vitro assays are essential for determining the optimal antagonist concentration?

A3: A multi-assay approach is crucial for robust characterization. We recommend a tiered workflow starting with direct target engagement and moving to functional downstream effects.

  • Calcium Influx Assay: This is a primary, rapid assay to confirm the antagonist blocks the initial channel opening.[16][17]

  • Pore Formation (Dye Uptake) Assay: This assay confirms the antagonist prevents the formation of the large macropore, a key feature of P2X7R activation.[2][18][19] Common dyes include ethidium (B1194527) bromide, YO-PRO-1, or TO-PRO-3.[2][20]

  • IL-1β Release Assay: This is a critical downstream functional assay that measures the inhibition of inflammasome-mediated cytokine release, a key consequence of P2X7R signaling in immune cells.[21][22][23]

Experimental_Workflow cluster_workflow Optimization Workflow A Step 1: Dose-Response Curve (Calcium Influx Assay) B Step 2: Confirm Pore Blockade (Dye Uptake Assay) A->B Use IC₅₀ as guide C Step 3: Validate Functional Effect (IL-1β Release Assay) B->C Confirm downstream effect D Step 4: Assess Cytotoxicity (e.g., MTT / LDH Assay) C->D Ensure cell health E Optimal Concentration Range Determined D->E

Figure 2: Recommended workflow for optimizing antagonist concentration.

Troubleshooting Guides

Issue 1: I am not observing any inhibition of ATP-induced effects.

This is a common issue that can arise from several factors. Follow this decision tree to diagnose the problem.

Troubleshooting_No_Inhibition Start Problem: No Inhibition Observed Q1 Is P2X7R expressed and functional in your cell model? Start->Q1 Sol1 Solution: Confirm P2X7R expression (qPCR/Western Blot). Run positive control with a known P2X7R-expressing cell line. Q1->Sol1 No Q2 Is the agonist (ATP/BzATP) concentration appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Run an agonist dose-response curve to find EC₅₀-EC₈₀. High agonist levels can overcome competitive antagonists. Q2->Sol2 No Q3 Is the antagonist concentration sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Increase antagonist concentration. Perform a full dose-response curve (e.g., 1 nM to 30 µM). Q3->Sol3 No Final Consider: - Antagonist degradation (improper storage). - Assay interference (buffer components). - Incorrect pre-incubation time. Q3->Final Yes A3_Yes Yes A3_No No

Figure 3: Decision tree for troubleshooting lack of inhibition.

Issue 2: The antagonist is causing cytotoxicity at its effective concentration.

  • Possible Cause: The antagonist may have off-target effects, or the vehicle (e.g., DMSO) concentration may be too high.

  • Troubleshooting Steps:

    • Run a Cytotoxicity Panel: Assess cell viability using two different methods (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) with the antagonist alone (no ATP).[8] This will determine the maximum non-toxic concentration.

    • Check Vehicle Toxicity: Run a vehicle-only control at the highest concentration used in your experiment to ensure it is not the source of toxicity.

    • Reduce Incubation Time: Determine the minimum antagonist pre-incubation time required for effective inhibition. Shorter exposure may mitigate toxicity.

    • Use a Structurally Different Antagonist: Test a second, structurally unrelated P2X7R antagonist.[24] If the second antagonist is also toxic, the cytotoxicity may be related to the inhibition of a critical P2X7R-mediated survival pathway in your specific cell model. If it is not toxic, the effect is likely an off-target property of Antagonist-2.[24]

Issue 3: My results are inconsistent between different assays (e.g., Calcium Influx vs. IL-1β Release).

  • Possible Cause: These assays measure different stages of the P2X7R signaling cascade, which can have different sensitivities to inhibition. Prolonged ATP stimulation required for IL-1β release may reveal complexities not seen in rapid calcium flux assays.

  • Troubleshooting Steps:

    • Optimize Agonist Concentration for Each Assay: The optimal ATP/BzATP concentration can differ between assays. For IL-1β release, a sustained, high concentration is often needed. For calcium flux, a lower concentration might be sufficient.

    • Evaluate Time-Dependency: The inhibitory effect (IC₅₀) of an antagonist can change with the pre-incubation time and the agonist stimulation time. Ensure these are consistent or optimize them for each assay protocol.

    • Consider Allosteric Effects: Some antagonists may be allosteric modulators, affecting channel gating and pore dilation differently. An antagonist might effectively block the small cation channel but be less effective at preventing the conformational changes that lead to full pore dilation and inflammasome activation.

    • Check Cell Priming: The IL-1β release assay requires a priming step (e.g., with LPS) to induce pro-IL-1β expression.[21][23] Inconsistent priming can lead to variable results. Ensure the priming agent concentration and incubation time are consistent.

Detailed Experimental Protocols

Calcium Influx Assay

This protocol measures the antagonist's ability to block agonist-induced increases in intracellular calcium using a fluorescent indicator.

  • Materials:

    • HEK293 cells stably expressing the P2X7 receptor.

    • Black, clear-bottom 96-well plates.

    • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).[16][25]

    • Pluronic F-127.[16]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺.

    • P2X7 agonist (e.g., ATP or BzATP).

  • Procedure:

    • Cell Seeding: Seed HEK293-P2X7R cells into a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.[16]

    • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in HBSS.[16] Wash cells once with HBSS, then add 100 µL of loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.[16]

    • Wash: Gently wash cells twice with 100 µL of HBSS to remove extracellular dye.[16]

    • Antagonist Incubation: Add 90 µL of HBSS containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes.[17][25]

    • Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence (F₀) for 10-20 seconds. Using an automated injector, add 10 µL of agonist solution (to reach a final EC₈₀ concentration, e.g., 100 µM BzATP) to each well and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.[16]

    • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and plot a dose-response curve to determine the IC₅₀ value.

Pore Formation (Ethidium Bromide Uptake) Assay

This protocol assesses the formation of the large-conductance pore by measuring the uptake of a fluorescent dye.

  • Materials:

    • Cells expressing P2X7R (e.g., HEK293-P2X7R, THP-1 macrophages).

    • 96-well plates.

    • Assay Buffer (e.g., HBSS).

    • Ethidium Bromide (EtBr).

    • P2X7 agonist (e.g., ATP or BzATP).

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate and culture overnight.

    • Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.[25]

    • Stimulation & Dye Addition: Add a solution containing the P2X7 agonist (e.g., 1 mM ATP) and EtBr (e.g., 10-20 µM) to the wells.[25][26]

    • Measurement: Immediately measure the increase in fluorescence using a plate reader (Excitation: ~525 nm, Emission: ~605 nm) over 15-30 minutes.[17]

    • Data Analysis: Determine the rate of dye uptake or use an endpoint reading. Plot the inhibition of dye uptake against the antagonist concentration to calculate the IC₅₀ value.[17]

IL-1β Release Assay

This protocol quantifies the functional inhibition of downstream cytokine release from immune cells.

  • Materials:

    • Immune cells (e.g., human THP-1 monocytes or primary PBMCs).

    • Lipopolysaccharide (LPS).[21]

    • P2X7 agonist (e.g., ATP).

    • Human IL-1β ELISA kit.

  • Procedure:

    • Cell Priming: Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce pro-IL-1β expression.[17][23]

    • Antagonist Treatment: Wash the cells to remove LPS. Pre-incubate with various concentrations of this compound for 30-60 minutes.[23]

    • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[17][23]

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[21]

    • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.[22]

    • Data Analysis: Calculate the IC₅₀ value by plotting the percentage inhibition of IL-1β release against the antagonist concentration.[17]

References

P2X7 receptor antagonist-2 species selectivity challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X7 receptor antagonist-2, focusing on the challenges presented by species selectivity.

Troubleshooting Guides

Issue 1: My this compound shows high potency in human cell lines but has little to no effect in my rodent model.

  • Question: Why is my P2X7 antagonist-2 effective in human but not rodent models?

  • Answer: This is a common issue arising from the significant species-specific differences in the pharmacology of P2X7 receptor antagonists. The binding pocket of the P2X7 receptor can vary between species due to differences in amino acid sequences.[1][2] Many P2X7 antagonists, particularly allosteric modulators, are sensitive to these subtle structural changes, leading to high affinity for the human receptor but weak or no activity at rodent orthologs.[3][4] For instance, the species selectivity of the antagonist AZ11645373 is influenced by the amino acid at position 95 of the P2X7 receptor.[3][4]

    Troubleshooting Workflow:

    G start Unexpected In Vivo Results (No Efficacy in Rodents) confirm_on_target Confirm On-Target Engagement in Rodent Cells In Vitro start->confirm_on_target sequence_analysis Sequence Alignment Analysis (Human vs. Rodent P2X7) confirm_on_target->sequence_analysis If no on-target activity outcome1 Conclusion: Off-target effect or inactive compound. confirm_on_target->outcome1 If no on-target activity in vitro evaluate_other_antagonists Test with a Structurally Unrelated P2X7 Antagonist sequence_analysis->evaluate_other_antagonists consider_humanized_model Consider a Humanized P2X7 Rodent Model evaluate_other_antagonists->consider_humanized_model outcome2 Conclusion: Species selectivity is the likely cause. evaluate_other_antagonists->outcome2 If other antagonists work

    Troubleshooting unexpected experimental results.

Issue 2: I'm observing inconsistent IC50 values for my P2X7 antagonist-2 across different assays.

  • Question: Why do the IC50 values for my antagonist vary between calcium influx, pore formation, and IL-1β release assays?

  • Answer: The method of assessing P2X7 receptor antagonism can influence the apparent potency of a compound.[5] These different assays measure distinct events downstream of receptor activation.

    • Calcium influx is a rapid and direct consequence of channel opening.[6]

    • Pore formation , measured by the uptake of larger dyes like ethidium (B1194527) bromide or YO-PRO-1, occurs after prolonged receptor activation.[6]

    • IL-1β release is a further downstream event, often requiring inflammasome activation.[6] The kinetics and agonist concentrations required for these events can differ, which may affect the calculated IC50 values for your antagonist.

Issue 3: My antagonist appears to be a partial agonist/antagonist in guinea pig models.

  • Question: Why does my antagonist show mixed agonist/antagonist properties in guinea pigs?

  • Answer: The guinea pig P2X7 receptor is known to have unique pharmacological properties compared to human, rat, and mouse orthologs.[7] For example, the well-known P2X7 agonist BzATP acts as a partial agonist at the guinea pig receptor and can even act as an antagonist in some assays.[7] It is plausible that an antagonist at the human or rat receptor could exhibit different or mixed pharmacological effects at the guinea pig receptor due to these inherent differences.

Frequently Asked Questions (FAQs)

  • Question: What are the key amino acid differences between human, rat, and mouse P2X7 receptors that affect antagonist binding?

  • Answer: While there are numerous differences, studies have identified key residues in the extracellular domain that are critical for the species-selective activity of allosteric antagonists.[2] For example, the residue at position 95 has been shown to be a primary determinant for the differential effects of some allosteric modulators between human (phenylalanine) and rat (leucine) receptors.[2][3][4]

  • Question: How can I confirm that my antagonist is binding to the P2X7 receptor in my species of interest?

  • Answer: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein within a cellular environment.[6] This method is based on the principle of ligand-induced thermal stabilization of the target protein.[6] A shift in the melting curve to higher temperatures for the antagonist-treated sample indicates target engagement.[6]

  • Question: Are there any P2X7 antagonists that show similar potency across human, rat, and mouse?

  • Answer: Yes, some antagonists exhibit less species difference. For example, A-740003 and A-438079 are potent antagonists of human, rat, and mouse P2X7 receptors, although some variation in potency is still observed.[8] A-438079, for instance, is approximately 10-fold more potent at the rat receptor than at human and mouse receptors.[8]

Quantitative Data on Species Selectivity

The following table summarizes the reported IC50 values for several well-characterized P2X7 receptor antagonists across different species. This data can serve as a reference for interpreting the selectivity profile of new chemical entities.

AntagonistHuman P2X7 IC50Rat P2X7 IC50Mouse P2X7 IC50Notes
A-438079 ~100 nM~10 nM~100 nMShows some selectivity for rat over human and mouse.[8]
A-740003 ~40 nM~18 nM~100-200 nMPotent across species with some preference for human and rat.[5][8]
Brilliant Blue G (BBG) ~10 µM~200 nM~50 nMMore potent at rat and mouse P2X7R than human.
AZ11645373 Potent AntagonistWeak AntagonistWeak AntagonistSelective non-competitive antagonist of the human P2X7 receptor.[3]
Compound-22 Weak AntagonistPotent AntagonistWeak AntagonistSelective non-competitive antagonist of the rat P2X7 receptor.[3]
KN-62 Potent AntagonistWeak AntagonistN/ANon-competitive antagonist with significant species differences.[5]

Experimental Protocols

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

Workflow:

A Seed cells expressing P2X7 receptor B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of P2X7 antagonist-2 B->C D Measure baseline fluorescence C->D E Add P2X7 agonist (e.g., BzATP) D->E F Measure fluorescence kinetically E->F G Calculate % inhibition and determine IC50 F->G

Workflow for the Calcium Influx Assay.

Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, or mouse) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with an appropriate assay buffer (e.g., HBSS with Ca²⁺). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. This typically involves incubation at 37°C for 45-60 minutes.[9]

  • Compound Incubation: After washing to remove excess dye, pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.[6]

  • Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a P2X7 agonist (e.g., BzATP at its EC80 concentration for each species) and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and determine the IC50 value.

Pore Formation (Ethidium Bromide Uptake) Assay

This assay measures the inhibition of the large pore formation characteristic of sustained P2X7 activation.

Workflow:

A Seed P2X7-expressing cells in a 96-well plate B Pre-incubate with varying concentrations of P2X7 antagonist-2 A->B C Add P2X7 agonist (e.g., ATP) and Ethidium Bromide (EtBr) B->C D Incubate at 37°C C->D E Measure fluorescence of incorporated EtBr D->E F Calculate % inhibition and determine IC50 E->F

Workflow for the Pore Formation Assay.

Methodology:

  • Cell Seeding: Seed cells expressing the P2X7 receptor in a 96-well plate.[6]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle.[6]

  • Agonist and Dye Addition: Add a solution containing a P2X7 agonist (e.g., ATP) and a fluorescent dye that can enter through the large pore, such as ethidium bromide or YO-PRO-1.[3]

  • Incubation: Incubate the plate at 37°C for 15-60 minutes.[6]

  • Measurement: Measure the fluorescence of the incorporated dye using a fluorescence plate reader.[6]

  • Data Analysis: Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X7 receptor.

Methodology:

  • Cell Preparation: Use cells expressing P2X7 receptors, either from a stable cell line or primary culture, plated on coverslips.[10]

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.[10]

  • Whole-Cell Recording:

    • Approach a single cell with a glass micropipette and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).[10]

  • Assay Procedure:

    • Record the baseline current.

    • Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) to induce an inward current.

    • After washout, pre-apply the this compound for a set duration, then co-apply the antagonist with the agonist and record the current.

  • Data Analysis: Measure the peak inward current in the presence and absence of the antagonist to determine the percentage of inhibition.

Signaling Pathway Diagram

Activation of the P2X7 receptor by ATP initiates a cascade of events, including ion flux and, in immune cells, NLRP3 inflammasome activation leading to IL-1β release. P2X7 antagonists block these downstream effects.

P2X7_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Leads to K_Efflux K⁺ Efflux P2X7->K_Efflux Leads to Pore Pore Formation P2X7->Pore Prolonged activation ATP Extracellular ATP ATP->P2X7 Activates Antagonist P2X7 Antagonist-2 Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b

P2X7R signaling and point of inhibition.

References

Technical Support Center: Minimizing P2X7 Receptor Antagonist Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity associated with P2X7 receptor antagonists during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of P2X7 receptor antagonists?

P2X7 receptor antagonists are designed to block the activation of the P2X7 receptor, an ATP-gated ion channel. Under normal physiological conditions, high concentrations of extracellular ATP, often released during cellular stress or injury, activate the P2X7 receptor. This activation leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation can lead to the formation of a larger, non-selective pore, which is linked to various downstream events, including inflammation and, in some cases, programmed cell death. By blocking this receptor, antagonists aim to prevent these downstream signaling cascades.

Q2: Why am I observing cytotoxicity with a P2X7 receptor antagonist that is supposed to be non-toxic?

While P2X7 receptor antagonists are intended to have low intrinsic cytotoxicity, unexpected cell death can occur due to several factors:

  • Off-target effects: The antagonist may interact with other cellular targets, such as other receptors or kinases, leading to unintended cytotoxic responses. Some P2X7 antagonists have been reported to have agonist-like effects on other signaling proteins.

  • Compound-specific properties: The chemical properties of the specific antagonist, its solvent (e.g., DMSO), or its degradation products might be inherently toxic to the cell type being used.

  • On-target effects in specific cell types: In some cancer cell lines, the P2X7 receptor itself can have a pro-proliferative role. In such cases, antagonizing the receptor could lead to a desired cytotoxic effect on cancer cells, but might be an unwanted effect in non-cancerous cell lines.

  • Experimental conditions: High concentrations of the antagonist, prolonged incubation times, or suboptimal cell culture conditions can contribute to cytotoxicity.

Q3: How can I distinguish between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use a structurally unrelated P2X7 antagonist: If a different, well-characterized P2X7 antagonist with a distinct chemical structure produces the same cytotoxic effect, it is more likely to be an on-target effect. If the cytotoxicity is unique to a specific antagonist, it suggests an off-target mechanism.

  • Rescue experiment: If the antagonist is hypothesized to cause cytotoxicity by inhibiting a specific off-target pathway, attempt to rescue the phenotype by activating a downstream component of that pathway.

  • P2X7 receptor expression profiling: Compare the cytotoxic effects in cell lines with varying levels of P2X7 receptor expression. An on-target effect should correlate with the level of receptor expression.

  • Knockout/knockdown studies: The most definitive way to confirm an on-target effect is to test the antagonist in a P2X7 receptor knockout or knockdown cell line. The cytotoxic effect should be absent or significantly reduced in these cells if it is on-target.

Q4: What are the typical signs of apoptosis versus necrosis I should look for?

Activation of the P2X7 receptor can lead to both apoptosis and necrosis.[1] Distinguishing between these two forms of cell death is important for understanding the mechanism of cytotoxicity.

  • Apoptosis: Characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. Key biochemical markers include the activation of caspases (e.g., caspase-3 and -7).

  • Necrosis: Characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents into the extracellular space. A key marker is the release of lactate (B86563) dehydrogenase (LDH).

Specific assays, such as caspase activity assays for apoptosis and LDH release assays for necrosis, can be used to quantify the type of cell death.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control Wells

Possible Causes:

  • Suboptimal cell health: Cells may be unhealthy due to high passage number, mycoplasma contamination, or poor culture conditions.

  • High cell density: Overly confluent cells can lead to increased cell death.[2]

  • Solvent toxicity: The vehicle used to dissolve the antagonist (e.g., DMSO) may be at a toxic concentration.

  • Media components: Certain components in the cell culture medium, such as phenol (B47542) red, can interfere with some cytotoxicity assays.[3]

Troubleshooting Steps:

  • Cell Culture Maintenance:

    • Use cells with a low passage number and regularly test for mycoplasma contamination.

    • Ensure proper cell seeding density to avoid over-confluence during the experiment.

    • Allow cells to adhere and stabilize for at least 24 hours after seeding before starting the experiment.[4]

  • Solvent Concentration:

    • Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range.

    • Keep the final concentration of the solvent consistent across all wells, including controls.

  • Assay Conditions:

    • If using a fluorescence-based assay, consider using phenol red-free medium to reduce background fluorescence.[3]

    • Handle the 96-well plate gently during cell seeding and reagent addition to avoid mechanical stress on the cells.[2]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in the results.

  • Edge effects: Wells on the edge of the 96-well plate are more prone to evaporation, leading to changes in reagent concentrations.

  • Inadequate mixing of reagents: Poor mixing of the antagonist or assay reagents can lead to inconsistent results.

  • Incorrect incubation times: Incubation times for both the antagonist and the assay reagents need to be optimized.

Troubleshooting Steps:

  • Improve Plating Technique:

    • Thoroughly resuspend cells before plating to ensure a uniform cell suspension.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media.

  • Standardize Reagent Handling:

    • Ensure all reagents are properly thawed and mixed before use.

    • Use a multichannel pipette for adding reagents to minimize variability between wells.

  • Optimize Incubation Times:

    • Perform a time-course experiment to determine the optimal incubation time for the antagonist.

    • Follow the assay manufacturer's recommendations for reagent incubation times.

Issue 3: Antagonist Shows Agonist-Like Effects

Possible Causes:

  • Off-target agonism: Some compounds identified as antagonists for one receptor can act as agonists for another, leading to unexpected cellular activation and potential cytotoxicity.[5]

  • Biphasic dose-response: Some compounds can have different effects at different concentrations.

Troubleshooting Steps:

  • Perform a full dose-response curve: This will help to identify if the agonist-like effect is concentration-dependent.

  • Use a structurally unrelated antagonist: As mentioned in the FAQs, this can help to determine if the effect is specific to the compound or related to P2X7 receptor antagonism.

  • Consult the literature: Review available information on the antagonist to see if off-target agonist activities have been reported.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of several common P2X7 receptor antagonists in functional assays. It is important to note that these values represent the concentration required to inhibit receptor function by 50% and are not direct measures of cytotoxicity (LC50). Cytotoxicity should be determined empirically for each cell line and experimental condition.

Table 1: IC50 Values of P2X7 Receptor Antagonists in Functional Assays

AntagonistSpeciesAssay TypeCell LineIC50Citation(s)
A-740003 HumanIL-1β releaseTHP-118-40 nM
RatCa²⁺ influx-~40 nM
A-438079 HumanCa²⁺ influx1321N1100 nM[6]
RatCa²⁺ influx1321N1321 nM[7]
HumanEthidium uptakeTHP-1125.89 nM[7]
AZ11645373 HumanIL-1β releaseTHP-190 nM[8][9]
HumanMembrane currentsHEK2935-20 nM[9]
MouseFunctional Assays->10 µM
Brilliant Blue G HumanFunctional Assays-~10 µM
RatFunctional Assays-~50 nM
MouseFunctional Assays-~200 nM
KN-62 HumanFunctional Assays-Potent
MouseFunctional Assays-Inactive
RatFunctional Assays-Inactive

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • P2X7 receptor antagonist

  • Vehicle (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the P2X7 antagonist in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the antagonist dilutions. Include vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[12]

LDH Release Assay for Cytotoxicity (Necrosis)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[13]

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • P2X7 receptor antagonist

  • Vehicle (e.g., DMSO)

  • Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)

  • Lysis buffer (e.g., 1% Triton X-100)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the P2X7 antagonist and vehicle control as described above.

  • Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with cells treated with lysis buffer 45 minutes before the end of the incubation.[14]

    • Background: Wells with medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[11]

Materials:

  • Cells of interest

  • 96-well opaque-walled plates

  • P2X7 receptor antagonist

  • Vehicle (e.g., DMSO)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the P2X7 antagonist and vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Necrosis Necrosis Pore->Necrosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: Simplified P2X7 receptor signaling pathway leading to inflammation and cell death.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_antagonist Add P2X7 Antagonist (and controls) incubate_24h->add_antagonist incubate_treatment Incubate for Treatment Period (e.g., 24-72h) add_antagonist->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (MTT, LDH, or Caspase-Glo) incubate_treatment->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Plate (Absorbance/Luminescence) incubate_assay->read_plate analyze_data Analyze Data and Determine Cytotoxicity read_plate->analyze_data Troubleshooting_Logic cluster_investigate Investigation Steps cluster_conclusion Potential Conclusions start Unexpected Cytotoxicity Observed check_controls Review Controls: - Vehicle Toxicity? - High Background? start->check_controls dose_response Perform Full Dose-Response Curve check_controls->dose_response artifact Experimental Artifact check_controls->artifact If controls fail structurally_unrelated Test Structurally Unrelated P2X7 Antagonist dose_response->structurally_unrelated p2x7_expression Compare in High vs. Low P2X7 Expressing Cells structurally_unrelated->p2x7_expression off_target Likely Off-Target Effect structurally_unrelated->off_target If effect is unique to one antagonist on_target Likely On-Target Effect p2x7_expression->on_target If effect correlates with expression

References

P2X7 receptor antagonist-2 vehicle control recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of P2X7 receptor antagonist-2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] Under conditions of high extracellular ATP, often associated with cellular stress or injury, the P2X7R opens a non-selective cation channel.[1] This antagonist blocks the receptor, thereby inhibiting downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2]

Q2: What are the recommended vehicle controls for in vitro and in vivo experiments with this compound?

A2: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo applications, two main vehicle formulations are recommended:

  • A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • A mixture of 10% DMSO and 90% corn oil.

It is crucial to prepare the vehicle control using the exact same components and ratios as the antagonist solution to ensure accurate experimental results.

Q3: What is the reported potency of this compound?

A3: this compound is a highly potent inhibitor of IL-1β release, with a reported IC50 value of 0.01 nM in human whole blood assays.[3]

Q4: Is this compound soluble in aqueous solutions?

A4: Information regarding the aqueous solubility of this compound is limited. It is recommended to first dissolve the compound in a solvent like DMSO to create a stock solution, which can then be further diluted in your aqueous assay buffer. Always perform a solubility test at your final working concentration to ensure no precipitation occurs.[3]

Q5: Are there known off-target effects for this compound?

Troubleshooting Guides

Issue 1: No or reduced inhibition of P2X7 receptor activity

If you observe a lack of or diminished inhibitory effect of this compound in your assay, consider the following potential causes and troubleshooting steps.

G

Potential Cause Troubleshooting Steps
Antagonist Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.[3]
Inadequate Antagonist Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.[3]
Low P2X7 Receptor Expression Confirm the expression of the P2X7 receptor in your cell line or primary cells using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express high levels of functional P2X7 receptors as a positive control.
Agonist Concentration Too High High concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of the antagonist. Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays.
Assay Interference Components of your assay buffer (e.g., high protein concentrations) may bind to the antagonist, reducing its effective concentration. Test the stability and activity of the antagonist in your specific assay buffer.
Issue 2: High background signal or apparent agonist-independent activity

High background can mask the true effect of the antagonist. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Cell Stress or Death Ensure your cells are healthy and not overly confluent before starting the experiment. High concentrations of the antagonist or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your cells.[3]
Off-Target Effects of the Antagonist Test the effect of this compound in a cell line that does not express the P2X7 receptor to identify potential off-target effects. Compare the effects with other structurally different P2X7 antagonists.[1][3]
Autofluorescence Check for autofluorescence of the compound at the excitation and emission wavelengths used in your assay. Include a "compound only" control (no cells) to measure this.
Contamination Ensure that cell cultures and reagents are free from microbial contamination, which can cause non-specific cellular responses.

Quantitative Data

Vehicle Formulation and Solubility
Parameter In Vitro In Vivo (Protocol 1) In Vivo (Protocol 2)
Solvent/Vehicle DMSO10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn Oil
Solubility ≥ 100 mg/mL (265.07 mM)≥ 2.5 mg/mL (6.63 mM)≥ 2.5 mg/mL (6.63 mM)
Appearance Clear solution (ultrasonication may be needed)Clear solutionClear solution
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthPrepare fresh for each usePrepare fresh for each use

Data sourced from MedchemExpress.[2]

Comparative Potency of P2X7 Antagonists
Antagonist Assay Type Species IC50
This compound IL-1β Release (Human Whole Blood)Human0.01 nM[2]
A-438079 Calcium InfluxHuman~10 nM
A-438079 Calcium InfluxRat~100 nM
A-740003 Calcium InfluxHuman18-40 nM
A-740003 Calcium InfluxRat~40 nM
AZ11645373 Calcium InfluxHuman5-90 nM
AZ11645373 Calcium InfluxMouse/Rat>10 µM
Brilliant Blue G (BBG) Calcium InfluxHuman~10 µM
Brilliant Blue G (BBG) Calcium InfluxRat/Mouse~50-200 nM
KN-62 Calcium InfluxHumanPotent
KN-62 Calcium InfluxRat/MouseInactive

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay

This assay quantifies the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation.[4]

Experimental Workflow:

G A Cell Preparation (e.g., THP-1 monocytes) B Priming with LPS (induces pro-IL-1β) A->B C Pre-incubation with P2X7 Antagonist-2 B->C D Agonist Stimulation (ATP or BzATP) C->D E Supernatant Collection D->E F Quantification of IL-1β (ELISA) E->F

Methodology:

  • Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

  • Priming: Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the transcription and translation of pro-IL-1β.[4]

  • Antagonist Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).[4]

  • Agonist Stimulation: Activate the P2X7 receptor by adding a high concentration of an agonist, such as ATP or the more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[4]

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.[4]

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

  • Data Analysis: Calculate the inhibitory concentration 50 (IC50) value, which is the concentration of the antagonist required to inhibit 50% of the IL-1β release.[4]

Protocol 2: In Vitro Calcium Influx Assay

This assay measures the influx of calcium ions into the cell upon P2X7R activation and the ability of the antagonist to block this influx.[4]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the P2X7 receptor (e.g., HEK293-P2X7R).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Treatment: Pre-incubate the cells with the this compound at various concentrations.[4]

  • Agonist Stimulation: Activate the P2X7 receptor with an agonist (ATP or BzATP).[4]

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscopy.[4]

  • Data Analysis: Determine the IC50 value for the inhibition of calcium influx.[4]

Protocol 3: In Vivo Administration

Vehicle Preparation (Protocol 1):

  • Start with a stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

Vehicle Preparation (Protocol 2):

  • Start with a stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

Administration:

  • The route of administration (e.g., intraperitoneal, intravenous) and dosing schedule will depend on the specific experimental model and objectives. It is recommended to perform a pilot study to determine the optimal dosing regimen.

Signaling Pathway Diagram

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. The diagram below illustrates the key events following receptor activation, leading to inflammatory responses, and the point of intervention for this compound.

G

References

Technical Support Center: Interpreting Unexpected Phenotypes with P2X7 Receptor Antagonist-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for P2X7 Receptor Antagonist-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the P2X7 receptor?

A1: The P2X7 receptor is a unique ATP-gated ion channel. Upon activation by high concentrations of extracellular ATP, it forms a non-selective cation channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[1][2] With sustained activation, the channel can dilate to form a larger, non-selective pore capable of passing molecules up to 900 Da in molecular weight.[2][3] This dual functionality is central to its role in various physiological and pathological processes.

Q2: What are the major signaling pathways activated by the P2X7 receptor?

A2: P2X7 receptor activation triggers a complex cascade of intracellular signaling pathways. Key pathways include the activation of the NLRP3 inflammasome leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[4][5][6] Other significant pathways involve the activation of NF-κB, mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, and pathways related to cell death, proliferation, and autophagy.[3][4][7][8]

Q3: What is the intended mechanism of action for this compound?

A3: this compound is designed to be a selective antagonist of the P2X7 receptor.[9] By binding to the receptor, it is intended to block the ATP-induced channel and pore formation, thereby inhibiting the downstream signaling events associated with P2X7 activation, such as pro-inflammatory cytokine release.[9][10]

Q4: Are off-target effects known for P2X7 receptor antagonists in general?

A4: Yes, some P2X7 receptor antagonists have been reported to have off-target effects.[10][11] These can include interactions with other P2X receptor subtypes or even unrelated signaling proteins.[10][12] It is also important to note that some compounds initially identified as antagonists have been found to exhibit agonist-like effects on other signaling proteins.[9][11] Therefore, including appropriate controls to rule out off-target effects is crucial in your experiments.[10]

Q5: What are some common reasons for a lack of inhibitory effect with a P2X7 receptor antagonist?

A5: Several factors can contribute to a lack of efficacy. These include issues with the inhibitor itself (e.g., degradation, incorrect concentration), low P2X7 receptor expression in the chosen cell line, or suboptimal experimental conditions (e.g., insufficient pre-incubation time).[10][13] It is also possible that the specific downstream readout is not solely dependent on P2X7 activation in your experimental model.

Troubleshooting Guide

This guide addresses common unexpected results you may encounter when using this compound.

Issue 1: No or reduced inhibition of P2X7 receptor activity.

  • Potential Cause: Problems with the antagonist, experimental setup, or cell system.

  • Troubleshooting Steps:

    • Verify Antagonist Integrity: Ensure the antagonist has been stored correctly and prepare fresh dilutions. Confirm the final concentration used in the assay.[10]

    • Confirm P2X7 Receptor Expression: Use techniques like Western blot, qPCR, or flow cytometry to confirm P2X7 receptor expression in your cells.[10]

    • Optimize Pre-incubation Time: Many P2X7 antagonists require a pre-incubation period to bind to the receptor effectively.[13] Perform a time-course experiment to determine the optimal pre-incubation time.

    • Check Agonist Concentration: Ensure the ATP or BzATP concentration is appropriate to induce a robust P2X7 receptor response without causing excessive cell death.

    • Use a Positive Control: Include a well-characterized P2X7 antagonist with a different chemical structure to confirm that the receptor in your system is inhibitable.[9]

Issue 2: Unexpected agonist-like effects are observed.

  • Potential Cause: Off-target effects of the antagonist or a previously uncharacterized downstream consequence of P2X7R inhibition in your specific model.[9][11]

  • Troubleshooting Steps:

    • Test in a P2X7-Negative Cell Line: Use a cell line that does not express the P2X7 receptor to determine if the observed effect is independent of the intended target.[10]

    • Use a Structurally Unrelated P2X7R Antagonist: If a different P2X7 antagonist does not produce the same phenotype, it strongly suggests an off-target effect of this compound.[9]

    • Consult Kinase Profiling Data: If available, review broad kinase profiling data for the antagonist to identify potential off-target kinases that might be responsible for the observed signaling.[9]

Issue 3: High background signal or apparent agonist-independent activity.

  • Potential Cause: Cell stress, cytotoxicity of the antagonist, or endogenous ATP release.

  • Troubleshooting Steps:

    • Assess Cell Health: Ensure cells are healthy and not overly confluent. High cell density can lead to spontaneous ATP release.

    • Perform a Cytotoxicity Assay: Use assays like MTT or LDH release to determine the non-toxic concentration range for this compound and the vehicle (e.g., DMSO) in your cells.[10]

    • Consider Apyrase Treatment: In sensitive assays, pre-treating cells with apyrase can help to degrade any endogenously released ATP that may be causing background activation.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized P2X7 receptor antagonists, which can serve as a reference for your experiments with this compound.

Table 1: In Vitro Potency of Selected P2X7 Receptor Antagonists

AntagonistAssay TypeCell Line/SystemSpeciesIC50Reference
A-438079IL-1β ReleaseLPS-primed human monocytesHuman27 nM[1]
A-740003Ca²⁺ InfluxHEK293 cells expressing human P2X7Human18 nM[2]
JNJ-54175446Ethidium (B1194527) Bromide UptakeTHP-1 monocytesHuman2.5 nM[2]
Brilliant Blue G (BBG)Ca²⁺ InfluxHEK293 cells expressing human P2X7Human10 nM[14]
Oxidized ATP (oATP)Dye UptakeJ774.G8 cellsMurine173-285 µM[15]

Table 2: In Vivo Efficacy of a Representative P2X7 Receptor Antagonist

AntagonistAnimal ModelDosing RouteEfficacy MeasureEffective DoseReference
A-847227Chung model of neuropathic pain (rat)i.p.Reversal of mechanical allodyniaED50 of 92 µmol/kg[16]

Experimental Protocols

Protocol 1: IL-1β Release Assay

This protocol quantifies the functional downstream consequence of P2X7 receptor activation in immune cells.[2]

  • Cell Priming: Prime human THP-1 monocytes or primary microglia with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.

  • Sample Collection: Collect the cell supernatant.

  • Quantification: Quantify the amount of released IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Calcium Influx Assay

This assay measures the initial channel function of the P2X7 receptor.[2]

  • Cell Plating: Plate HEK293 cells stably expressing the human P2X7 receptor in a 96-well black-walled microplate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells and add this compound at varying concentrations for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 receptor agonist (e.g., BzATP).

  • Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

Protocol 3: Dye Uptake Assay for Pore Formation

This assay assesses the formation of the large pore associated with sustained P2X7 receptor activation.[2][13]

  • Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-60 minutes.

  • Stimulation and Dye Addition: Add a solution containing a P2X7 agonist (e.g., ATP) and a fluorescent dye that can enter through the pore (e.g., YO-PRO-1 or ethidium bromide).

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time as the dye enters the cells and intercalates with nucleic acids.

Visualizations

The following diagrams illustrate key concepts related to P2X7 receptor signaling and experimental design.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Simplified P2X7 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Reagents Verify Antagonist and Agonist Integrity Start->Check_Reagents Check_Expression Confirm P2X7R Expression in Cell Line Check_Reagents->Check_Expression Optimize_Protocol Optimize Experimental Conditions (e.g., time, conc.) Check_Expression->Optimize_Protocol Off_Target_Test Test in P2X7R-Negative Cells Optimize_Protocol->Off_Target_Test Different_Antagonist Use Structurally Different P2X7R Antagonist Off_Target_Test->Different_Antagonist On_Target Likely On-Target Effect Different_Antagonist->On_Target Phenotype persists Off_Target Likely Off-Target Effect Different_Antagonist->Off_Target Phenotype is unique to Antagonist-2

Caption: Logical Workflow for Troubleshooting Unexpected Results.

Experimental_Workflow Prepare_Cells Prepare Cells (e.g., plate, prime with LPS) Add_Antagonist Add P2X7R Antagonist-2 (and controls) Prepare_Cells->Add_Antagonist Pre_Incubate Pre-incubate Add_Antagonist->Pre_Incubate Add_Agonist Add P2X7R Agonist (ATP or BzATP) Pre_Incubate->Add_Agonist Incubate Incubate Add_Agonist->Incubate Measure_Response Measure Response (e.g., ELISA, fluorescence) Incubate->Measure_Response

Caption: General Experimental Workflow for P2X7R Antagonist Studies.

References

P2X7 receptor antagonist-2 cross-reactivity with other P2X receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing P2X7 receptor antagonists in their experiments. Given that "P2X7 receptor antagonist-2" is a non-specific identifier, this guide focuses on the cross-reactivity profiles of several well-characterized and selective P2X7 receptor antagonists as representative examples.

Frequently Asked Questions (FAQs)

Q1: What is the typical selectivity profile of a P2X7 receptor antagonist against other P2X receptors?

A1: Ideally, a P2X7 receptor antagonist should be highly selective for the P2X7 receptor with minimal to no activity at other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, and P2X6). However, the degree of selectivity varies between compounds. For instance, antagonists like AZ11645373 have been shown to be highly selective for the human P2X7 receptor with no significant activity at other human or rat P2X receptors tested up to 10 µM.[1] Other compounds may exhibit some level of cross-reactivity, which is crucial to consider when interpreting experimental results. It is essential to consult the specific technical data sheet for the antagonist you are using.

Q2: I am observing unexpected off-target effects in my experiment. Could this be due to cross-reactivity with other P2X receptors?

A2: Yes, unexpected off-target effects can arise from an antagonist interacting with other P2X receptors or even other protein families.[2][3] For example, some compounds initially identified as P2X7 antagonists have been found to interact with other P2 receptors or ion channels.[4][5] If your experimental system expresses multiple P2X subtypes, cross-reactivity could lead to confounding results. We recommend performing control experiments using cell lines that individually express the different P2X subtypes to test the selectivity of your antagonist.

Q3: How can I experimentally determine the cross-reactivity of my P2X7 antagonist?

A3: The cross-reactivity of a P2X7 antagonist can be assessed using several in vitro assays. The most common methods involve expressing individual P2X receptor subtypes in a heterologous system (e.g., HEK293 cells) and then measuring the antagonist's ability to inhibit the agonist-induced response. Key assays include:

  • Calcium Influx Assays: Measure the inhibition of ATP- or BzATP-induced calcium influx.

  • Electrophysiology (Patch-Clamp): Directly measures the inhibition of ion channel currents evoked by an agonist.[6]

  • Pore Formation Assays (e.g., YO-PRO-1 uptake): Assess the blockade of the characteristic large pore formation of the P2X7 receptor.[1]

Q4: Are there known species-specific differences in P2X7 antagonist activity?

A4: Yes, significant species-specific differences in the pharmacology of P2X7 antagonists are a known challenge. An antagonist that is potent at the human P2X7 receptor may be significantly less effective at the rodent (rat or mouse) ortholog, and vice-versa.[1][7] For example, AZ11645373 is highly potent at the human P2X7 receptor but over 500-fold less effective at the rat P2X7 receptor.[1] It is crucial to validate the activity of your antagonist in the specific species you are studying.

Troubleshooting Guides

Issue 1: Inconsistent results or lack of antagonist efficacy.
  • Possible Cause 1: Poor Antagonist Selectivity.

    • Troubleshooting Step: Review the literature for the known selectivity profile of your specific antagonist. If data is unavailable, consider running a selectivity panel against other P2X receptors expressed in your system. The table below provides a summary of the selectivity of some common P2X7 antagonists.

  • Possible Cause 2: Species-Specific Differences.

    • Troubleshooting Step: Confirm that the antagonist is potent for the species you are using. For example, if you are using a mouse model, ensure your antagonist has been validated for the murine P2X7 receptor.

  • Possible Cause 3: Experimental Conditions.

    • Troubleshooting Step: Ensure that the concentration of the agonist (e.g., ATP, BzATP) used to stimulate the receptor is appropriate. The potency of some antagonists can be influenced by the agonist concentration.

Issue 2: Observing agonist-like effects from a P2X7 antagonist.
  • Possible Cause: Allosteric Modulation or Off-Target Agonism.

    • Troubleshooting Step: Some compounds reported as antagonists can exhibit agonist-like effects on downstream signaling pathways, independent of P2X7 receptor blockade.[3] It is recommended to measure downstream signaling events (e.g., ERK1/2 phosphorylation) in the presence of the antagonist alone to check for any intrinsic activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 or Ki values) of several selective P2X7 receptor antagonists against various P2X receptor subtypes. This data is compiled from multiple sources and should be used as a reference. Values can vary depending on the specific assay conditions.

AntagonistP2X1P2X2P2X3P2X2/3P2X4P2X5P2X7 (human)P2X7 (rat)P2X7 (mouse)
A-740003 >10 µM>10 µM>10 µM>10 µM>10 µM-18-40 nM18 nM150 nM
A-438079 >10 µM>10 µM>10 µM>10 µM>10 µM-~10 nM~100 nM~10 nM
AZ11645373 >10 µM>10 µM>10 µM>10 µM>10 µM>10 µM5-20 nM>10 µM-
JNJ-54175446 ------~4 nM~1.5 nM-
Brilliant Blue G ~10 µM-----~10 µM~200 nM~50 nM

Key Experimental Protocols

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

  • Cell Preparation: Seed HEK293 cells stably expressing a specific P2X receptor subtype in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the P2X7 antagonist for a predetermined period (e.g., 30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a P2X agonist (e.g., ATP or BzATP) and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the inhibitory effect of the antagonist by comparing the agonist-induced fluorescence increase in the presence and absence of the antagonist.

IL-1β Release Assay

This assay quantifies the functional downstream consequence of P2X7 receptor activation in immune cells.[8]

  • Cell Line: Use human THP-1 monocytes or primary microglia.

  • Priming: Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Incubation: Wash the cells and incubate with the desired concentrations of the P2X7 antagonist for 30 minutes.

  • Stimulation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP) for 30-60 minutes.

  • Supernatant Collection: Collect the cell supernatant.

  • Quantification: Quantify the amount of released IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

Visualizations

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Channel Short Activation Pore Large Pore Formation (<900 Da) P2X7->Pore Prolonged Activation ATP Extracellular ATP ATP->P2X7 Activates Antagonist P2X7 Antagonist Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 via K+ efflux Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Antagonist_Selectivity_Workflow Start Start: Antagonist Compound HEK_P2X1 HEK293-P2X1 Start->HEK_P2X1 HEK_P2X2 HEK293-P2X2 Start->HEK_P2X2 HEK_P2Xn ... Start->HEK_P2Xn HEK_P2X7 HEK293-P2X7 Start->HEK_P2X7 Assay Functional Assay (e.g., Calcium Influx) HEK_P2X1->Assay HEK_P2X2->Assay HEK_P2Xn->Assay HEK_P2X7->Assay Data Calculate IC50 Values Assay->Data Analysis Compare Potency: Determine Selectivity Profile Data->Analysis

References

Technical Support Center: Overcoming In Vivo Delivery Issues for P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common in vivo delivery challenges associated with P2X7 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: My P2X7 receptor antagonist shows excellent in vitro potency but poor efficacy in my in vivo model. What are the common reasons for this discrepancy?

A1: This is a frequent challenge. The transition from in vitro to in vivo is complex, and several factors can contribute to a loss of efficacy. The most common culprits are related to the drug's pharmacokinetic and physicochemical properties. These include:

  • Poor aqueous solubility: Many P2X7 receptor antagonists are highly lipophilic, leading to low solubility in physiological fluids and potentially causing precipitation upon administration.

  • Low oral bioavailability: The compound may be poorly absorbed from the gastrointestinal tract due to its physicochemical properties or be subject to significant first-pass metabolism in the liver.

  • Poor metabolic stability: The antagonist may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s), resulting in a short half-life and insufficient exposure at the target site.

  • Inadequate tissue distribution: The antagonist may not effectively reach the target tissue or cross critical biological barriers, such as the blood-brain barrier, if required for your disease model.

  • Species-specific differences in pharmacology: The antagonist may have a lower affinity for the rodent P2X7 receptor compared to the human receptor, a phenomenon observed with some classes of antagonists.[1]

Q2: What are the initial steps to troubleshoot poor in vivo efficacy?

A2: A logical approach to troubleshooting involves systematically evaluating the potential points of failure:

  • Confirm Target Engagement: First, ensure that the antagonist is reaching the P2X7 receptor in vivo at sufficient concentrations to exert a biological effect. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Evaluate Formulation and Administration: Review your formulation and administration protocol. Is the antagonist fully dissolved or homogenously suspended? Is the administration technique (e.g., oral gavage, intraperitoneal injection) performed correctly?

  • Assess Pharmacokinetics: Measure the concentration of the antagonist in plasma and, if relevant, the target tissue over time. This will reveal if the compound is being absorbed and if it is present at therapeutic concentrations for a sufficient duration.

  • Investigate Off-Target Effects: Consider the possibility that the observed in vivo phenotype is due to off-target effects of your antagonist. This can be investigated by using a structurally unrelated P2X7 antagonist as a control.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation

Many P2X7 receptor antagonists, particularly early examples of adamantane (B196018) amides, suffer from high lipophilicity and consequently low aqueous solubility and poor metabolic stability.[2]

Troubleshooting Steps:

  • Vehicle Selection: For preclinical studies, a common starting point is to dissolve the antagonist in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a vehicle suitable for in vivo administration.

    • Common Vehicles for Oral Gavage:

      • Corn oil

      • Aqueous solution of 0.5% carboxymethylcellulose (CMC)

      • A mixture of PEG400, Tween-80, and saline. A frequently used ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

    • Common Vehicles for Intraperitoneal Injection:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • Aqueous vehicles with a low percentage of DMSO (typically <10%)

  • Formulation Strategies for Highly Lipophilic Antagonists:

    • Lipid-Based Formulations: For antagonists with high lipophilicity, lipid-based formulations can enhance oral bioavailability by improving solubilization and promoting lymphatic transport. This can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or nanostructured lipid carriers (NLCs).[4]

    • Nanoemulsions: These are thermodynamically stable, small droplet-sized emulsions that can improve the solubility and bioavailability of hydrophobic drugs.

Data on P2X7 Antagonist Solubility and Bioavailability

Quantitative data on the solubility and bioavailability of specific P2X7 antagonists in various formulations are often proprietary. However, the following table summarizes available information and general properties.

AntagonistPhysicochemical PropertiesSolubilityOral Bioavailability (%F)References
A-740003 LipophilicSoluble to 20 mM in DMSO.Data not readily available.[5]
A-438079 LipophilicData not readily available.Data not readily available.[6]
JNJ-54175446 Brain-penetrantData not readily available.Food increases bioavailability.[7]
JNJ-55308942 High solubilityHighRat: 81%, Dog: 98%, Monkey: 97%[4][6]
AZD9056 Orally administeredData not readily available.Orally bioavailable.[8][9]
Issue 2: Suboptimal Pharmacokinetics and Target Engagement

Even with a suitable formulation, the antagonist may not achieve the necessary exposure at the target site.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½). This will provide a clear picture of the antagonist's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Assess Brain Penetration (for CNS targets): For antagonists intended to act on the central nervous system, it is crucial to measure their concentration in the brain tissue or cerebrospinal fluid (CSF). The brain-to-plasma ratio is a key indicator of blood-brain barrier penetration.

  • In Vivo Target Occupancy: Positron Emission Tomography (PET) imaging with a radiolabeled antagonist can be a powerful tool to directly measure receptor occupancy in the brain and other tissues in living animals. This provides definitive evidence of target engagement.

Experimental Protocols

Protocol 1: Preparation of a Simple Oil-in-Water Emulsion for Oral Gavage

This protocol provides a basic method for creating an oil-in-water emulsion for a hydrophobic P2X7 antagonist.

Materials:

  • Hydrophobic P2X7 antagonist

  • Oil phase (e.g., corn oil, sesame oil)

  • Aqueous phase (e.g., sterile water, saline)

  • Surfactant (e.g., Tween-80, lecithin)

  • Homogenizer or high-speed stirrer

Procedure:

  • Dissolve the Antagonist: Dissolve the required amount of the P2X7 antagonist in the oil phase. Gentle heating and vortexing may be necessary to ensure complete dissolution.

  • Prepare the Aqueous Phase: In a separate container, add the surfactant to the aqueous phase.

  • Form the Emulsion: While vigorously stirring or homogenizing the aqueous phase, slowly add the oil phase containing the antagonist.

  • Homogenize: Continue to homogenize the mixture for 3-5 minutes to form a stable emulsion with small droplet sizes.

  • Visual Inspection: The final formulation should appear as a uniform, milky-white emulsion. Visually inspect for any signs of phase separation or precipitation.

Protocol 2: Oral Gavage in Mice

Materials:

  • Mouse oral gavage needle (22-24 gauge, 1.5 inches with a rounded tip)

  • Syringe (appropriate volume for dosing)

  • Antagonist formulation

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and behind the ears. The head and body should be aligned vertically.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.

  • Needle Insertion: Insert the gavage needle into the mouth, directing it over the tongue and into the pharynx. The mouse will reflexively swallow, allowing the needle to slide easily into the esophagus. Do not force the needle.

  • Administer Formulation: Once the needle is in the correct position, slowly administer the formulation.

  • Withdraw Needle: Gently withdraw the needle along the same path of insertion.

  • Monitor Animal: Observe the mouse for any signs of distress or labored breathing.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Materials:

  • Sterile syringe and needle (23-25 gauge)

  • Antagonist formulation

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Restraint: Securely restrain the rat in dorsal recumbency (on its back) with its head tilted slightly downward.

  • Identify Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Disinfect: Clean the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Inject Formulation: If aspiration is clear, inject the formulation.

  • Withdraw Needle: Remove the needle and return the rat to its cage.

  • Monitor Animal: Observe the animal for any adverse reactions.

Protocol 4: Plasma and Brain Tissue Collection from Mice

Materials:

  • Anesthetic (e.g., isoflurane)

  • Anticoagulant-coated tubes (e.g., EDTA) for plasma collection

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Storage tubes

Procedure:

  • Anesthetize the Animal: Anesthetize the mouse according to your approved institutional protocol.

  • Blood Collection: Collect blood via cardiac puncture into an anticoagulant-coated tube.

  • Plasma Separation: Centrifuge the blood sample at approximately 2,000 x g for 10 minutes at 4°C.

  • Plasma Collection: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Brain Perfusion (Optional but Recommended): Perfuse the mouse with ice-cold PBS to remove blood from the brain tissue.

  • Brain Extraction: Dissect the brain and place it on ice.

  • Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Storage: Store the brain homogenate at -80°C until analysis.

Protocol 5: IL-1β ELISA in Mouse Plasma

This is a general protocol; always refer to the manufacturer's instructions for your specific ELISA kit.

Procedure:

  • Prepare Reagents: Prepare all standards, samples, and buffers as instructed in the kit manual. Plasma samples may require dilution.

  • Add Standards and Samples: Add 100 µL of standards and samples in duplicate to the wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Substrate: Add the TMB substrate to each well and incubate in the dark.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Concentration: Generate a standard curve and calculate the concentration of IL-1β in your samples.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling extracellular_atp Extracellular ATP p2x7r P2X7 Receptor extracellular_atp->p2x7r Binds and Activates ion_channel Ion Channel Opening p2x7r->ion_channel pore_formation Macropore Formation p2x7r->pore_formation Prolonged activation k_efflux K+ Efflux ion_channel->k_efflux ca_influx Ca2+ Influx ion_channel->ca_influx nlrp3 NLRP3 Inflammasome Activation k_efflux->nlrp3 mapk MAPK Activation (p38, ERK, JNK) ca_influx->mapk nfkb NF-κB Activation ca_influx->nfkb caspase1 Caspase-1 Activation nlrp3->caspase1 pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Mature IL-1β Release pro_il1b->il1b inflammation Inflammation il1b->inflammation mapk->inflammation nfkb->inflammation

Caption: Simplified P2X7 receptor signaling cascade.

Experimental Workflow for Troubleshooting Poor In Vivo Efficacy

Troubleshooting_Workflow start Poor in vivo efficacy observed check_formulation Step 1: Verify Formulation and Administration start->check_formulation formulation_ok Is the antagonist soluble/stable in the vehicle? Is administration correct? check_formulation->formulation_ok reformulate Action: Reformulate (e.g., change vehicle, use co-solvents, create emulsion) formulation_ok->reformulate No pk_study Step 2: Conduct Pharmacokinetic (PK) Study formulation_ok->pk_study Yes reformulate->check_formulation pk_ok Is plasma/tissue exposure adequate? pk_study->pk_ok increase_dose Action: Increase Dose or Improve Formulation for Better Bioavailability pk_ok->increase_dose No target_engagement Step 3: Assess Target Engagement pk_ok->target_engagement Yes increase_dose->pk_study engagement_ok Is there evidence of receptor occupancy (e.g., PET imaging)? target_engagement->engagement_ok consider_model Action: Re-evaluate antagonist potency on rodent receptor or reconsider the disease model. engagement_ok->consider_model No success Hypothesis Supported: Proceed with efficacy studies engagement_ok->success Yes

Caption: A logical workflow for troubleshooting poor in vivo efficacy.

References

Validation & Comparative

Comparative Efficacy Analysis of P2X7 Receptor Antagonists: A-438079 versus a Representative Antagonist (P2X7-IN-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the well-characterized P2X7 receptor antagonist, A-438079, and a representative potent antagonist, referred to herein as P2X7 receptor antagonist-2 (P2X7-IN-2). Due to the absence of publicly available data for a compound specifically named "P2X7-IN-2," this guide utilizes comparative data where P2X7-IN-2 represents a highly potent, selective antagonist to benchmark the performance of A-438079.[1]

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and is predominantly expressed on immune cells like macrophages and microglia.[2] Its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory diseases.[2]

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of A-438079 and the representative P2X7-IN-2 in key in vitro assays.

AntagonistAssayCell Type/SystemPotency
P2X7-IN-2 (Representative) IL-1β ReleaseHuman Whole BloodIC50: Picomolar range[2]
A-438079 IL-1β ReleaseDifferentiated THP-1 cellspIC50: 6.7[2]
A-438079 Calcium Influx1321N1 Astrocytoma Cells (recombinant human P2X7)IC50: 300 nM[2]
A-438079 General P2X7 AntagonismNot specifiedpIC50: 6.9[2]

Note: A lower IC50 or a higher pIC50 value indicates greater potency. The data indicates that while both are potent antagonists, the representative P2X7-IN-2 demonstrates exceptionally high potency in the picomolar range for inhibiting IL-1β release.[2] A-438079 exhibits potent antagonism in the nanomolar range across various assays.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the efficacy data, the following diagrams illustrate the P2X7 receptor signaling pathway and the workflows for the key experimental assays.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade leading to the release of pro-inflammatory cytokines.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Induces K_efflux K⁺ Efflux P2X7R->K_efflux Induces ATP Extracellular ATP ATP->P2X7R Binds to NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves pro-form pro_IL1B Pro-IL-1β pro_IL1B->Caspase1

Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.

Experimental Workflow: Interleukin-1β (IL-1β) Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of IL-1β from immune cells following P2X7 receptor activation.

IL1B_Release_Workflow prep Cell Preparation (e.g., THP-1 monocytes) prime Priming with LPS (Induces pro-IL-1β) prep->prime treat Antagonist Treatment (P2X7-IN-2 or A-438079) prime->treat stim Agonist Stimulation (ATP or BzATP) treat->stim collect Supernatant Collection stim->collect quant Quantification of IL-1β (ELISA) collect->quant analyze Data Analysis (IC50 Calculation) quant->analyze

Caption: Workflow for the Interleukin-1β (IL-1β) release assay.

Experimental Workflow: Calcium Influx Assay

This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of an antagonist to block this influx.

Calcium_Influx_Workflow prep Cell Preparation (e.g., HEK293 expressing P2X7R) load Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM) prep->load treat Antagonist Treatment (P2X7-IN-2 or A-438079) load->treat stim Agonist Stimulation (ATP or BzATP) treat->stim measure Fluorescence Measurement (Plate Reader or Microscopy) stim->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: Workflow for the calcium influx assay.

Detailed Experimental Protocols

Interleukin-1β (IL-1β) Release Assay

This protocol describes a common in vitro method to quantify the inhibitory effect of a P2X7 antagonist on cytokine release from cultured monocytes or macrophages.[3]

  • Cell Preparation and Priming:

    • A monocytic cell line (e.g., THP-1) is cultured to the desired density. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).[2][3]

    • The cells are then primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 3-4 hours to induce the expression of pro-IL-1β.[3]

  • Antagonist Treatment:

    • After priming, the cells are washed to remove the LPS-containing medium.

    • The cells are pre-incubated with varying concentrations of the P2X7 antagonist (P2X7-IN-2 or A-438079) for a specified period (e.g., 30-60 minutes).[2][3]

  • Agonist Stimulation:

    • The P2X7 receptor is then activated by adding a high concentration of an agonist, such as ATP (1-5 mM) or the more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) (100-300 µM), for 30-60 minutes.[2][3]

  • Supernatant Collection and Quantification:

    • Following agonist stimulation, the cell culture plates are centrifuged to pellet the cells, and the supernatant is carefully collected.[3]

    • The concentration of mature IL-1β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2][3]

  • Data Analysis:

    • The percentage of inhibition of IL-1β release is calculated for each antagonist concentration compared to the vehicle control.

    • The IC50 value, representing the concentration of the antagonist required to inhibit 50% of the IL-1β release, is determined by plotting the percentage of inhibition against the log of the antagonist concentration.[2]

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the rapid influx of extracellular calcium (Ca²⁺) that occurs upon P2X7 receptor activation.

  • Cell Preparation:

    • HEK293 cells stably expressing the human P2X7 receptor are seeded into a 96-well black, clear-bottom plate and allowed to adhere overnight.[4]

  • Dye Loading:

    • The culture medium is aspirated, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 4 µM), in the dark at 37°C for 45-60 minutes. Pluronic F-127 (e.g., 0.04%) is often included to aid in dye loading.[4]

    • After incubation, the cells are washed twice with the buffer to remove any excess dye.[4]

  • Compound Incubation:

    • Serial dilutions of the P2X7 antagonist (P2X7-IN-2 or A-438079) are prepared in the assay buffer.

    • The buffer is aspirated from the wells, and the antagonist dilutions or a vehicle control are added to the appropriate wells.

  • Agonist Stimulation and Data Acquisition:

    • A baseline fluorescence reading is recorded for a short period (e.g., 10-20 seconds).[4]

    • A solution of a P2X7R agonist, such as ATP (e.g., 1-5 mM) or BzATP (e.g., 10-100 µM), is then added to the wells.[4]

    • The change in fluorescence, indicating the influx of calcium, is monitored in real-time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition is quantified.

    • The inhibitory effect of the antagonist at different concentrations is determined, and the IC50 value is calculated.

References

Comparing P2X7 receptor antagonist-2 and A-740003 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth In Vivo Comparison of P2X7 Receptor Antagonists: A-740003 vs. A-438079

This guide provides a detailed, data-driven comparison of two widely studied P2X7 receptor antagonists, A-740003 and A-438079, for researchers, scientists, and drug development professionals. The focus is on their in vivo performance in preclinical models of pain and inflammation, supported by available pharmacokinetic and safety data.

Executive Summary

A-740003 and A-438079 are potent and selective antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and various pain states. Both compounds have demonstrated significant efficacy in rodent models of neuropathic and inflammatory pain. While structurally distinct—A-740003 being a cyanoguanidine derivative and A-438079 a tetrazole derivative—they are both considered allosteric inhibitors that bind in a similar configuration.[1] A-740003 generally exhibits slightly higher potency in several in vivo models. Both compounds are valuable tools for investigating the therapeutic potential of P2X7 receptor antagonism.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for A-740003 and A-438079, allowing for a direct comparison of their pharmacological and in vivo efficacy profiles.

Table 1: In Vitro Pharmacology
ParameterA-740003A-438079
Target P2X7 ReceptorP2X7 Receptor
Mechanism of Action Selective, Allosteric Antagonist[1]Selective, Allosteric Antagonist[1]
IC50 (human P2X7 receptor) 40 nM[1]130 nM[1]
IC50 (rat P2X7 receptor) 18 nMNot Reported
IC50 (IL-1β release, human THP-1 cells) 156 nM[2]Not Reported
IC50 (Pore formation, human THP-1 cells) 92 nM[2]Not Reported
Table 2: In Vivo Efficacy in Preclinical Pain and Inflammation Models
ModelSpeciesEndpointA-740003 (ED50, i.p.)A-438079 (ED50, i.p.)
Spinal Nerve Ligation (Chung Model) RatMechanical Allodynia19 mg/kg[2]76 µmol/kg (~37 mg/kg)[3]
Chronic Constriction Injury (CCI) RatTactile AllodyniaEffective[2]Effective[4]
Vincristine-Induced Neuropathy RatTactile AllodyniaEffective[2]Effective[4]
Carrageenan-Induced Hyperalgesia RatThermal Hyperalgesia38-54 mg/kg[2]Not Reported
Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia RatThermal Hyperalgesia38-54 mg/kg[2]Not Reported
Colitis-Associated Inflammation MouseReduced InflammationEffective[5]Effective[5]
LPS-Induced Sepsis RatReduced Lung Oxidative StressNot ReportedEffective at 15 mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for two common in vivo models used to evaluate the efficacy of A-740003 and A-438079.

Spinal Nerve Ligation (Chung Model) for Neuropathic Pain in Rats

This model induces chronic neuropathic pain through surgical injury to spinal nerves.[7][8]

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (typically 100-250 g) are used. The animals are anesthetized, and the surgical area is shaved and sterilized.

  • Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 to L6 spinal nerves. The L5 and L6 spinal nerves are then carefully isolated and tightly ligated with a silk suture.[7] The muscle and skin are then closed in layers.

  • Postoperative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain. They are typically housed in groups with extra bedding. Wound clips are removed 7-10 days after surgery.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, are assessed starting approximately 2 weeks post-surgery.[9] Mechanical allodynia is often measured using von Frey filaments, where the paw withdrawal threshold to a calibrated force is determined.

  • Drug Administration: A-740003 or A-438079 is typically administered intraperitoneally (i.p.) at the desired doses before behavioral testing to assess their anti-nociceptive effects.

Carrageenan-Induced Thermal Hyperalgesia for Inflammatory Pain in Rats

This model is used to assess the efficacy of compounds in reducing acute inflammatory pain.[10][11][12]

  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction of Inflammation: A solution of 2% λ-carrageenan in saline (typically 100 µL) is injected subcutaneously into the plantar surface of one hind paw to induce localized inflammation.[10][11]

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. A baseline latency is established before carrageenan injection. Following injection, the withdrawal latency is measured at various time points (e.g., every 30 minutes for 4 hours) to assess the development of thermal hyperalgesia, indicated by a decreased withdrawal latency.[10]

  • Drug Administration: The test compounds (A-740003 or A-438079) are administered i.p. at specified doses, typically 30 minutes before the carrageenan injection, to evaluate their ability to prevent the development of hyperalgesia.

  • Data Analysis: The paw withdrawal latencies of the drug-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx opens channel K_efflux K⁺ Efflux P2X7R->K_efflux opens channel MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation Inflammation IL1B->Inflammation MAPK->Inflammation NFkB->Inflammation A740003_A438079 A-740003 / A-438079 A740003_A438079->P2X7R inhibits

Caption: P2X7 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing in a Neuropathic Pain Model

experimental_workflow Experimental Workflow: Neuropathic Pain Model cluster_setup Phase 1: Model Induction cluster_development Phase 2: Pain Development cluster_testing Phase 3: Efficacy Testing arrow arrow Animal_Acclimation Animal Acclimation (Rats, 7 days) Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing Surgery Spinal Nerve Ligation (Chung Model) Baseline_Testing->Surgery Post_Op_Recovery Post-Operative Recovery (14 days) Surgery->Post_Op_Recovery Pain_Confirmation Confirmation of Neuropathic Pain Post_Op_Recovery->Pain_Confirmation Grouping Randomization into Treatment Groups Pain_Confirmation->Grouping Dosing Drug Administration (Vehicle, A-740003, A-438079) Grouping->Dosing Behavioral_Assessment Post-Dose Behavioral Assessment Dosing->Behavioral_Assessment Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Head-to-Head Comparison of P2X7 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of P2X7 receptor antagonists. It summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in therapeutic development.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. This central role in inflammation has positioned the P2X7R as a promising therapeutic target for a range of disorders, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative conditions. Consequently, a variety of antagonists have been developed, with several advancing to clinical trials. This guide offers a head-to-head comparison of prominent P2X7R antagonists, presenting their pharmacological data, the experimental protocols used for their evaluation, and an overview of the underlying signaling pathways.

Data Presentation: Quantitative Comparison of P2X7 Receptor Antagonists

The following tables provide a summary of the in vitro potency of various P2X7 receptor antagonists. The data is compiled from multiple sources and presented to allow for a direct comparison of their inhibitory activities across different species and assay formats. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency.

Table 1: Preclinical P2X7 Receptor Antagonists - Comparative Potency (IC50/Ki in nM)

AntagonistHuman P2X7RRat P2X7RMouse P2X7RAssay Type
A-740003 40[1][2][3]18[2][3]~100-200Ca2+ influx / Dye Uptake
A-438079 130-300[1][4]100-321[4][5][6][7]~1000Ca2+ influx
Brilliant Blue G (BBG) 200-265[8][9][10][11]10[8][9][10][11]~50Ca2+ influx / Dye Uptake
KN-62 15[12][13][14][15]--Ca2+ influx
AZ10606120 ~10[16][17]~10[16][17]3[18]Ca2+ influx / Dye Uptake
A-804598 11[19]10[19]9[19]Ca2+ influx

Table 2: Clinically Investigated P2X7 Receptor Antagonists - Comparative Potency (IC50/Ki in nM)

AntagonistHuman P2X7RRat P2X7RAssay Type
AZD9056 11.2[20] (Ki: 15[21])-Radioligand Binding / IL-1β Release
CE-224,535 IC90: ~2.3 nM (in human blood)-IL-1β Release
JNJ-54175446 pIC50: 8.46 (~3.5)[22][23]pIC50: 8.81 (~1.5)[22][23]IL-1β Release
JNJ-55308942 10 (Ki: 7.1)[24][25][26][27]15 (Ki: 2.9)[24][25][26][27]IL-1β Release / Radioligand Binding
GSK1482160 pIC50: 8.5 (~3)[28] (Ki: 2.63)[29]pIC50: 6.5 (~316)[28]IL-1β Release / Radioligand Binding

It is important to note that the discontinuation of clinical trials for some of these antagonists, such as AZD9056 and CE-224535 for rheumatoid arthritis, was primarily due to a lack of demonstrated efficacy in Phase II trials, rather than safety concerns.[30][31] This highlights the challenge of translating in vitro potency to clinical effectiveness for this target.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a complex signaling cascade. Initially, it functions as a non-selective cation channel, leading to an influx of Ca2+ and Na+ and an efflux of K+. This ionic dysregulation is a key trigger for downstream events. Prolonged activation can lead to the formation of a large, non-selective pore, further altering cellular homeostasis. The major signaling pathways activated by P2X7R are depicted below.

P2X7R_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 MAPK->NFkB Pro_IL1b Pro-IL-1β Synthesis NFkB->Pro_IL1b Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Pro_IL1b->IL1b Caspase-1 Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

P2X7R downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of P2X7 receptor antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

a. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human or rodent P2X7 receptor, or a monocytic cell line such as THP-1, are cultured in appropriate media (e.g., DMEM for HEK293, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

b. Calcium Indicator Loading:

  • The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C in the dark.

c. Antagonist and Agonist Addition:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.

  • Various concentrations of the P2X7R antagonist are added to the wells and pre-incubated for 15-30 minutes.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • A P2X7R agonist, such as ATP or BzATP, is then added to the wells to stimulate calcium influx.

d. Data Acquisition and Analysis:

  • Fluorescence intensity is measured kinetically for several minutes immediately following agonist addition.

  • The increase in fluorescence, indicative of a rise in intracellular calcium, is calculated.

  • The percentage inhibition of the agonist-induced calcium influx is determined for each antagonist concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

IL-1β Release Assay

This assay quantifies the inhibitory effect of an antagonist on the release of the pro-inflammatory cytokine IL-1β from immune cells.

a. Cell Priming:

  • Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • The differentiated cells are then primed with lipopolysaccharide (LPS; 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

b. Antagonist and Agonist Treatment:

  • After priming, the cells are washed to remove LPS.

  • The cells are pre-incubated with varying concentrations of the P2X7R antagonist for 30-60 minutes.

  • The cells are then stimulated with a P2X7R agonist (e.g., ATP or BzATP) for 30-60 minutes.

c. Supernatant Collection and Analysis:

  • Following stimulation, the cell culture supernatants are collected.

  • The concentration of secreted IL-1β in the supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

d. Data Analysis:

  • The percentage inhibition of IL-1β release is calculated for each antagonist concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the P2X7 receptor.

a. Membrane Preparation:

  • HEK293 cells stably expressing the P2X7 receptor are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Competitive Binding:

  • A fixed concentration of a radiolabeled P2X7R antagonist (e.g., [3H]A-804598 or a custom tritiated version of the antagonist of interest) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test antagonist.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

c. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

  • The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled P2X7R ligand) from the total binding.

  • The IC50 value of the test antagonist is determined from the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel P2X7 receptor antagonist.

Experimental_Workflow start Start: Novel P2X7R Antagonist Candidate binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay ca_influx_assay Calcium Influx Assay (Determine IC50) start->ca_influx_assay pore_assay Pore Formation Assay (Dye Uptake, Determine IC50) ca_influx_assay->pore_assay il1b_assay IL-1β Release Assay (Determine IC50) pore_assay->il1b_assay selectivity Selectivity Profiling (vs. other P2X/P2Y receptors) il1b_assay->selectivity in_vivo In Vivo Efficacy Models (e.g., Inflammation, Pain) selectivity->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd end Lead Optimization/ Clinical Candidate Selection pk_pd->end

In vitro to in vivo P2X7R antagonist evaluation.

This comprehensive guide provides a foundation for the comparative evaluation of P2X7 receptor antagonists. The presented data and protocols are intended to aid researchers in the selection and characterization of compounds for further investigation in the pursuit of novel therapeutics targeting the P2X7 receptor.

References

A Comparative Guide to the Specificity of P2X7 Receptor Antagonists Against Other Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory, neurological, and oncological disorders.[1] The development of potent and selective P2X7R antagonists is a key objective in harnessing its therapeutic potential. A critical aspect of this development is ensuring high specificity, minimizing off-target effects that could arise from interactions with other members of the purinergic receptor family, which includes seven P2X subtypes (P2X1-7) and eight P2Y subtypes (P2Y1, 2, 4, 6, 11, 12, 13, 14).[2]

This guide provides a comparative overview of the specificity of well-characterized P2X7R antagonists against other purinergic receptors. As specific public data for a molecule designated "P2X7 receptor antagonist-2" is unavailable, this document synthesizes data from representative selective P2X7R antagonists to serve as a benchmark for evaluating novel chemical entities.[1]

Quantitative Comparison of Antagonist Specificity

The inhibitory potency of various P2X7R antagonists against a panel of purinergic receptors is summarized below. The data, presented as IC50 values (the concentration of an antagonist that inhibits 50% of the maximal response), is crucial for assessing the selectivity profile of these compounds. Lower IC50 values indicate higher potency.

AntagonistTarget ReceptorSpeciesAssay TypeIC50 (nM)Reference
A-438079 P2X7 Rat Calcium Influx 100 [3]
P2X7 Human Calcium Influx 300 [3]
Other P2 Receptors-->>10,000[3]
A-740003 P2X7 Rat Calcium Influx 18 [3]
P2X7 Human Calcium Influx 40 [3]
Other P2 Receptors--Highly Selective[3]
AZ11645373 P2X7 Human Electrophysiology 5 - 20 (KB) [4]
P2X7 Rat - Inactive [4][5]
P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5Human/RatElectrophysiologyNo effect up to 10,000[4]
JNJ-47965567 P2X7 Human Radioligand Binding ~12.6 (pKi 7.9) [6]
P2X7 Rat Radioligand Binding ~2.0 (pKi 8.7) [6]
Brilliant Blue G (BBG) P2X7 - Electrophysiology ~300 [7]
P2X1, P2X4--Also inhibits[8]
Oxidized ATP (oATP) P2X7 - Dye Uptake 173,000 - 285,000 [9][10]
P2X1, P2X4--Also inhibits[8]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and agonist used. KB represents the equilibrium dissociation constant for an antagonist.

P2X7 Receptor Signaling and Antagonism

Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present in inflammatory or tumor microenvironments, initiates a signaling cascade.[1][8] This begins with the opening of a cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[1] Prolonged activation results in the formation of a larger, non-selective pore, a hallmark of P2X7R function.[1][3] This pore allows the passage of larger molecules and triggers downstream events like inflammasome activation and the release of pro-inflammatory cytokines such as IL-1β.[11] P2X7R antagonists block these events by preventing ATP from binding or by allosterically inhibiting channel/pore function.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Channel Cation Channel Opening (Na+, Ca2+ influx; K+ efflux) P2X7->Channel Rapid ATP Extracellular ATP (High Concentration) ATP->P2X7 Activates Antagonist P2X7 Antagonist-2 (e.g., A-740003) Antagonist->P2X7 Blocks Pore Macropore Formation (<900 Da molecules) Channel->Pore Prolonged Activation Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome Apoptosis Apoptosis Pore->Apoptosis IL1b IL-1β Release Inflammasome->IL1b

P2X7 receptor signaling pathway and points of antagonism.

Experimental Protocols for Specificity Assessment

Evaluating the specificity of a P2X7R antagonist requires a panel of robust in vitro assays that measure distinct events downstream of receptor activation.

Calcium Influx Assay

This assay is a primary method for assessing P2X7R activation and its inhibition.

  • Principle: Activation of P2X7R leads to a rapid influx of extracellular calcium (Ca²⁺). This change in intracellular Ca²⁺ concentration is measured using a Ca²⁺-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Methodology:

    • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1 monocytes) in a 96-well black, clear-bottom plate and culture overnight.[12]

    • Dye Loading: Wash the cells and incubate them with a Ca²⁺-sensitive fluorescent dye.

    • Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.

    • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject a P2X7R agonist (e.g., BzATP) and immediately measure the change in fluorescence over time.

    • Data Analysis: The antagonist's ability to inhibit the agonist-induced Ca²⁺ influx is used to calculate the IC50 value.

Pore Formation (Dye Uptake) Assay

This assay specifically measures the formation of the large, non-selective pore, a unique feature of P2X7R.

  • Principle: Prolonged P2X7R activation forms a pore permeable to large fluorescent dyes like YO-PRO-1 (up to ~600 Da) or ethidium (B1194527) bromide.[12] The uptake of these dyes into the cell is a measure of pore formation.

  • Methodology:

    • Cell Culture: Seed P2X7R-expressing cells in a 96-well plate.

    • Antagonist Incubation: Pre-incubate the cells with the antagonist.

    • Agonist and Dye Application: Add the P2X7R agonist along with the fluorescent dye (e.g., YO-PRO-1).

    • Measurement: After a set incubation period, measure the fluorescence intensity using a plate reader or fluorescence microscope.

    • Data Analysis: Calculate the percentage of inhibition of dye uptake at different antagonist concentrations to determine the IC50.

IL-1β Release Assay

This functional assay is highly relevant for inflammatory applications, as P2X7R is a key regulator of IL-1β processing and release in immune cells.

  • Principle: In immune cells like macrophages and monocytes, P2X7R activation is a critical second signal (following a priming signal like LPS) for NLRP3 inflammasome activation and subsequent IL-1β release.

  • Methodology:

    • Cell Priming: Prime immune cells (e.g., human THP-1 monocytes) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

    • Antagonist Treatment: Incubate the primed cells with the P2X7R antagonist.

    • Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP).

    • Quantification: Collect the cell supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

    • Data Analysis: Determine the antagonist's potency by calculating the IC50 for the inhibition of IL-1β release.[4]

Electrophysiology (Patch-Clamp)

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing antagonist mechanism of action.

  • Principle: Measures the flow of ions through the P2X7 channel in response to an agonist, and how this current is blocked by an antagonist.

  • Methodology:

    • Cell Preparation: Use individual cells expressing the receptor of interest.

    • Recording: In a whole-cell patch-clamp configuration, record the baseline electrical current.

    • Agonist Application: Perfuse the cell with a solution containing a P2X7R agonist and record the induced inward current.

    • Antagonist Application: After washout, perfuse the cell with the antagonist, followed by co-application of the agonist and antagonist, and record the resulting current.

    • Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. This allows for the calculation of percentage inhibition and the IC50 value, and can help determine if the antagonism is competitive or non-competitive.[12]

Experimental Workflow for Selectivity Profiling

A systematic workflow is essential to comprehensively evaluate the specificity of a P2X7R antagonist against other purinergic receptors.

Selectivity_Workflow cluster_screening Primary Screening & Potency cluster_selectivity Selectivity Panel cluster_functional Functional Confirmation cluster_mechanism Mechanism of Action PrimaryAssay Primary Assay on Target (e.g., hP2X7R Calcium Influx) DoseResponse Dose-Response Curve & IC50 Determination PrimaryAssay->DoseResponse P2X_Panel P2X Subtype Panel (P2X1, P2X2/3, P2X4) DoseResponse->P2X_Panel Test at high conc. P2Y_Panel P2Y Subtype Panel (e.g., P2Y1, P2Y2, P2Y12) DoseResponse->P2Y_Panel Test at high conc. PoreAssay Pore Formation Assay (YO-PRO-1 Uptake) DoseResponse->PoreAssay CytokineAssay IL-1β Release Assay (LPS-primed Monocytes) PoreAssay->CytokineAssay Electro Electrophysiology (Patch-Clamp) CytokineAssay->Electro Detailed Characterization Result Comprehensive Specificity Profile Electro->Result

Workflow for determining the specificity of a P2X7R antagonist.

By following these protocols and utilizing comparative data, researchers can rigorously evaluate the selectivity profile of novel P2X7R antagonists, a critical step in the development of new and targeted therapeutics.

References

A Comparative Analysis of P2X7 Receptor Antagonists: A-438079 vs. Brilliant Blue G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in immunity, inflammation, and neurobiology.[1] Upon activation by high concentrations of extracellular ATP, P2X7R forms a cation-permeable channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.[2] Prolonged activation results in the formation of a large, non-selective pore, triggering downstream signaling cascades such as NLRP3 inflammasome activation and the release of pro-inflammatory cytokines, including IL-1β.[3] This central role in inflammatory pathways makes P2X7R a compelling therapeutic target for a variety of disorders.

This guide provides an objective comparison of two widely used P2X7R antagonists: A-438079 (representing a selective, competitive antagonist) and Brilliant Blue G (BBG), a well-known non-competitive antagonist. We will examine their performance based on experimental data, detailing their potency, selectivity, and mechanism of action to assist researchers in selecting the appropriate tool for their studies.

Quantitative Data Comparison

The efficacy of a P2X7R antagonist is primarily determined by its potency (IC50) and its selectivity for the P2X7R over other related receptors. The following tables summarize the key quantitative data for A-438079 and Brilliant Blue G.

Table 1: Comparative Potency (IC₅₀) of P2X7R Antagonists

AntagonistSpeciesAssay TypePotency (IC₅₀ / pIC₅₀)Reference(s)
A-438079 HumanCalcium Influx300 nM[4]
RatCalcium Influx100 - 321 nM[4][5][6]
Human (THP-1)IL-1β ReleasepIC₅₀: 6.7[4]
Brilliant Blue G HumanElectrophysiology200 - 265 nM[7][8]
RatElectrophysiology10 - 10.1 nM[7][8]

Note: IC₅₀ is the half-maximal inhibitory concentration. pIC₅₀ is the negative log of the IC₅₀ value. A higher pIC₅₀ or lower IC₅₀ indicates greater potency.

Table 2: Selectivity Profile

AntagonistProfileKey FindingsReference(s)
A-438079 HighNo significant activity against P2X2, P2X3, and P2X4 receptors at concentrations up to 10 µM.[4][9]
Brilliant Blue G Moderate-HighOver 1000-fold more potent at rat P2X7R compared to rat P2X4R. IC₅₀ values for other P2X receptors are in the low micromolar range (2 to >30 µM).[7]

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context of these antagonists.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_antagonists Antagonists cluster_downstream Downstream Signaling P2X7R P2X7 Receptor Pore Large Pore Formation P2X7R->Pore Prolonged Activation Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux YOPRO YO-PRO-1 Uptake Pore->YOPRO A438079 A-438079 (Competitive) A438079->P2X7R Blocks ATP Binding BBG Brilliant Blue G (Non-competitive) BBG->P2X7R Allosterically Inhibits ATP Extracellular ATP (High Concentration) ATP->P2X7R Binds NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release (Inflammation) Casp1->IL1b

Caption: P2X7R signaling and points of antagonist inhibition.

Experimental_Workflow start Start step1 Seed P2X7R-expressing cells in 96-well plate start->step1 step2 Culture cells overnight step1->step2 step3 Load cells with fluorescent dye (e.g., Fluo-4 AM for Ca²⁺ or add YO-PRO-1) step2->step3 step4 Pre-incubate with Antagonist (A-438079 or BBG at various concentrations) step3->step4 step5 Add P2X7R Agonist (e.g., ATP or BzATP) step4->step5 step6 Measure fluorescence change (Plate Reader / Microscope) step5->step6 step7 Data Analysis (Calculate IC₅₀ values) step6->step7 end End step7->end

Caption: General workflow for evaluating P2X7R antagonists.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize P2X7R antagonists.

Protocol 1: Calcium Influx Assay

This assay measures the ability of an antagonist to block the initial Ca²⁺ influx following P2X7R activation.

1. Cell Preparation:

  • Seed HEK293 cells stably expressing the human or rat P2X7 receptor into a 96-well, black, clear-bottom plate.

  • Culture overnight at 37°C and 5% CO₂ to allow for cell adherence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological salt solution (e.g., HBSS).[10]

  • Aspirate the culture medium and wash the cells once with HBSS.

  • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[10]

  • Wash the cells twice with HBSS to remove any excess extracellular dye.[10]

3. Antagonist Incubation:

  • Prepare serial dilutions of A-438079 or Brilliant Blue G in HBSS. Include a vehicle control (e.g., DMSO).

  • Add the antagonist dilutions to the respective wells and pre-incubate for the desired time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Data Acquisition:

  • Place the plate into a fluorescence plate reader (e.g., FLIPR).

  • Record a baseline fluorescence reading for 10-20 seconds.[10]

  • Using the plate reader's injection system, add a P2X7R agonist (e.g., BzATP or ATP) to all wells simultaneously.

  • Continue to record fluorescence intensity for 2-3 minutes to capture the peak calcium response.

5. Data Analysis:

  • The change in intracellular calcium is calculated as the ratio of the peak fluorescence intensity (F) over the baseline fluorescence (F₀).

  • Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: YO-PRO-1 Dye Uptake Assay

This assay quantifies the formation of the large P2X7R pore by measuring the uptake of the fluorescent dye YO-PRO-1.[11]

1. Cell Preparation:

  • Follow the same cell seeding and culture procedure as in the Calcium Influx Assay.

2. Assay Procedure:

  • Prepare an assay buffer containing YO-PRO-1 dye (typically 1-5 µM).

  • Wash the cells with the assay buffer.

  • Add the antagonist dilutions (A-438079 or BBG) to the wells and pre-incubate for 15-30 minutes.

  • Add the P2X7R agonist (e.g., ATP) to the wells.

3. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for YO-PRO-1.

  • Measure the fluorescence kinetically over a period of 30-60 minutes. The uptake of YO-PRO-1 through the activated P2X7R pore and its binding to intracellular nucleic acids results in a significant increase in fluorescence.[12][13]

4. Data Analysis:

  • The rate of dye uptake (slope of the fluorescence curve) is used as the measure of P2X7R pore formation.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the antagonist concentration.

Conclusion

Both A-438079 and Brilliant Blue G are effective antagonists of the P2X7 receptor, but they exhibit key differences that make them suitable for different experimental contexts.

  • A-438079 is a potent and highly selective competitive antagonist for both human and rat P2X7R.[4] Its high selectivity makes it an excellent tool for studies where distinguishing P2X7R activity from that of other P2X subtypes is critical.

  • Brilliant Blue G is a non-competitive antagonist with notable species-dependent potency, being significantly more potent at the rat P2X7R than the human receptor.[7] Its non-competitive mechanism can be advantageous for studying allosteric modulation of the receptor. However, its potential for off-target effects on other P2X receptors, such as P2X4, should be considered when interpreting results.[14]

The choice between these two compounds will depend on the specific research question, the species being studied, and the importance of selectivity. The experimental protocols provided herein offer a standardized framework for their evaluation and comparison.

References

P2X7 Receptor Antagonists: A Comparative Analysis of a Selective Antagonist and Oxidized ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency and experimental evaluation of a representative selective P2X7 receptor antagonist, provisionally termed "P2X7 receptor antagonist-2," and the well-established, non-selective antagonist, oxidized ATP (oATP).

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and has emerged as a significant therapeutic target for a variety of pathologies, including chronic pain, neurodegenerative diseases, and cancer.[1] Its activation by high concentrations of extracellular ATP, often present in environments of cellular stress or injury, triggers a cascade of downstream signaling events.[1] Consequently, the development and characterization of P2X7 receptor antagonists are of paramount interest in drug discovery.

This guide presents a comparative overview of a representative potent and selective P2X7 antagonist (referred to as this compound) and the irreversible antagonist, oxidized ATP. The quantitative data on their potency are summarized, and the detailed experimental protocols for their evaluation are provided.

Potency Comparison

The inhibitory potency of P2X7 receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative selective antagonist (using data from the well-characterized A-740003 as a proxy) and oxidized ATP, as determined in various in vitro assays.

AntagonistAssay TypeCell LineSpeciesAgonistIC50Reference(s)
This compound (A-740003) Calcium Influx1321N1 AstrocytomaRatBzATP18 nM[2]
Calcium Influx1321N1 AstrocytomaHumanBzATP40 nM[2]
IL-1β ReleaseDifferentiated THP-1HumanBzATPPotent Inhibition[2]
Oxidized ATP (oATP) Dye Uptake (PI or LY)J774.G8 MacrophageMouseATP173-285 µM[3][4]
ATP-induced CurrentNG108-15MouseATP>300 µM (no effect)[5]

Note: BzATP (2′,3′-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate) is a potent synthetic agonist of the P2X7 receptor.[2]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux, pore formation, and the activation of downstream inflammatory pathways. Antagonists block these events.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7->Ion_Channel ATP Extracellular ATP ATP->P2X7 Activates Antagonist P2X7 Antagonist-2 / Oxidized ATP Antagonist->P2X7 Inhibits Pore Macropore Formation Ion_Channel->Pore NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Calcium_Influx_Workflow A Plate P2X7-expressing cells in 96-well plate B Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C Wash to remove extracellular dye B->C D Pre-incubate with antagonist (e.g., P2X7-IN-2) or vehicle C->D E Add P2X7 agonist (e.g., ATP or BzATP) D->E F Measure fluorescence change over time E->F G Calculate % inhibition and determine IC50 F->G Dye_Uptake_Workflow A Plate P2X7-expressing cells in 96-well plate B Pre-incubate with antagonist or vehicle A->B C Add a solution of P2X7 agonist and a fluorescent dye (e.g., YO-PRO-1) B->C D Incubate at room temperature, protected from light C->D E Measure fluorescence intensity D->E F Calculate % inhibition and determine IC50 E->F

References

Cross-validation of P2X7 receptor antagonist-2 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Validation of P2X7 Receptor Antagonist-2 Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of P2X7 receptor antagonists across different cell lines. Due to the limited publicly available data for a specific compound designated "this compound", this document synthesizes data from well-characterized, potent, and selective P2X7 antagonists as surrogates to provide insights into the expected activity profile.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator in inflammatory and immune responses.[1][2] Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or sites of inflammation, triggers a cascade of downstream signaling events.[3][4][5] These events include ion influx, formation of a large transmembrane pore, and the activation of inflammatory pathways, making it a prime target for therapeutic intervention in various diseases.[3][6][7]

Comparative Activity of P2X7 Receptor Antagonists

The inhibitory activity of P2X7 antagonists is commonly assessed by their ability to block agonist-induced cellular responses such as calcium influx, pore formation, and cytokine release. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values of several well-characterized P2X7 antagonists in different cell lines and assays.

Table 1: Inhibition of Calcium Influx

AntagonistCell LineSpeciesAgonistIC50 (nM)Reference
A-7400031321N1 AstrocytomaHumanBzATP40[8]
A-7400031321N1 AstrocytomaRatBzATP18[8]
A-4380791321N1 AstrocytomaHumanBzATP300[8]
A-4380791321N1 AstrocytomaRatBzATP100[8]
AZ11645373HEK293HumanBzATP5-90
JNJ-47965567Stable cell lines---[9]

Table 2: Inhibition of Pore Formation (Dye Uptake)

AntagonistCell LineSpeciesAssayIC50 (µM)Reference
Brilliant Blue G (BBG)J774.G8MousePI/LY Uptake1.3-2.6[10][11]
Oxidized ATP (oATP)J774.G8MousePI/LY Uptake173-285[10][12]
GP-25HEK293HumanYoPro-1 Uptake8.7[13]
GP-25HEK293RatYoPro-1 Uptake24.4[13]
Compound 2HEK293HumanYO-PRO 1 Uptake1.875[14]
Compound 9HEK293HumanYO-PRO 1 Uptake6.820[14]

Table 3: Inhibition of IL-1β Release

AntagonistCell LineSpeciesAgonistpIC50Reference
A-740003THP-1Human-7.00[15]
A-438079THP-1Human-6.40[15]
AZ11645373THP-1Human-7.68[15]
KN62THP-1Human-7.12[15]
AZD9056Human peripheral blood monocytesHumanBzATP8.0[16]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates multiple downstream signaling cascades.[1][4] Initially, it functions as a non-selective cation channel, leading to Na+ and Ca2+ influx and K+ efflux.[5][17] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[3] These events trigger various cellular responses, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[2][5][6] The P2X7 receptor is also linked to other signaling pathways involving MAPKs (p38/ERK/JNK), NF-κB, and Akt.[1][6][18]

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X7R P2X7R Channel_Opening Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7R->Channel_Opening MAPK_Pathway MAPK Activation (p38, ERK, JNK) P2X7R->MAPK_Pathway NFkB_Pathway NF-κB Activation P2X7R->NFkB_Pathway extracellular_ATP Extracellular ATP extracellular_ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Inhibits Pore_Formation Macropore Formation (<900 Da) Channel_Opening->Pore_Formation Prolonged Activation NLRP3_Inflammasome NLRP3 Inflammasome Assembly Channel_Opening->NLRP3_Inflammasome K+ efflux Cell_Death Apoptosis / Pyroptosis Pore_Formation->Cell_Death Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_Release IL-1β / IL-18 Release Caspase1->IL1b_Release

Caption: Simplified P2X7 receptor signaling cascade.

Experimental Workflow: Calcium Influx Assay

This assay measures the ability of a P2X7 antagonist to inhibit agonist-induced increases in intracellular calcium concentration.

Caption: Workflow for a calcium influx assay.

Experimental Workflow: Pore Formation (Dye Uptake) Assay

This assay quantifies the inhibition of the P2X7 receptor's large pore formation by measuring the uptake of a fluorescent dye (e.g., YO-PRO-1 or Ethidium (B1194527) Bromide) that is normally impermeable to the cell membrane.[8]

Caption: Workflow for a dye uptake pore formation assay.

Experimental Workflow: IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7 receptor activation in immune cells by quantifying the inhibition of IL-1β release.[16]

Caption: Workflow for an IL-1β release assay.

Detailed Experimental Protocols

Calcium Influx Assay Protocol
  • Cell Preparation: Seed cells stably expressing the P2X7 receptor (e.g., HEK293-hP2X7R) into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[8]

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the P2X7 antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 receptor agonist (e.g., BzATP) and immediately begin kinetic reading of fluorescence intensity for several minutes.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value.

Pore Formation (YO-PRO-1 Uptake) Assay Protocol
  • Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well plate.[8]

  • Compound Incubation: Pre-incubate the cells with the antagonist at various concentrations for 15-30 minutes.[17]

  • Agonist and Dye Addition: Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and the fluorescent dye (e.g., YO-PRO-1 or ethidium bromide).[8][17]

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the dye enters the cells through the formed pores and intercalates with nucleic acids.[17]

  • Data Analysis: The IC50 value is determined by measuring the reduction in fluorescence in the presence of the antagonist compared to the control.[17]

Interleukin-1β (IL-1β) Release Assay Protocol
  • Cell Priming: Prime a monocytic cell line (e.g., THP-1) or primary monocytes with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[16]

  • Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of the P2X7 antagonist for 30-60 minutes.[16]

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP or BzATP, for 30-60 minutes.[16]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatants.[16]

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[16]

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]

References

Comparative Analysis of the P2X7 Receptor Antagonist A-438079 in Human vs. Mouse Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key therapeutic target for a spectrum of inflammatory, neurological, and metabolic disorders. A significant challenge in the preclinical to clinical translation of P2X7R-targeted drugs is the notable species-specific variation in receptor pharmacology. This guide provides a comparative analysis of the selective P2X7R antagonist, A-438079, in human and mouse cell systems, offering objective performance data, detailed experimental protocols, and visualizations to aid in research and development.

Data Presentation: Performance of A-438079

The inhibitory potency of A-438079 demonstrates notable differences between human and murine P2X7 receptors. Generally, the antagonist shows greater potency at human and rat receptors compared to mouse receptors.[1] This highlights the critical need for species-specific considerations when interpreting preclinical data.

Table 1: Inhibitory Potency (IC50) of A-438079 on Calcium Influx

Cell Line/SystemSpeciesAgonistIC50 (nM)pIC50 (mean ± SEM)Reference(s)
1321N1 AstrocytomaHumanBzATP300-[2]
1321N1 AstrocytomaRatBzATP100-[2]
HEK293 (recombinant)HumanBzATP-7.5 ± 0.04[1]
HEK293 (recombinant)Mouse (BALB/c)BzATP-6.6 ± 0.04[1]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Inhibitory Potency (pIC50) of A-438079 on Pore Formation (YO-PRO-1 Uptake)

Cell Line/SystemSpeciesAgonistpIC50 (mean ± SEM)Reference(s)
HEK293 (recombinant)HumanBzATP7.6 ± 0.04[1]
HEK293 (recombinant)RatBzATP8.0 ± 0.03[1]
HEK293 (recombinant)Mouse (BALB/c)BzATP6.8 ± 0.04[1]

Table 3: Functional Inhibition of A-438079 on Inflammasome Activation

Cell TypeSpeciesAssayEffectReference(s)
J774DUAL MacrophagesMouseIL-1β ReleasePotent suppression of ATP-induced IL-1β secretion[3]
J774DUAL MacrophagesMouseASC Speck FormationInhibition of inflammasome assembly[3]
Primary HepatocytesMouseAPAP-induced Cell DeathProtective effect via inhibition of metabolic activation[4]
LPS-induced septic ratsRatLung Oxidative StressAlleviates oxidative stress and reduces P2X7R expression[5]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Cascade

Activation of the P2X7R by high concentrations of extracellular ATP initiates a complex signaling cascade. Initially, it functions as a non-selective cation channel, leading to Ca²⁺ and Na⁺ influx and K⁺ efflux.[6] Sustained activation results in the formation of a large, non-selective membrane pore. These events trigger downstream pathways, including the activation of MAP kinases, NF-κB, and the NLRP3 inflammasome, culminating in the maturation and release of pro-inflammatory cytokines like IL-1β.[7][8][9]

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Macropore Formation P2X7R->Pore eATP High Extracellular ATP eATP->P2X7R Binds MAPK MAPK Activation (p38, ERK, JNK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves Pro-IL-1β Antagonist A-438079 Antagonist->P2X7R Blocks

P2X7 receptor signaling pathway and point of inhibition by A-438079.
General Experimental Workflow for Antagonist Evaluation

The characterization of a P2X7R antagonist typically involves a series of in vitro functional assays to determine its inhibitory potency on key receptor functions: ion channel activity, pore formation, and downstream inflammatory signaling.

Experimental_Workflow cluster_assays Functional Assays start Start: Seed Human & Mouse Cells in 96-well Plates antagonist Pre-incubate cells with varying concentrations of A-438079 start->antagonist ca_assay Calcium Influx Assay (Fluo-4 Dye) stimulate Stimulate with P2X7R Agonist (e.g., ATP or BzATP) ca_assay->stimulate pore_assay Pore Formation Assay (YO-PRO-1 Dye) pore_assay->stimulate il1b_assay IL-1β Release Assay (ELISA) il1b_assay->stimulate antagonist->ca_assay antagonist->pore_assay antagonist->il1b_assay measure Measure Assay-Specific Signal (Fluorescence or Absorbance) stimulate->measure analyze Data Analysis: Calculate % Inhibition Determine IC₅₀ values measure->analyze

References

Evaluating the Therapeutic Window of P2X7 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a compelling therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and chronic pain. Its activation by high concentrations of extracellular ATP, a key damage-associated molecular pattern (DAMP), triggers a cascade of inflammatory responses, most notably the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). The development of selective P2X7 receptor antagonists is a vibrant area of research aimed at mitigating these pathological processes.

This guide provides an objective comparison of the in vitro efficacy of "P2X7 receptor antagonist-2" against other well-characterized P2X7 receptor antagonists. Given that "this compound" is noted for its exceptional in vitro potency in inhibiting IL-1β release but has limited publicly available in vivo data, this comparison focuses on key preclinical parameters to help researchers select the appropriate tool for their studies. We will use data from established antagonists such as A-740003, A-438079, and JNJ-54175446 as benchmarks.

Data Presentation: Comparative Efficacy of P2X7 Receptor Antagonists

The following table summarizes the inhibitory potency (IC50) of selected P2X7 receptor antagonists across key in vitro functional assays. These assays measure critical downstream events following receptor activation: calcium influx, large pore formation, and IL-1β release.

AntagonistCalcium Influx IC50 (nM)Pore Formation IC50 (nM)IL-1β Release IC50 (nM)Species Specificity Notes
P2X7-IN-2 Data not availableData not availableExceptionally potent (pM range in human whole blood assay)[1]High in vitro potency demonstrated.[1]
A-740003 18 (rat), 40 (human)[2]92 (human THP-1)[2]156 (human THP-1)[2]Potent at both rat and human receptors.[3]
A-438079 100 (rat), 300 (human)[1]Data not available~10-100 (various in vitro assays)[1]Shows some selectivity for human and rat over mouse receptors.[2]
JNJ-54175446 pIC50: 8.46 (human), 8.81 (rat)Data not availablepIC50: 6.7 (human whole blood), 7.5 (human monocytes), 7.1 (rat microglia)[4]Brain-penetrant with activity across multiple species.[5]
AZ11645373 KB: 15 (human)[6]KB not significantly different from calcium influx[7]90 (human THP-1)[8]Highly selective for human over rat P2X7 receptors.[7]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. pIC50 is the negative logarithm of the IC50 value. KB is the equilibrium dissociation constant for an antagonist.

Mandatory Visualization

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a series of intracellular events, beginning with ion flux and culminating in inflammatory mediator release. Antagonists block these downstream effects by preventing the initial receptor activation.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Pore Formation P2X7R->Pore Prolonged activation NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b IL1b_Release IL-1β Release IL1b->IL1b_Release Antagonist P2X7 Antagonist Antagonist->P2X7R Blocks

Caption: A diagram of the P2X7 receptor signaling cascade.

Experimental Workflow for P2X7 Antagonist Evaluation

The evaluation of a P2X7 receptor antagonist typically follows a standardized workflow to determine its efficacy in inhibiting the key functions of the receptor.

Experimental_Workflow Experimental Workflow for P2X7 Antagonist Evaluation cluster_assays Functional Assays Calcium_Assay Calcium Influx Assay Data_Acq Data Acquisition (Fluorescence/Luminescence) Calcium_Assay->Data_Acq Pore_Assay Pore Formation Assay Pore_Assay->Data_Acq IL1b_Assay IL-1β Release Assay IL1b_Assay->Data_Acq Cell_Culture Cell Culture (e.g., THP-1, HEK293-P2X7R) Cell_Treatment Pre-incubate cells with Antagonist Cell_Culture->Cell_Treatment Antagonist_Prep Prepare Antagonist Serial Dilutions Antagonist_Prep->Cell_Treatment Agonist_Stim Stimulate with P2X7 Agonist (e.g., ATP, BzATP) Cell_Treatment->Agonist_Stim Agonist_Stim->Calcium_Assay Agonist_Stim->Pore_Assay Agonist_Stim->IL1b_Assay Data_Analysis Data Analysis (IC50 Determination) Data_Acq->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of P2X7 Receptor Antagonist-2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of P2X7 receptor antagonist-2, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for a compound precisely named "this compound" is not publicly available, the following procedures are based on established best practices for the disposal of similar research chemicals.

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound you are using for detailed and compliant disposal instructions.

Immediate Safety and Handling

Prior to any handling or disposal procedures, it is crucial to be aware of the necessary safety precautions. The following table summarizes key safety and handling information based on general knowledge of similar laboratory chemicals.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Contact Avoidance Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes.
General Laboratory Practices Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

The disposal of this compound, like other chemical waste, must adhere to strict institutional, local, state, and federal regulations. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Classification

All chemical waste should be treated as hazardous until proven otherwise. Although the specific hazards of "this compound" are not detailed without an SDS, it is best practice to manage it as a chemical waste stream.

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect unused or expired this compound in its solid form, along with contaminated materials such as gloves, weigh boats, and paper towels, in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents (e.g., "Solid Waste: this compound").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is important to avoid mixing different solvent wastes. For example, halogenated and non-halogenated solvents should generally be kept separate.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[1]

Step 3: Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container.

  • Condition: Ensure that containers are in good condition, free from leaks or external contamination.

  • Closure: Keep waste containers securely closed except when adding waste.[2][3]

Step 4: Final Disposal

  • Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.

  • Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing this compound, down the sink.[4]

  • Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department, do not dispose of chemical waste in the regular trash.[4]

Experimental Protocol: Waste Handling in a Typical In-Vitro Assay

In a common experimental scenario, a researcher might dissolve this compound in a solvent like DMSO to treat cell cultures. The following outlines the disposal considerations for such an experiment:

  • Stock Solution: Any remaining stock solution of the antagonist in DMSO must be collected as liquid chemical waste.

  • Contaminated Labware: All labware that has come into contact with the compound, such as pipette tips, microcentrifuge tubes, and cell culture plates, should be considered contaminated and disposed of as solid chemical waste.

  • Aqueous Solutions: Media from treated cells containing the antagonist should be collected as aqueous chemical waste.

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal start Generate Waste (Unused compound, contaminated labware, solutions) identify Identify Waste Type start->identify solid Solid Waste (Powder, gloves, plasticware) identify->solid Solid liquid Liquid Waste (Stock solutions, media) identify->liquid Liquid sharps Sharps Waste (Needles, scalpels) identify->sharps Sharps label_solid Label Solid Waste Container (Name, Date, Hazard) solid->label_solid label_liquid Label Liquid Waste Container (Name, Solvent, Concentration, Date, Hazard) liquid->label_liquid label_sharps Use Approved Sharps Container sharps->label_sharps store Store in designated Satellite Accumulation Area (Secondary Containment, Closed Lid) label_solid->store label_liquid->store label_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs pickup Scheduled Waste Pickup by EHS contact_ehs->pickup

References

Essential Safety and Handling Guide for P2X7 Receptor Antagonist-2 (Represented by JNJ-47965567)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for handling P2X7 receptor antagonist-2, with JNJ-47965567 serving as a representative compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 compliantProtects against splashes and airborne particles.
Chemical Splash GogglesSnug-fitting, indirect ventilationRequired when handling solutions or performing tasks with a high splash risk.
Face ShieldTo be worn over safety glasses or gogglesProvides an additional layer of protection for the entire face during high-risk procedures.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects against skin contact. Double gloving is recommended for extended handling.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from contamination.
Closed-toe ShoesPrevents injuries from spills and dropped objects.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
RespiratorN95 or higher, as determined by a risk assessmentMay be required for specific procedures where aerosolization is possible and a fume hood is not feasible.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receive_Compound Receive and Log Compound Review_SDS Review Safety Data Sheet (SDS) Receive_Compound->Review_SDS Prepare_Work_Area Prepare and Decontaminate Work Area Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Solid Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment and Work Area Conduct_Experiment->Decontaminate_Equipment Doff_PPE Doff PPE Correctly Decontaminate_Equipment->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: Standard Operating Procedure for Handling this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Ensure the analytical balance and all necessary glassware are clean and dry. Place all equipment inside a certified chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of JNJ-47965567 solid.

  • Solubilization: Add the weighed solid to a volumetric flask of the appropriate size. Using a calibrated pipette, add the desired solvent (e.g., DMSO) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid completely. If necessary, use a vortex mixer at a low setting.

  • Storage: Once fully dissolved, transfer the stock solution to a clearly labeled, sealed storage vial. Store at -20°C or -80°C for long-term stability.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Solid Waste Collect all unused solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste Collect all solutions containing the antagonist in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams.
Contaminated Materials Dispose of all contaminated items, including pipette tips, gloves, and weighing paper, in a designated solid chemical waste container.

Waste Management Workflow

cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Solid_Waste Unused Solid Compound Solid_Waste_Container Labeled Solid Waste Container Solid_Waste->Solid_Waste_Container Liquid_Waste Solutions and Solvents Liquid_Waste_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Waste_Container Contaminated_Items Gloves, Pipette Tips, etc. Contaminated_Items->Solid_Waste_Container EH_S_Pickup Environmental Health & Safety Pickup Solid_Waste_Container->EH_S_Pickup Liquid_Waste_Container->EH_S_Pickup

Caption: Chemical Waste Disposal Workflow.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the compound you are using and follow all institutional and local regulations for chemical handling and disposal. In case of exposure, seek immediate medical attention and refer to the SDS for first-aid measures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。